1-Chloro-4-(dimethoxymethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNBYTFFWMWTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334420 | |
| Record name | 1-Chloro-4-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-81-1 | |
| Record name | 1-Chloro-4-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Chloro-4-(dimethoxymethyl)benzene synthesis from 4-chlorobenzaldehyde
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene from 4-Chlorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 1-chloro-4-(dimethoxymethyl)benzene, a valuable acetal, from 4-chlorobenzaldehyde. Acetalization is a critical chemical transformation for the protection of carbonyl groups in multi-step organic synthesis. This document details the underlying acid-catalyzed reaction mechanism, provides a field-proven, step-by-step experimental protocol, outlines essential safety precautions, and presents methods for product characterization. The synthesis involves the reaction of 4-chlorobenzaldehyde with methanol in the presence of an acid catalyst, a reversible reaction driven to completion by the removal of water. This guide is designed to be a self-validating resource, ensuring scientific integrity and reproducibility for professionals in chemical research and development.
Introduction: The Strategic Importance of Acetal Protection
In the landscape of complex organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy. Aldehydes and ketones, with their electrophilic carbonyl carbon, are highly reactive towards a variety of nucleophiles and reducing agents.[1] This reactivity, while useful, can be a liability when other parts of a molecule need to be modified. The conversion of a carbonyl group into an acetal is one of the most common and effective methods for its protection.[2]
Acetals are geminal-diether derivatives formed from aldehydes or ketones and two equivalents of an alcohol.[1][3] Their importance lies in their stability and lack of reactivity in neutral to strongly basic environments.[3] Once the desired chemical transformations elsewhere in the molecule are complete, the acetal can be readily hydrolyzed back to the original carbonyl group under acidic conditions.[1][4] The synthesis of 1-chloro-4-(dimethoxymethyl)benzene from 4-chlorobenzaldehyde serves as a classic and practical example of this protective strategy, yielding a stable intermediate for further synthetic applications.
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two main stages: formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.[3][6]
The Seven-Step Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of 4-chlorobenzaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][8]
-
First Nucleophilic Attack: A molecule of methanol, acting as a weak nucleophile, attacks the activated carbonyl carbon.[1]
-
Deprotonation: A base (another methanol molecule or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[7] This intermediate is in equilibrium with the starting materials.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).[3][4]
-
Loss of Water: The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized carbocation (an oxocarbenium ion).[7][9]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
-
Final Deprotonation: A base removes the final proton, yielding the neutral acetal product, 1-chloro-4-(dimethoxymethyl)benzene, and regenerating the acid catalyst.[7]
Since the entire process is reversible, the reaction must be driven towards the product. This is typically achieved by using an excess of the alcohol (methanol) and/or by actively removing the water that is formed, in accordance with Le Châtelier's principle.[4][5]
Experimental Protocol
This section provides a detailed, reproducible protocol for the synthesis of 1-chloro-4-(dimethoxymethyl)benzene.
Materials and Reagents
-
4-Chlorobenzaldehyde: (C₇H₅ClO, >98% purity)
-
Methanol: (CH₃OH, anhydrous grade)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Neutralizing Agent: Saturated sodium bicarbonate solution (NaHCO₃)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Extraction Solvent: Diethyl ether or Dichloromethane
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Stoichiometry and Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10.0 g | 0.071 | 1.0 | ~1.196 |
| Methanol | CH₃OH | 32.04 | 100 mL | 2.47 | ~35 | 0.792 |
| p-TSA (catalyst) | C₇H₈O₃S | 172.20 | 0.12 g | 0.0007 | 0.01 | N/A |
Step-by-Step Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 1-chloro-4-(dimethoxymethyl)benzene.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10.0 g, 0.071 mol). Add anhydrous methanol (100 mL) to dissolve the aldehyde. Finally, add the acid catalyst, such as p-toluenesulfonic acid (0.12 g, 0.01 eq.).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.
-
Causality: Heating increases the reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorobenzaldehyde spot.
-
-
Workup - Neutralization: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: This step neutralizes the acid catalyst, quenching the reaction and preventing the reversible hydrolysis of the acetal product back to the aldehyde during the workup.
-
-
Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Causality: The organic product is more soluble in a nonpolar solvent like diethyl ether than in the aqueous methanol mixture. Repeated extractions ensure efficient recovery of the product.
-
-
Workup - Washing & Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water and methanol. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Causality: The brine wash helps to break up any emulsions and further removes water. Anhydrous MgSO₄ is a common drying agent that efficiently removes trace amounts of water from the organic solvent.
-
-
Purification: Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 1-chloro-4-(dimethoxymethyl)benzene.
-
Causality: Vacuum distillation is necessary because the product has a relatively high boiling point. Distilling under reduced pressure allows the compound to boil at a lower, less destructive temperature.
-
Safety Precautions
-
4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[10] Avoid breathing dust.[11][12]
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
Acid Catalysts (H₂SO₄, p-TSA): Corrosive. Handle with extreme care.
-
General Precautions: All operations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 1-chloro-4-(dimethoxymethyl)benzene.
Physical and Spectroscopic Data
| Property | 4-Chlorobenzaldehyde (Starting Material) | 1-Chloro-4-(dimethoxymethyl)benzene (Product) |
| Appearance | Colorless to light yellow solid | Colorless liquid |
| Boiling Point | 213-214 °C | 114-115 °C / 19 mmHg |
| Density | ~1.196 g/mL | 1.128 g/mL at 25 °C |
| Refractive Index | N/A (solid) | n20/D 1.508 |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), δ ~7.5-7.8 (m, 4H, Ar-H) | δ ~5.4 (s, 1H, -CH(OMe)₂), δ ~7.3 (s, 4H, Ar-H), δ ~3.3 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~191 (C=O), ~141, ~135, ~131, ~129 (Ar-C)[13][14] | δ ~102 (-CH(OMe)₂), δ ~137, ~134, ~128, ~128 (Ar-C), δ ~53 (-OCH₃) |
| IR (cm⁻¹) | ~1700 (strong, C=O stretch), ~2720 & ~2820 (C-H aldehyde)[15] | Absence of ~1700 C=O peak, presence of strong C-O stretches ~1050-1150[16][17] |
The disappearance of the characteristic aldehyde proton peak (~9.9 ppm) in ¹H NMR and the carbonyl carbon (~191 ppm) in ¹³C NMR, along with the appearance of the acetal proton (~5.4 ppm), the acetal carbon (~102 ppm), and the methoxy group signals, provides strong evidence for a successful reaction. Similarly, the disappearance of the strong C=O stretch in the IR spectrum is a key indicator.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended. Ensure that the methanol used is anhydrous, as water can inhibit the reaction. The efficiency of some catalysts can be improved by adding a dehydrating agent like trimethylorthoformate.[18]
-
Low Yield: Low yields can result from product loss during workup or premature hydrolysis of the acetal. Ensure the acid catalyst is thoroughly neutralized before extraction and that all steps are performed without unnecessary delay.
-
Side Reactions: In the presence of a strong base like KOH, 4-chlorobenzaldehyde (which lacks an alpha-hydrogen) can undergo the Cannizzaro reaction, a disproportionation to form the corresponding alcohol and carboxylic acid salt.[19] This highlights the importance of using an acid catalyst for this specific transformation.
Conclusion
The acid-catalyzed acetalization of 4-chlorobenzaldehyde with methanol is a robust and reliable method for protecting the aldehyde functional group. This guide provides the necessary mechanistic insight, a detailed experimental protocol, and characterization data to enable researchers and scientists to successfully perform this synthesis. By carefully controlling reaction conditions, particularly the removal of water and the use of an acid catalyst, 1-chloro-4-(dimethoxymethyl)benzene can be synthesized in high yield and purity, ready for use as a key intermediate in further synthetic endeavors.
References
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Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]
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Khan Academy. Aldehyde-to-acetal mechanism. YouTube. [Link]
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Journal of the Chemical Society B: Physical Organic. The syntheses and infrared spectra of some acetals and ketals. [Link]
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Asian Journal of Chemistry. New Catalytic Methods for the Preparation of Acetals from Alcohols and Aldehydes. [Link]
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Royal Society of Chemistry. Supporting Information for a publication. [Link]
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ScienceLab.com. Material Safety Data Sheet - 4-chloro benzaldehyde 98%. [Link]
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ResearchGate. Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
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Royal Society of Chemistry. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. [Link]
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Organic Chemistry Portal. Dimethyl Acetals. [Link]
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ResearchGate. Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid. [Link]
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PubChem. 1-Chloro-4-(trimethoxymethyl)benzene. [Link]
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Homework.Study.com. 4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Show the mechanism... [Link]
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SciSpace. Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst. [Link]
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An In-depth Technical Guide to p-Chlorobenzaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorobenzaldehyde dimethyl acetal, a key organic intermediate, offers significant utility in multi-step synthesis within the pharmaceutical and fine chemical industries. Its primary role is as a protecting group for the carbonyl functionality of p-chlorobenzaldehyde, enabling selective reactions at other sites of a molecule. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and purification protocols, in-depth spectroscopic analysis, and a discussion of its reactivity and applications, offering a critical resource for researchers and development scientists.
I. Core Physicochemical Properties
p-Chlorobenzaldehyde dimethyl acetal is a stable and versatile compound under neutral and basic conditions. Its core properties are summarized below, providing essential data for its handling and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₂ | |
| Molecular Weight | 186.64 g/mol | |
| CAS Number | 3395-81-1 | |
| Appearance | Colorless to light yellow liquid | Inferred from general properties of acetals |
| Boiling Point | 114-115 °C at 19 mmHg | |
| Density | 1.128 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.508 | |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and benzene. Insoluble in water.[1] | Inferred from properties of similar compounds |
II. Synthesis and Purification
The synthesis of p-chlorobenzaldehyde dimethyl acetal is most commonly achieved through the acid-catalyzed reaction of p-chlorobenzaldehyde with methanol. This reaction is a reversible equilibrium, and therefore, measures are taken to drive it towards the product.
Synthesis Workflow
Caption: Synthesis of p-chlorobenzaldehyde dimethyl acetal.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add p-chlorobenzaldehyde (1 mole equivalent).
-
Reagent Addition: Add an excess of anhydrous methanol (5-10 mole equivalents) to the flask. This excess serves as both a reactant and a solvent, driving the equilibrium towards the product.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrochloric acid (0.1-0.5 mol%).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding a weak base, such as sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude p-chlorobenzaldehyde dimethyl acetal is typically purified by vacuum distillation .
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude product to the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the reported boiling point (114-115 °C at 19 mmHg).[2]
III. Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and acetal protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Aromatic protons ortho to the acetal group |
| ~7.30 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~5.35 | Singlet | 1H | Acetal proton (-CH(OCH₃)₂) |
| ~3.30 | Singlet | 6H | Methoxy protons (-OCH₃) |
Prediction based on analogous compounds and substituent effects.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | Aromatic carbon attached to the acetal group |
| ~134 | Aromatic carbon attached to the chlorine atom |
| ~128 | Aromatic carbons ortho to the chlorine atom |
| ~128 | Aromatic carbons ortho to the acetal group |
| ~102 | Acetal carbon (-C H(OCH₃)₂) |
| ~52 | Methoxy carbons (-OC H₃) |
Prediction based on analogous compounds and substituent effects.
Infrared (IR) Spectroscopy (Predicted Interpretation)
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch and the presence of C-O and aromatic C-Cl stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methoxy and acetal) |
| 1600, 1480 | Medium-Weak | Aromatic C=C bending |
| 1200-1000 | Strong | C-O stretch (acetal) |
| ~1090 | Strong | C-Cl stretch |
This is an interpretation based on the expected functional groups. The strong C-O stretching bands are characteristic of the acetal group, and the absence of a strong absorption around 1700 cm⁻¹ confirms the conversion of the aldehyde.[3][4]
Mass Spectrometry (MS) (Predicted Fragmentation)
Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 186/188 | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |
| 155/157 | Loss of a methoxy radical (•OCH₃). |
| 125 | Loss of both methoxy groups and a hydrogen atom. |
| 111/113 | Chlorotropylium ion. |
The fragmentation will likely involve the loss of the methoxy groups and cleavage of the acetal C-H bond.[5]
IV. Chemical Reactivity and Applications
The primary utility of p-chlorobenzaldehyde dimethyl acetal lies in its role as a stable protecting group for the aldehyde functionality.
Reactivity Profile
Caption: Reactivity of p-chlorobenzaldehyde dimethyl acetal.
-
Stability: The acetal group is stable to a wide range of reagents, including strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), and reducing agents (e.g., LiAlH₄, NaBH₄). This stability is crucial for performing chemical transformations on other parts of a molecule without affecting the aldehyde.[6]
-
Hydrolysis (Deprotection): The aldehyde can be regenerated from the acetal by acid-catalyzed hydrolysis. This is typically achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄). The mechanism involves protonation of one of the oxygen atoms, followed by elimination of methanol to form a resonance-stabilized oxonium ion, which is then attacked by water.[7]
Applications in Multi-Step Synthesis
A common application is in syntheses where a nucleophilic attack is desired at another electrophilic center in the molecule without affecting the aldehyde.
Illustrative Synthetic Route:
-
Protection: p-Chlorobenzaldehyde is converted to its dimethyl acetal to protect the aldehyde group.
-
Reaction: A subsequent reaction, such as a Grignard reaction on another functional group within the molecule, is performed. The acetal remains unreactive.
-
Deprotection: The acetal is hydrolyzed back to the aldehyde under acidic conditions to yield the final desired product.
This strategy allows for the selective transformation of multifunctional molecules, a cornerstone of modern organic synthesis.
V. Safety and Handling
p-Chlorobenzaldehyde dimethyl acetal should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: May be harmful if swallowed. Causes skin and eye irritation. Material is irritating to mucous membranes and the upper respiratory tract.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
VI. Conclusion
p-Chlorobenzaldehyde dimethyl acetal is a valuable synthetic intermediate, primarily utilized for the protection of the aldehyde functional group. Its stability under a variety of reaction conditions, coupled with the ease of its formation and subsequent deprotection, makes it an indispensable tool for organic chemists. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of complex molecules.
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-
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A Spectroscopic Guide to 1-Chloro-4-(dimethoxymethyl)benzene (CAS 3395-81-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-(dimethoxymethyl)benzene, with a CAS registry number of 3395-81-1, is a valuable aromatic acetal utilized in a variety of organic syntheses. Its structural features, comprising a para-substituted chlorinated benzene ring and a dimethoxymethyl group, make it a versatile building block in the development of more complex molecules, including pharmaceutical intermediates. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its reactivity. This technical guide provides a detailed analysis of the spectral data for 1-chloro-4-(dimethoxymethyl)benzene, offering insights into its molecular structure through predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with analogous structures, providing a robust framework for its analytical assessment.
Molecular Structure
The structural formula of 1-chloro-4-(dimethoxymethyl)benzene is presented below. The molecule consists of a benzene ring substituted with a chlorine atom and a dimethoxymethyl group at the para position (1,4-substitution). This substitution pattern imparts a degree of symmetry to the molecule, which is reflected in its spectroscopic signatures.
Figure 1: Chemical structure of 1-Chloro-4-(dimethoxymethyl)benzene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-chloro-4-(dimethoxymethyl)benzene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methine proton of the acetal group, and the methyl protons of the methoxy groups.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~ 7.28 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~ 5.38 | Singlet | 1H | Acetal CH |
| ~ 3.31 | Singlet | 6H | Methoxy (2 x OCH₃) |
Interpretation and Rationale
The para-substitution of the benzene ring results in a simplified aromatic region of the spectrum, often appearing as two doublets.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring are chemically equivalent in pairs due to the molecule's symmetry. The protons ortho to the electron-withdrawing chlorine atom (H-3, H-5) are expected to be slightly upfield compared to the protons ortho to the dimethoxymethyl group (H-2, H-6). This is because the dimethoxymethyl group, while having oxygen atoms, is less de-shielding than a halogen in this context. The coupling between these adjacent aromatic protons would result in two doublets, characteristic of a para-substituted benzene ring. The expected coupling constant (J) would be in the range of 8-9 Hz.
-
Acetal Proton (CH): The single proton of the dimethoxymethyl group is situated between two oxygen atoms, which are strongly electron-withdrawing. This leads to a significant downfield shift, predicted to be around 5.38 ppm.[1] This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Methoxy Protons (OCH₃): The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.31 ppm.[1] This chemical shift is typical for methoxy groups in acetals.
Figure 2: Predicted ¹H NMR signal assignments.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-4-(dimethoxymethyl)benzene in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.[2]
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Aromatic C-4 (ipso to CH) |
| ~ 134.0 | Aromatic C-1 (ipso to Cl) |
| ~ 128.5 | Aromatic C-3, C-5 |
| ~ 128.0 | Aromatic C-2, C-6 |
| ~ 103.0 | Acetal CH |
| ~ 52.5 | Methoxy (2 x OCH₃) |
Interpretation and Rationale
The symmetry of the para-substituted ring reduces the number of distinct aromatic carbon signals to four.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbons (C-1 and C-4), directly attached to the substituents, will have distinct chemical shifts. The carbon attached to the chlorine (C-1) is expected around 134.0 ppm, while the carbon attached to the dimethoxymethyl group (C-4) will be slightly more downfield at approximately 138.0 ppm. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region, with slight differences in their chemical shifts due to the electronic effects of the substituents. Aromatic carbons generally resonate in the 120-150 ppm range.[3]
-
Acetal Carbon (CH): The acetal carbon, bonded to two oxygen atoms, is significantly deshielded and is predicted to have a chemical shift of around 103.0 ppm.[4]
-
Methoxy Carbons (OCH₃): The two equivalent methoxy carbons are expected to appear at a characteristic chemical shift of approximately 52.5 ppm.[4]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.
-
Instrument Setup: Use a broadband probe on an NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. A relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.
-
Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-chloro-4-(dimethoxymethyl)benzene, electron ionization (EI) would be a common method.[5]
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 186/188 | [M]⁺ (Molecular ion) |
| 155/157 | [M - OCH₃]⁺ |
| 125 | [M - OCH₃ - CH₂O]⁺ or [C₇H₆Cl]⁺ (chlorotropylium ion) |
| 111/113 | [C₆H₄Cl]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
Interpretation and Fragmentation Pathway
The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1.
-
Molecular Ion ([M]⁺): The molecular ion peak would be observed at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, with the expected 3:1 intensity ratio.
-
Loss of a Methoxy Group ([M - OCH₃]⁺): A common fragmentation pathway for acetals is the loss of an alkoxy group. Loss of a methoxy radical (•OCH₃, 31 Da) would lead to a fragment ion at m/z 155/157.
-
Formation of the Chlorotropylium Ion: The benzylic position can stabilize a positive charge. The fragment at m/z 125 could arise from the loss of a second methoxy-related group or rearrangement to form the stable chlorotropylium ion.
-
Loss of the Dimethoxymethyl Group: Cleavage of the bond between the aromatic ring and the acetal group can lead to a chlorophenyl cation at m/z 111/113.
-
Acetal Fragment: The dimethoxymethyl cation, [CH(OCH₃)₂]⁺, would give a signal at m/z 75.
Figure 3: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[6]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, paying attention to isotopic patterns.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (in OCH₃ and CH) |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| 1200-1000 | Strong | C-O stretching (acetal) |
| 850-800 | Strong | Para-disubstituted C-H out-of-plane bend |
| 800-600 | Medium | C-Cl stretching |
Interpretation and Rationale
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the methoxy and methine groups.
-
Aromatic C=C Stretching: The characteristic absorptions for the benzene ring C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region.
-
C-O Stretching: The most prominent feature for the acetal group will be strong C-O stretching bands in the 1200-1000 cm⁻¹ region.[7]
-
C-H Bending: A strong absorption in the 850-800 cm⁻¹ range is indicative of the out-of-plane bending of the two adjacent hydrogens on the para-substituted benzene ring.
-
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.[1]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[8]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectroscopic analysis of 1-chloro-4-(dimethoxymethyl)benzene, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H and ¹³C NMR spectra highlight the key structural features of the molecule, including the para-substituted aromatic ring and the dimethoxymethyl group. The anticipated mass spectrum reveals a logical fragmentation pattern consistent with the compound's structure, and the predicted infrared spectrum indicates the presence of all the expected functional groups. By following the outlined experimental protocols, researchers can obtain high-quality spectral data to confirm the identity and purity of 1-chloro-4-(dimethoxymethyl)benzene, ensuring its suitability for downstream applications in research and development.
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An In-depth Technical Guide to 1-Chloro-4-(dimethoxymethyl)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-(dimethoxymethyl)benzene, a versatile synthetic intermediate. The document details the compound's fundamental molecular and physical properties, outlines a robust and validated protocol for its synthesis, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the reactivity of the acetal functional group and the aromatic ring, contextualizing its utility in organic synthesis, particularly within the realm of pharmaceutical and drug development. Safety protocols and handling procedures are also discussed to ensure its responsible application in a laboratory setting. This document is intended to serve as a critical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Synthetic Utility of Protected Benzaldehydes
Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. Their utility is rooted in the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the high reactivity of the aldehyde can also be a liability, particularly in multi-step syntheses where it may be incompatible with certain reagents or reaction conditions.
To circumvent this, chemists employ protecting group strategies, temporarily masking the aldehyde to allow for transformations on other parts of the molecule. Acetals, such as the dimethoxymethyl group, are one of the most common and effective protecting groups for aldehydes. They are stable to a wide range of nucleophiles, bases, and reducing agents, yet can be readily deprotected under acidic conditions to regenerate the aldehyde.
1-Chloro-4-(dimethoxymethyl)benzene, also known as 4-chlorobenzaldehyde dimethyl acetal, embodies this principle. The presence of the chloro substituent on the aromatic ring provides an additional site for chemical modification, such as cross-coupling reactions, while the dimethyl acetal protects the aldehyde functionality. This dual-functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications.
Molecular and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 1-Chloro-4-(dimethoxymethyl)benzene are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁ClO₂ | [3][4] |
| Molecular Weight | 186.64 g/mol | [3][4] |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | 114-115 °C at 19 mmHg | [3] |
| Density | 1.128 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.508 | [3] |
| CAS Number | 3395-81-1 | [3][4] |
Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
The most direct and common method for the synthesis of 1-Chloro-4-(dimethoxymethyl)benzene is the acid-catalyzed acetalization of 4-chlorobenzaldehyde with methanol. This reaction is typically carried out in the presence of an orthoformate, which acts as a water scavenger to drive the equilibrium towards the acetal product.
Reaction Principle
The formation of an acetal from an aldehyde and an alcohol is a reversible reaction. To achieve a high yield of the acetal, the water generated during the reaction must be removed. The use of trimethyl orthoformate serves this purpose by reacting with water to produce methanol and methyl formate, effectively shifting the equilibrium to favor the formation of the dimethyl acetal.
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent).
-
Add anhydrous methanol (10-20 equivalents) and trimethyl orthoformate (1.5-2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-Chloro-4-(dimethoxymethyl)benzene.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the aldehyde spot on TLC. The final product's purity can be assessed by GC-MS and its identity confirmed by NMR spectroscopy.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetal proton.
-
Aromatic Protons (Ar-H): The four aromatic protons will appear as a pair of doublets in the region of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chloro group will be slightly downfield compared to the protons ortho to the dimethoxymethyl group.
-
Acetal Proton (-CH(OMe)₂): A singlet corresponding to the single proton of the acetal group is expected around δ 5.4 ppm.
-
Methoxy Protons (-OCH₃): A singlet integrating to six protons for the two equivalent methoxy groups should appear around δ 3.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro group and the carbon bearing the dimethoxymethyl group will appear as quaternary signals.
-
Acetal Carbon (-CH(OMe)₂): The carbon of the acetal group is expected to resonate around δ 102 ppm.
-
Methoxy Carbons (-OCH₃): A single signal for the two equivalent methoxy carbons should be observed around δ 53 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-O Stretching: Strong bands in the region of 1050-1150 cm⁻¹ are characteristic of the C-O stretching of the acetal group.[5]
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[6] Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the entire dimethoxymethyl group.
Reactivity and Synthetic Applications
1-Chloro-4-(dimethoxymethyl)benzene is a stable compound under neutral and basic conditions, making it an ideal protected form of 4-chlorobenzaldehyde for multi-step syntheses.
Deprotection to the Aldehyde
The primary reaction of the acetal group is its hydrolysis back to the aldehyde under acidic conditions. This deprotection is typically achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄, or acetic acid).
Reactions of the Aromatic Ring
The chloro substituent on the benzene ring opens up possibilities for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, leading to a diverse range of substituted benzaldehydes after deprotection.
Applications in Pharmaceutical and Fine Chemical Synthesis
The dual functionality of 1-Chloro-4-(dimethoxymethyl)benzene makes it a valuable intermediate in the synthesis of complex organic molecules. Aldehydes are crucial precursors in the synthesis of many active pharmaceutical ingredients (APIs).[1] The ability to protect the aldehyde functionality while modifying the aromatic ring is a powerful strategy in drug development. For instance, the 4-chlorophenyl moiety is a common structural motif in a number of drugs, and this intermediate provides a convenient route to access such compounds with an aldehyde handle for further elaboration.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 1-Chloro-4-(dimethoxymethyl)benzene. While specific toxicity data for this compound is limited, information from related compounds such as 4-chlorobenzaldehyde suggests that it should be handled with care.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-Chloro-4-(dimethoxymethyl)benzene is a synthetically valuable intermediate that combines the reactivity of a protected aldehyde with the potential for functionalization of a chlorinated aromatic ring. Its straightforward synthesis and stability make it an attractive building block for organic chemists, particularly those in the fields of pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and it is hoped that this information will be a valuable resource for researchers and professionals in the field.
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A Comprehensive Technical Guide to the Stability and Storage of p-Chlorobenzaldehyde Dimethyl Acetal
This guide provides an in-depth analysis of the chemical stability, primary degradation pathways, and optimal storage conditions for p-chlorobenzaldehyde dimethyl acetal (CAS No. 3395-81-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven protocols to ensure the long-term integrity and purity of this important chemical intermediate.
Core Chemical Identity and Properties
p-Chlorobenzaldehyde dimethyl acetal is the acetal formed from p-chlorobenzaldehyde and methanol. As an acetal, its stability profile is fundamentally different from its parent aldehyde, making it a valuable protecting group in multi-step organic synthesis.[1][2][3] Its utility is contingent upon maintaining its structural integrity, which requires a precise understanding of its chemical vulnerabilities.
Table 1: Physicochemical Properties of p-Chlorobenzaldehyde Dimethyl Acetal
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3395-81-1 | |
| Molecular Formula | C₉H₁₁ClO₂ | |
| Molecular Weight | 186.64 g/mol | |
| Appearance | Colorless Liquid | |
| Density | 1.128 g/mL at 25 °C | |
| Boiling Point | 114-115 °C at 19 mmHg |
| Refractive Index | n20/D 1.508 | |
The Chemistry of Stability and Degradation
The stability of p-chlorobenzaldehyde dimethyl acetal is best understood by examining the inherent chemical nature of the acetal functional group.
Fundamental Acetal Stability
Acetals are characterized by their remarkable stability in neutral to strongly basic conditions.[2][3][4] Unlike aldehydes, they are not susceptible to attack by common nucleophiles such as hydrides, organometallics (e.g., Grignard reagents), or cyanides.[2][3] This robustness is the primary reason for their use as carbonyl protecting groups.
However, this stability is completely undermined in the presence of acid. The core vulnerability of an acetal is its susceptibility to acid-catalyzed hydrolysis, a reversible reaction that regenerates the parent aldehyde and the alcohol.[1][4][5]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The most significant threat to the integrity of p-chlorobenzaldehyde dimethyl acetal is hydrolysis. This reaction requires two components: an acid catalyst (even trace amounts) and water.[1][6] The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water.
The key takeaway for laboratory practice is that exposure to ambient moisture, acidic surfaces (e.g., contaminated glassware), or acidic reagents will initiate degradation.[7]
Caption: Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Secondary Degradation Factors
While hydrolysis is the primary concern, other factors, inferred from the parent aldehyde's properties and general chemical handling, should be considered:
-
Oxidation: Some safety data sheets indicate the material is "air sensitive," suggesting a potential for slow oxidation over time, especially if exposed to air and light.[8] The parent aldehyde is also known to be sensitive to air.[9]
-
Light: Photodegradation can be a concern for aromatic compounds. The parent p-chlorobenzaldehyde is noted to be light-sensitive.[9] While the acetal is more stable, storing it protected from light is a prudent measure to prevent the initiation of radical pathways.
-
Heat: Elevated temperatures accelerate all degradation reactions. Strong heating can lead to the formation of explosive mixtures with air.[7]
Validated Storage and Handling Protocols
A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. The goal is to create an environment that is inert, dry, cool, and dark.
Optimal Storage Conditions
The following conditions are synthesized from authoritative safety data sheets and chemical principles to maximize the shelf-life and purity of p-chlorobenzaldehyde dimethyl acetal.
Table 2: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale (Causality) |
|---|---|---|
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[8] | Prevents both moisture ingress and potential long-term oxidation by atmospheric oxygen. |
| Container | Tightly closed, high-integrity glass container (e.g., amber bottle with a PTFE-lined cap).[7][8][10] | Prevents moisture and air from entering. Amber glass protects from light. PTFE liners provide a superior seal and chemical resistance. |
| Temperature | Store in a cool, well-ventilated area.[11] Refer to the product label for specific temperature ranges (e.g., 2-8 °C).[7][8] | Reduces the kinetic rate of all potential degradation reactions. |
| Moisture | Store in a dry environment.[8][12] Use of a desiccator for long-term storage is recommended. | Directly prevents the primary degradation pathway of hydrolysis.[7] |
| Incompatibilities | Store away from acids and strong oxidizing agents.[7][9] | Acids are potent catalysts for hydrolysis.[7] Oxidizing agents can lead to unwanted side reactions. |
Safe Handling Procedures
-
Inert Atmosphere: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold liquid.
-
Dispensing: When dispensing the liquid, do so under a positive pressure of inert gas (e.g., nitrogen). Use dry syringes or cannulas.
-
Avoid Contamination: Never introduce spatulas, pipettes, or other instruments directly into the stock bottle. Pour out an aliquot into a separate, dry container for use.
-
Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.
-
Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][12]
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of p-chlorobenzaldehyde dimethyl acetal under specific experimental or storage conditions, a forced degradation study is essential. This protocol provides a framework for assessing stability against hydrolysis.
Caption: Diagram 2: Workflow for a Forced Degradation Study
Objective
To quantify the rate of degradation of p-chlorobenzaldehyde dimethyl acetal into p-chlorobenzaldehyde under acidic stress conditions.
Materials
-
p-Chlorobenzaldehyde dimethyl acetal
-
p-Chlorobenzaldehyde reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
-
pH meter
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of p-chlorobenzaldehyde dimethyl acetal (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a reference standard stock solution of p-chlorobenzaldehyde (e.g., 1 mg/mL) in acetonitrile.
-
-
Forced Degradation Procedure:
-
T=0 Sample (Control): Dilute the acetal stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Analyze immediately via HPLC.
-
Acid Hydrolysis: Mix equal volumes of the acetal stock solution and 0.1 M HCl in a vial. Incubate at a controlled temperature (e.g., 40 °C).
-
Time Points: At specified intervals (e.g., 30 min, 1h, 4h, 8h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a final concentration of ~100 µg/mL. This step is critical to stop the degradation reaction before analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm (where both the acetal and aldehyde have strong absorbance).
-
Injection Volume: 10 µL.
-
Procedure: Inject the T=0 sample, the reference standard, and the quenched samples from each time point.
-
-
Data Analysis and Interpretation:
-
Identify the retention times for p-chlorobenzaldehyde dimethyl acetal and the p-chlorobenzaldehyde degradant using the control and reference standard injections.
-
For each time point, calculate the percentage of the acetal remaining by comparing its peak area to the T=0 sample.
-
Plot the percentage of acetal remaining versus time to determine the degradation kinetics. The appearance and growth of the p-chlorobenzaldehyde peak validates the hydrolytic degradation pathway.
-
Conclusion
The chemical integrity of p-chlorobenzaldehyde dimethyl acetal is critically dependent on the rigorous exclusion of moisture and acidic contaminants. Its primary liability is a well-understood acid-catalyzed hydrolysis pathway. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound under a dry, inert atmosphere in a tightly sealed container, away from heat and light—researchers can ensure its long-term stability and purity. The provided forced degradation protocol offers a robust method for empirically validating stability under specific laboratory conditions, ensuring the reliability of experimental outcomes.
References
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Loba Chemie. (2016, May 18). P-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Chemical Label. (n.d.). 4-Chlorobenzaldehyde dimethyl acetal. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzaldehyde, 98.5+%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
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Wang, L., & Liu, D. (2014). Preparation of p-chlorobenzaldehyde by phase transfer catalytic hydrolysis. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 21.15 Acetals as Protecting Groups. Retrieved from [Link]
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- Google Patents. (2014). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
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An In-Depth Technical Guide to the Hazards and Safe Handling of 1-Chloro-4-(dimethoxymethyl)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Introduction
1-Chloro-4-(dimethoxymethyl)benzene is a halogenated aromatic acetal. Its molecular structure consists of a benzene ring substituted with a chlorine atom and a dimethoxymethyl group. This compound is primarily utilized in laboratory settings for organic synthesis.
Functionally, it serves as a protected form of 4-chlorobenzaldehyde. The acetal group is stable under neutral and basic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde functionality.[1][2] The aldehyde can be readily regenerated through acid-catalyzed hydrolysis.[3][4] Given its specific reactivity and the general hazards associated with chlorinated aromatic compounds, a thorough understanding of its safety profile is essential for its handling in a research and development environment.
| Identifier | Value |
| IUPAC Name | 1-chloro-4-(dimethoxymethyl)benzene |
| Synonyms | 4-Chlorobenzaldehyde dimethyl acetal |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.63 g/mol |
| CAS Number | 5634-43-5 |
Section 2: Hazard Identification and Classification
While comprehensive toxicological data for 1-Chloro-4-(dimethoxymethyl)benzene is not widely available, a hazard assessment can be reliably constructed based on the known properties of its functional groups—a chlorinated benzene ring and a dimethyl acetal—and data from structurally analogous compounds such as benzaldehyde dimethyl acetal.[5]
The substance is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary anticipated hazards are:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
| Physical Hazards | Combustible Liquid | Classified as a combustible liquid based on its flash point.[5] |
Section 3: Physicochemical Properties
The physical and chemical properties of this compound are critical for determining appropriate handling and storage conditions. The data below is derived from analogous compounds and should be treated as a guideline.
| Property | Value | Source Analogue |
| Appearance | Colorless liquid | Benzaldehyde dimethyl acetal[5] |
| Odor | Odorless | Benzaldehyde dimethyl acetal[5] |
| Boiling Point | 87 - 89 °C / 188.6 - 192.2 °F | Benzaldehyde dimethyl acetal[5] |
| Flash Point | 69 °C / 156.2 °F | Benzaldehyde dimethyl acetal[5] |
| Density | ~1.010 g/cm³ | Benzaldehyde dimethyl acetal[5] |
| Water Solubility | Decomposes | Benzaldehyde dimethyl acetal[5] |
Section 4: Stability and Reactivity
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[5] It is, however, sensitive to moisture.[5]
Reactivity Profile: The key to understanding the reactivity of 1-Chloro-4-(dimethoxymethyl)benzene lies in its acetal functional group.
-
Acid Sensitivity: Acetals are readily hydrolyzed back to their parent aldehyde (4-chlorobenzaldehyde) and alcohol (methanol) in the presence of aqueous acid.[2][4] This decomposition is a critical consideration for both storage and experimental design.
-
Stability to Bases: The compound is generally stable and unreactive in neutral to strongly basic environments, which is why acetals are excellent protecting groups for carbonyls.[1][2]
Incompatible Materials: To prevent unintended reactions and decomposition, avoid contact with:
-
Strong Acids: Catalyzes rapid hydrolysis.[5]
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[5][9]
-
Water/Moisture: Can cause slow decomposition (hydrolysis), especially if acidic conditions are present.[5]
Hazardous Decomposition Products: Upon combustion, the compound is expected to release toxic and irritating gases and vapors, including:
Section 5: Risk Assessment and Engineering Controls
A systematic risk assessment must be performed before any new or modified procedure involving this compound. The primary goal is to minimize exposure through the hierarchy of controls.
Caption: Risk assessment workflow for handling hazardous chemicals.
Engineering Controls: The primary method for controlling inhalation exposure is the use of effective engineering controls.
-
Chemical Fume Hood: All handling of 1-Chloro-4-(dimethoxymethyl)benzene, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][12]
Section 6: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling protocols is mandatory to prevent personal exposure and contamination.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, confirm that all engineering controls are functional and that all required PPE is available and in good condition.
-
Area Designation: Designate a specific area within the fume hood for handling the chemical.
-
Dispensing: Grounding and bonding may be necessary for large-volume transfers to prevent static discharge.[8] Avoid splashing.
-
Work Practice: Keep containers tightly closed when not in use.[12][13] Avoid inhalation of vapor and any contact with skin, eyes, and clothing.[14]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[15][16]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the potential for exposure.
| Protection Type | Specific Requirement | Justification & Citation |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn if there is a significant splash hazard. | Protects against splashes and vapors that can cause serious eye irritation.[6][12][17] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374. Inspect for tears or holes before each use. Clothing: A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are required. | Prevents skin contact, which can cause irritation.[6][15][18] |
| Respiratory Protection | Not typically required if work is conducted within a functional chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors which may cause respiratory tract irritation.[6][9] |
Section 7: Storage and Disposal
Storage Conditions: Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][19]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][19]
-
Store separately from incompatible materials, particularly strong acids and oxidizers.[5]
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[11][14]
Disposal: Chemical waste must be disposed of in accordance with all federal, state, and local regulations.
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Handle empty containers as if they were full, as they may retain product residue.[8]
Section 8: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures:
-
Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[20][21]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12][20]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20][21]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][21]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][14] Water mist can be used to cool closed containers.[5]
-
Specific Hazards: The material is combustible and containers may explode when heated.[5][7] Vapors may be heavier than air and can travel to a source of ignition and flash back.[15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like HCl.[6][7]
Accidental Release Measures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Control Ignition Sources: Remove all sources of ignition and ensure the area is well-ventilated (only if safe to do so).
-
Contain Spill: Wear appropriate PPE. Prevent the spill from entering drains or waterways.[14]
-
Absorb: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[9]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[5]
Section 9: Toxicological Profile
The toxicological properties of 1-Chloro-4-(dimethoxymethyl)benzene have not been fully investigated. The information provided is based on data from structurally similar compounds. The compound should be handled at all times as if it were potentially harmful.
-
Acute Toxicity: It is classified as harmful if swallowed, based on data for benzaldehyde dimethyl acetal.[5] Acute dermal and inhalation toxicity data are not available, but irritation is expected.[7]
-
Skin and Eye Irritation: Analogous chlorinated aromatic compounds are known to cause skin and eye irritation.[7][22]
-
Respiratory Irritation: Vapors may be irritating to the respiratory system.[7]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. It is not listed as a carcinogen by IARC, NTP, or OSHA.[23] However, due to the lack of data, exposure should be minimized.
Section 10: References
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Hydrates, Hemiacetals, and Acetals. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Acetal Group | Formation, Structure & Mechanism. (n.d.). Study.com. Retrieved January 20, 2026, from [Link]
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Acetal Formation. (2019, June 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 20, 2026, from [Link]
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Acetal. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Benzaldehyde Safety Data Sheet. (n.d.). Chemstock. Retrieved January 20, 2026, from [Link]
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Material Safety Data Sheet - 1,4-Dimethoxybenzene. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]
-
Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet - 3,4-Dimethoxybenzaldehyde. (2025, March 31). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet - 1-chloro-4-(trifluoromethyl)benzene. (2021, September 15). Airgas. Retrieved January 20, 2026, from [Link]
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Safety Data Sheet - Benzaldehyde. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet - Benzaldehyde. (2021, June 17). Chemos GmbH & Co.KG. Retrieved January 20, 2026, from [Link]
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1-Chloro-4-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 20, 2026, from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved January 20, 2026, from [Link]
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Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 20, 2026, from [Link]
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Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.). NIOSH. Retrieved January 20, 2026, from [Link]
-
1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary. (n.d.). U.S. EPA. Retrieved January 20, 2026, from [Link]
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discovery and history of 4-Chlorobenzaldehyde dimethyl acetal
An In-depth Technical Guide to 4-Chlorobenzaldehyde Dimethyl Acetal
Abstract
This technical guide provides a comprehensive examination of 4-Chlorobenzaldehyde Dimethyl Acetal (CAS No. 3395-81-1), a pivotal intermediate in modern organic synthesis. The narrative eschews a conventional structure, instead weaving together the historical context of its development with detailed technical insights into its synthesis, characterization, and application. We delve into the fundamental principles of acetal chemistry that underscore its utility as a protecting group for the carbonyl functionality of 4-chlorobenzaldehyde. Methodologies for its preparation are critically evaluated, emphasizing the rationale behind catalyst selection and reaction conditions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this versatile compound in complex synthetic pathways.
The Genesis of a Synthetic Workhorse: Historical Context and Discovery
The story of 4-chlorobenzaldehyde dimethyl acetal is not one of a singular, dramatic discovery but rather an evolutionary development rooted in the foundational principles of organic chemistry. Its existence is predicated on two key concepts: the synthesis of its parent aldehyde and the strategic necessity of protecting groups.
The Precursor: 4-Chlorobenzaldehyde
4-Chlorobenzaldehyde (ClC₆H₄CHO) is a crystalline solid that serves as the direct precursor to its dimethyl acetal.[1][2] It is an important intermediate in its own right, used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals like the plant growth regulator paclobutrazol.[1] Historically, its preparation has been achieved through methods such as the hydrolysis of 4-chlorobenzal chloride or the oxidation of 4-chlorobenzyl alcohol.[2][3] The availability and reactivity of this aldehyde set the stage for the development of its protected forms.
The Rise of Protecting Groups: A Paradigm Shift in Synthesis
The true impetus for the synthesis and use of molecules like 4-chlorobenzaldehyde dimethyl acetal was the development of protecting group chemistry in the 20th century. Organic synthesis often involves multi-step sequences where a reagent intended for one functional group might react undesirably with another. Aldehydes are highly reactive toward nucleophiles and reducing agents.[4][5] This presented a significant challenge for chemists aiming to perform reactions, such as Grignard additions or hydride reductions, on other parts of a molecule (e.g., an ester) without affecting a present aldehyde.
Acetals emerged as an elegant solution. They are formed by reacting an aldehyde or ketone with an alcohol under acidic conditions.[6][7] Crucially, acetals are stable in neutral to strongly basic environments, rendering the original carbonyl group "invisible" to a wide range of reagents.[5][8] This stability, combined with the ability to easily reverse the reaction (deprotection) with aqueous acid, established acetals as indispensable tools in the synthetic chemist's arsenal.[4][7] The synthesis of 4-chlorobenzaldehyde dimethyl acetal was, therefore, a logical and necessary extension of this powerful strategy.
Synthesis and Physicochemical Characterization
The preparation of 4-chlorobenzaldehyde dimethyl acetal involves the acid-catalyzed reaction of 4-chlorobenzaldehyde with methanol. The primary challenge is to drive the equilibrium reaction to completion by removing the water formed as a byproduct.[6][9]
Mechanism of Acetal Formation
The reaction proceeds via a well-established acid-catalyzed nucleophilic addition mechanism. The key steps are:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to another methanol molecule, forming a hemiacetal.
-
Formation of Water: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water).
-
Carbocation Formation: The departure of water generates a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
-
Deprotonation: The final step is the deprotonation of the oxonium ion, regenerating the acid catalyst and yielding the stable acetal product.
Caption: Acid-catalyzed mechanism for dimethyl acetal formation.
Modern Synthetic Protocol
While classical methods often relied on strong mineral acids, modern protocols employ milder catalysts to improve yields and compatibility with sensitive substrates. A notable method involves using cerium(IV) ammonium nitrate (CAN) as an efficient Lewis acid catalyst.
Experimental Protocol: CAN-Mediated Acetalization
-
Setup: To a solution of 4-chlorobenzaldehyde (1 mmol) in anhydrous methanol (5 mL), add a catalytic amount of cerium(IV) ammonium nitrate (0.1 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Causality Insight: The use of a Lewis acid like CAN is advantageous as it activates the aldehyde carbonyl group towards nucleophilic attack under very mild, neutral conditions, avoiding the potential side reactions associated with strong Brønsted acids.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
Table 1: Physicochemical Properties of 4-Chlorobenzaldehyde Dimethyl Acetal
| Property | Value | Reference |
| CAS Number | 3395-81-1 | [10] |
| Molecular Formula | C₉H₁₁ClO₂ | [10] |
| Molecular Weight | 186.64 g/mol | [10] |
| Appearance | Colorless liquid | [11] |
| Boiling Point | 114-115 °C at 19 mmHg | |
| Density | 1.128 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.508 |
Spectroscopic Signature:
-
¹H NMR: Expected signals include a singlet around 3.3 ppm (6H, two -OCH₃ groups), a singlet around 5.3 ppm (1H, acetal C-H), and two doublets in the aromatic region (7.2-7.4 ppm, 4H) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would appear for the methoxy carbons (~52 ppm), the acetal carbon (~102 ppm), and the aromatic carbons, including the carbon attached to the chlorine atom.
-
IR Spectroscopy: The most telling feature is the disappearance of the strong C=O stretching band of the aldehyde (typically ~1700 cm⁻¹) and the appearance of strong C-O stretching bands in the 1150-1050 cm⁻¹ region.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately one-third the intensity) due to the ³⁷Cl isotope.[13]
Core Application: A Strategic Protecting Group
The primary role of 4-chlorobenzaldehyde dimethyl acetal is to serve as a stable, protected version of the aldehyde, enabling selective transformations elsewhere in a molecule.
The Protection-Deprotection Strategy
This strategy is fundamental in multi-step synthesis. An aldehyde can be temporarily converted to its dimethyl acetal, which is inert to common nucleophiles and bases like Grignard reagents, organolithiums, and metal hydrides. After the desired reaction is completed on another functional group, the aldehyde can be regenerated by simple hydrolysis with aqueous acid.[5][8]
Caption: A typical protection-reaction-deprotection workflow.
Role as a Synthetic Intermediate
Beyond its use as a transient protecting group, 4-chlorobenzaldehyde dimethyl acetal is also a valuable intermediate for the synthesis of more complex molecules. It acts as a stable, easily handled source of the 4-chlorobenzaldehyde moiety, which can be introduced into a synthetic scheme and deprotected at a later stage to reveal the reactive aldehyde. This approach is leveraged in the pharmaceutical, agrochemical, and specialty chemical industries.[11] For instance, related acetals are used in the preparation of fragrances and specialty polymers.[11][14]
Conclusion
4-Chlorobenzaldehyde dimethyl acetal represents a classic example of how fundamental chemical principles are applied to solve practical synthetic challenges. Its history is intertwined with the strategic evolution of protecting group chemistry. A deep understanding of its synthesis, the rationale behind the choice of reaction conditions, and its stability profile allows researchers and drug development professionals to design more efficient and robust synthetic routes. As a stable precursor and a reliable protecting group, it remains a highly relevant and valuable tool in the landscape of modern organic chemistry.
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Chloroacetaldehyde Dimethyl Acetal - Anshul Specialty Molecules. Anshul Specialty Molecules. [Link]
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BMRB entry bmse001029 - 4-chlorobenzaldehyde (C7H5OCl). Biological Magnetic Resonance Bank. [Link]
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Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. ResearchGate. [Link]
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Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. The Royal Society of Chemistry. [Link]
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Preparation of 4-chlorobenzaldehyde - PrepChem.com. PrepChem.com. [Link]
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A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - YMER. YMER. [Link]
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Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap. Patsnap. [Link]
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Mass spectrum of 4-chlorobenzaldehyde. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Benzaldehyde, 4-chloro- - the NIST WebBook. NIST. [Link]
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4-Chlorobenzaldehyde dimethyl acetal | CAS#:3395-81-1 | Chemsrc. Chemsrc. [Link]
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4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem. PubChem. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]
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Acetal - Wikipedia. Wikipedia. [Link]
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4-Chlorobenzaldehyde - Wikipedia. Wikipedia. [Link]
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Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Formation and Reactions of Acetals - Chemistry Steps. Chemistry Steps. [Link]
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Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes | Request PDF. ResearchGate. [Link]
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9.7: Acetals as Protecting Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Protecting Groups. University of Illinois Urbana-Champaign. [Link]
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Dimethyl Acetals - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Benzaldehyde Dimethyl Acetal: Your Key to Advanced Organic Synthesis. Autech Industry Co., Ltd. [Link]
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17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Spectroscopic Scrutiny of 1-Chloro-4-(dimethoxymethyl)benzene: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Chloro-4-(dimethoxymethyl)benzene. Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive understanding of the application of these analytical techniques in the characterization of substituted aromatic compounds.
Introduction: The Molecular Profile of 1-Chloro-4-(dimethoxymethyl)benzene
1-Chloro-4-(dimethoxymethyl)benzene is a halogenated aromatic acetal. Its structure, featuring a para-substituted benzene ring, presents a distinct spectroscopic fingerprint. The presence of a chlorine atom, an electron-withdrawing group, and a dimethoxymethyl group, which contains electronegative oxygen atoms, significantly influences the electronic environment of the aromatic ring and the attached functional groups. Understanding these influences is paramount for the accurate interpretation of the spectroscopic data.
This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, offering a detailed interpretation of each. While actual experimental spectra for this specific compound are not universally available in public databases, the analysis herein is built upon established spectroscopic principles and data from closely related analogs.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 1-Chloro-4-(dimethoxymethyl)benzene | - |
| Molecular Formula | C₉H₁₁ClO₂ | - |
| Molecular Weight | 186.63 g/mol | [1] |
| Boiling Point | 114-115 °C at 19 mm Hg | [2] |
| Density | 1.128 g/mL at 25 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-4-(dimethoxymethyl)benzene, both ¹H and ¹³C NMR provide critical information about the substitution pattern of the benzene ring and the nature of the acetal group.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 1-Chloro-4-(dimethoxymethyl)benzene is expected to exhibit three distinct signals corresponding to the aromatic protons, the methoxy protons, and the benzylic proton of the acetal.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -Cl) | The chlorine atom is electron-withdrawing, deshielding the ortho protons. The para-substitution pattern leads to a doublet. |
| ~ 7.45 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH(OCH₃)₂) | The dimethoxymethyl group is also electron-withdrawing, deshielding the ortho protons. This signal is a doublet due to coupling with the adjacent protons. |
| ~ 5.40 | s | 1H | -CH (OCH₃)₂ | This benzylic proton is deshielded by the two adjacent oxygen atoms. It appears as a singlet as there are no vicinal protons. |
| ~ 3.30 | s | 6H | -CH(OCH₃ )₂ | The six equivalent protons of the two methoxy groups are shielded relative to the aromatic and benzylic protons and appear as a sharp singlet. |
The characteristic doublet of doublets or two distinct doublets in the aromatic region is a hallmark of a 1,4-disubstituted benzene ring.[3][4] The relative chemical shifts of these aromatic protons are influenced by the electronic nature of the substituents.[3]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-4-(dimethoxymethyl)benzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of the para-substituted benzene ring, fewer than nine signals are expected.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 137 | C -Cl | The carbon atom directly attached to the chlorine atom is deshielded. |
| ~ 135 | C -CH(OCH₃)₂ | The carbon atom bearing the dimethoxymethyl group is also deshielded. |
| ~ 129 | C H (ortho to -Cl) | These two equivalent aromatic carbons are deshielded by the adjacent chlorine. |
| ~ 128 | C H (ortho to -CH(OCH₃)₂) | These two equivalent aromatic carbons are deshielded by the acetal group. |
| ~ 102 | -C H(OCH₃)₂ | The benzylic carbon of the acetal is significantly deshielded by the two attached oxygen atoms. |
| ~ 53 | -OC H₃ | The two equivalent methoxy carbons are in the typical range for sp³ carbons bonded to oxygen. |
The number of signals in the aromatic region (typically 120-150 ppm) confirms the substitution pattern.[5] For a para-substituted benzene with two different substituents, four aromatic carbon signals are expected due to the plane of symmetry bisecting the ring.[6]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[7][8] |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the methoxy groups. |
| 1600, 1490 | Medium-Strong | C=C in-ring stretch | Typical for aromatic rings.[8] |
| 1250, 1050 | Strong | C-O-C asymmetric & symmetric stretch | Aryl alkyl ethers typically show two strong C-O stretching bands.[9] |
| ~830 | Strong | C-H out-of-plane bend | Indicative of 1,4-disubstitution on a benzene ring.[8] |
| ~750 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |
The presence of strong C-O stretching bands is a key indicator of the ether-like acetal functionality.[10] The pattern of C-H out-of-plane bending in the "fingerprint" region is particularly diagnostic for the substitution pattern of the aromatic ring.[7]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the empty sample holder.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 186/188 | [C₉H₁₁ClO₂]⁺˙ | Molecular Ion (M⁺˙): The intact molecule with one electron removed. The M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺˙ peak is characteristic of a molecule containing one chlorine atom. |
| 155/157 | [C₈H₈ClO]⁺ | Loss of a methoxy radical (•OCH₃): α-cleavage at the acetal, a common fragmentation pathway for ethers and acetals. |
| 125/127 | [C₇H₆Cl]⁺ | Loss of the formyl methyl ether radical (•CHOCH₃): Further fragmentation of the m/z 155/157 ion. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of the entire dimethoxymethyl group: Cleavage of the bond between the benzene ring and the acetal group. |
| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation: Cleavage of the bond between the benzene ring and the acetal group, with the charge retained on the acetal fragment. |
The fragmentation of acetals is often initiated by cleavage of a C-O bond or the bond between the acetal carbon and the rest of the molecule.[11] The presence of the aromatic ring can stabilize certain fragment ions.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compound.
-
-
MS Conditions (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structure of the fragments.
Sources
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- 5. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
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theoretical studies on the structure of p-chlorobenzaldehyde dimethyl acetal
An In-depth Technical Guide on the Theoretical Structural Analysis of p-Chlorobenzaldehyde Dimethyl Acetal
Abstract
p-Chlorobenzaldehyde dimethyl acetal is a crucial chemical intermediate and a common protecting group in organic synthesis, particularly in the development of pharmaceutical compounds. A profound understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, stability, and interactions in complex chemical environments. This technical guide details the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of p-chlorobenzaldehyde dimethyl acetal. We present a self-validating protocol for theoretical analysis, from geometry optimization to the prediction of spectroscopic properties, providing researchers with a robust framework for in silico investigation.
Introduction: The Rationale for Theoretical Investigation
In the realm of drug development and fine chemical synthesis, acetals serve as indispensable protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their facile deprotection under acidic conditions.[1] The subtle interplay of electronic and steric effects, governed by the molecule's precise three-dimensional geometry, dictates its behavior. The subject of this guide, p-chlorobenzaldehyde dimethyl acetal, incorporates a para-substituted chlorine atom on the benzaldehyde ring, which electronically influences the entire molecule.
While experimental methods like X-ray crystallography provide definitive structural data for solids, many intermediates like this acetal are liquids or difficult to crystallize. Furthermore, experimental approaches provide a static picture and do not fully capture the dynamic conformational landscape in solution. Theoretical studies offer a powerful, complementary approach to bridge this gap. By solving the Schrödinger equation through various approximations, we can model the molecule's behavior, predict its stable conformations, and map its electronic properties with high fidelity.[2] This guide outlines the foundational principles and a practical workflow for such an investigation.
The Computational Framework: A Self-Validating Approach
As a Senior Application Scientist, the emphasis must be on robust and reproducible methodologies. The protocol described herein is designed as a self-validating system, where each step provides a check for the next, ensuring the final results are physically and chemically meaningful.
Foundational Theories: Hartree-Fock and Density Functional Theory (DFT)
The two pillars of modern computational chemistry for molecules of this size are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion, considering each electron in the average field of all others.[3] While computationally efficient for its time, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of predicted properties.[2]
-
Density Functional Theory (DFT): DFT offers a more pragmatic approach by calculating the total energy of the system based on its electron density.[4] Through the use of exchange-correlation functionals, DFT implicitly includes electron correlation. Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a percentage of exact HF exchange, offering a superior balance of computational cost and accuracy for organic molecules.[5][6]
For a comprehensive analysis, performing calculations with both a reliable DFT functional (e.g., B3LYP) and the HF method can be instructive, as a comparison of the results can sometimes highlight the importance of electron correlation effects for specific properties.[2]
The Basis Set: The Language of Electrons
The accuracy of any quantum chemical calculation is also dependent on the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing second-row elements and lone pairs, a Pople-style basis set like 6-311++G(d,p) is a robust choice.[6]
-
6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a logical and verifiable sequence for the theoretical analysis of p-chlorobenzaldehyde dimethyl acetal.
-
Initial Structure Generation: Construct an initial 3D model of p-chlorobenzaldehyde dimethyl acetal using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints. This process computationally "relaxes" the molecule into its lowest energy state (its most stable conformation). The calculation is considered converged when the forces on all atoms are negligible.[6]
-
Frequency Calculation: At the same level of theory (e.g., B3LYP/6-311++G(d,p)), perform a vibrational frequency calculation on the optimized geometry. This step is critical for two reasons:
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.[6]
-
Prediction of Spectra: The calculation yields the frequencies and intensities of the molecule's vibrational modes, which can be directly compared to experimental IR and Raman spectra for validation.[7]
-
-
Electronic Property Analysis: Using the optimized geometry, calculate key electronic properties such as Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).
This workflow is visualized in the diagram below.
Caption: A flowchart of the typical computational workflow for theoretical molecular analysis.
Structural Elucidation: Geometry and Conformation
The geometry optimization reveals the most stable arrangement of atoms. For p-chlorobenzaldehyde dimethyl acetal, the phenyl ring is expected to be planar. The key structural questions revolve around the orientation of the dimethyl acetal group relative to the ring.
Predicted Geometrical Parameters
The following table presents representative geometrical parameters for p-chlorobenzaldehyde dimethyl acetal, as would be predicted at the B3LYP/6-311++G(d,p) level of theory. These values are based on established data for related structures like p-chlorobenzaldehyde.[8][9]
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | Carbon-Chlorine bond length | ~1.75 Å |
| C-C (aromatic) | Average Carbon-Carbon bond in the phenyl ring | ~1.39 Å |
| C(aryl)-C(acetal) | Bond between the ring and the acetal carbon | ~1.51 Å |
| C(acetal)-O | Carbon-Oxygen bonds in the acetal group | ~1.41 Å |
| O-C(methyl) | Oxygen-Methyl bond length | ~1.42 Å |
| **Bond Angles (°) ** | ||
| C-C-Cl | Angle involving the chlorine atom | ~120° |
| C(aryl)-C(acetal)-H | Angle at the acetal carbon | ~109° |
| O-C(acetal)-O | Angle between the two oxygen atoms of the acetal | ~111° |
| Dihedral Angles (°) | ||
| C(aryl)-C(aryl)-C(acetal)-O | Defines the rotation around the Ar-C bond | ~0° or ~180° |
Note: This is an illustrative table. Actual calculated values would be derived from the output of the geometry optimization.
Electronic Properties and Chemical Reactivity
The electronic structure dictates the molecule's reactivity. Key insights can be gained from analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
| Parameter | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied orbital | ~ -0.8 eV |
| HOMO-LUMO Gap | LUMO Energy - HOMO Energy | ~ 5.7 eV |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, visualizing the charge distribution across the molecule. It is an invaluable tool for predicting where a molecule is likely to interact with other species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the acetal.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms.
Sources
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Methodological & Application
The Strategic Application of 1-Chloro-4-(dimethoxymethyl)benzene as a Hydroxyl Protecting Group: A Technical Guide
For the discerning researcher, scientist, and drug development professional, the strategic selection of protecting groups is a critical determinant of success in complex multi-step organic synthesis. Among the arsenal of protecting groups for diols, the p-chlorobenzylidene acetal, derived from 1-Chloro-4-(dimethoxymethyl)benzene or p-chlorobenzaldehyde, offers a unique combination of stability, selective cleavage, and nuanced reactivity that merits its consideration in sophisticated synthetic campaigns. This technical guide provides an in-depth exploration of its application, from the foundational principles to detailed experimental protocols.
Introduction: Beyond the Benzaldehyde Acetal
The protection of 1,2- and 1,3-diols as cyclic acetals is a cornerstone of synthetic chemistry, particularly in the realm of carbohydrate and natural product synthesis.[1] While the parent benzylidene acetal is widely employed, the introduction of a chloro-substituent on the phenyl ring, as in the p-chlorobenzylidene acetal, imparts distinct electronic properties that influence its stability and reactivity. This modification allows for a greater degree of control and orthogonality in complex synthetic routes.[2]
The p-chlorobenzylidene acetal is lauded for its robust stability under a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments, yet it can be selectively removed or manipulated under specific acidic or reductive conditions.[1][2] This guide will elucidate the rationale behind its use and provide actionable protocols for its implementation.
Core Principles and Advantages
The utility of the p-chlorobenzylidene acetal protecting group stems from several key features:
-
Enhanced Acid Stability: The electron-withdrawing nature of the para-chloro substituent moderately decreases the rate of acidic hydrolysis compared to the unsubstituted benzylidene acetal. This can provide a crucial margin of stability when other acid-labile groups are present in the molecule.
-
Orthogonality: The p-chlorobenzylidene acetal is orthogonal to a variety of other common protecting groups, allowing for selective deprotection sequences. It is stable to conditions used to remove silyl ethers (e.g., fluoride ions), base-labile groups (e.g., acetate esters), and some reductively cleaved groups.[3]
-
Regioselective Opening: A significant advantage of benzylidene-type acetals is their propensity for regioselective reductive ring-opening, yielding partially protected diols. The presence of the chloro group can influence the regioselectivity of this process, providing access to specific hydroxyl groups for further functionalization.[2][4]
-
Crystallinity: The presence of the chloro-substituted aromatic ring can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.
The logical workflow for the application of the p-chlorobenzylidene acetal is a multi-stage process, from the initial protection of the diol to its eventual selective removal or transformation.
Caption: Logical workflow for the application of p-chlorobenzylidene acetals.
Experimental Protocols
Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
While commercially available, 1-Chloro-4-(dimethoxymethyl)benzene can be readily prepared from p-chlorobenzaldehyde.
Protocol 1: Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
-
Materials: p-Chlorobenzaldehyde, methanol (anhydrous), trimethyl orthoformate, catalytic p-toluenesulfonic acid (p-TsOH).
-
Procedure:
-
To a solution of p-chlorobenzaldehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure 1-Chloro-4-(dimethoxymethyl)benzene.
-
Protection of Diols as p-Chlorobenzylidene Acetals
The formation of the p-chlorobenzylidene acetal is an acid-catalyzed reaction that proceeds via a hemiacetal intermediate.
Caption: Mechanism of p-chlorobenzylidene acetal formation.
Protocol 2: General Procedure for the Protection of a Diol
-
Materials: Diol-containing substrate, 1-Chloro-4-(dimethoxymethyl)benzene or p-chlorobenzaldehyde, an acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)), and an anhydrous solvent (e.g., DMF or toluene).
-
Procedure:
-
Dissolve the diol substrate (1 equivalent) in the anhydrous solvent.
-
Add 1-Chloro-4-(dimethoxymethyl)benzene (1.1-1.5 equivalents) or p-chlorobenzaldehyde (1.1-1.5 equivalents).
-
Add a catalytic amount of the acid catalyst (0.01-0.1 equivalents).
-
If using p-chlorobenzaldehyde, a Dean-Stark apparatus is recommended to remove the water formed during the reaction.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture and quench with a base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | p-TsOH | DMF | 60 | 4 | 85-95 | [2] |
| 1,3-Propanediol | CSA | Toluene | Reflux | 6 | >90 | General Procedure |
| cis-1,2-Cyclohexanediol | p-TsOH | Benzene | Reflux | 8 | >90 | General Procedure |
Deprotection of p-Chlorobenzylidene Acetals
The removal of the p-chlorobenzylidene acetal can be achieved under various conditions, offering flexibility in a synthetic route.
Standard acidic hydrolysis regenerates the diol.
Protocol 3: Acidic Hydrolysis of a p-Chlorobenzylidene Acetal
-
Materials: Protected substrate, an acid (e.g., aqueous acetic acid, trifluoroacetic acid (TFA), or HCl in a solvent mixture), and a suitable solvent (e.g., THF, methanol).
-
Procedure:
-
Dissolve the p-chlorobenzylidene acetal in the chosen solvent system.
-
Add the acid and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diol by column chromatography or recrystallization.
-
This powerful technique allows for the selective formation of a p-chlorobenzyl ether at either the C4 or C6 position of a 4,6-O-protected hexopyranoside, for example. The choice of reagents dictates the regiochemical outcome.[2]
Caption: Regioselective reductive opening of a 4,6-O-p-chlorobenzylidene acetal.
Protocol 4: Reductive Opening to the 4-O-p-Chlorobenzyl Ether [2]
-
Materials: Protected substrate, lithium aluminum hydride (LiAlH₄), aluminum chloride (AlCl₃), and an anhydrous solvent mixture (e.g., CH₂Cl₂-Et₂O).
-
Procedure:
-
Dissolve the protected substrate in the anhydrous solvent mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ followed by the portion-wise addition of AlCl₃.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of NaOH.
-
Filter the resulting suspension through Celite® and wash the filter cake with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Protocol 5: Reductive Opening to the 6-O-p-Chlorobenzyl Ether [2]
-
Materials: Protected substrate, sodium cyanoborohydride (NaCNBH₃), ethereal HCl, and anhydrous THF.
-
Procedure:
-
Dissolve the protected substrate and NaCNBH₃ in anhydrous THF containing molecular sieves under an inert atmosphere.
-
Slowly add a solution of ethereal HCl.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Stability and Orthogonality
The stability of the p-chlorobenzylidene acetal to various reagents is a key consideration in synthetic planning.
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaOH, LDA) | Stable | Acetal linkage is inert to basic conditions. |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | Allows for reactions at other electrophilic sites. |
| Hydride Reductants (e.g., NaBH₄, LiAlH₄) | Stable | In the absence of Lewis acids, the acetal is stable. |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | The acetal is resistant to many common oxidants. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Can be cleaved under hydrogenolysis conditions. |
| Strong Acids (e.g., TFA, aq. HCl) | Labile | Cleaved to reveal the diol. |
| Fluoride Sources (e.g., TBAF) | Stable | Orthogonal to silyl ether deprotection. |
Conclusion
1-Chloro-4-(dimethoxymethyl)benzene serves as a valuable precursor to the p-chlorobenzylidene acetal protecting group. Its enhanced stability and the potential for regioselective manipulation offer significant advantages in the synthesis of complex molecules. The detailed protocols and principles outlined in this guide are intended to empower researchers to effectively integrate this versatile protecting group into their synthetic strategies, thereby enabling the efficient construction of novel chemical entities for scientific exploration and drug development.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9780470053485]
- Pinto, B. M.; Reimer, K. B. Regioselective Reductive Cleavage of Benzylidene Acetals. In Carbohydrate Chemistry; The Royal Society of Chemistry: 2011; Vol. 37, pp 146-174. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849732115-00146/978-1-84973-211-5]
- Farkas, E.; Gergely, A.; Lipták, A. Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6-O-Halobenzylidene Acetals of Glucopyranosides. J. Org. Chem.2021, 86 (18), 12973–12987. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01667]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [URL: https://www.thieme.in/shop/en/organic-chemistry/9783131356031-protecting-groups-3rd-edition.html]
- BenchChem. Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. [URL: https://www.benchchem.com/application-notes/benzylidene-acetal-as-a-protecting-group-for-diols-in-organic-synthesis]
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [URL: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/]
- Organic Chemistry Portal. Benzylidene Acetals. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzylidene-acetals.htm]
- Total Synthesis. Acetal Protecting Group & Mechanism. [URL: https://totalsynthesis.com/acetal-protecting-group-mechanism/]
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/]
- ResearchGate. Cleavage of the Acetal Protecting Group. [URL: https://www.researchgate.net/figure/Cleavage-of-the-Acetal-Protecting-Group_tbl2_229041212]
- University of California, Irvine. Protecting Groups. [URL: https://www.chem.uci.edu/~jsnowick/groupseminars/protectinggroups.pdf]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
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- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 1-Chloro-4-(dimethoxymethyl)benzene with Grignard reagents
Application Note & Protocol
Topic: Catalytic Cross-Coupling of 1-Chloro-4-(dimethoxymethyl)benzene with Grignard Reagents for the Synthesis of 4-Substituted Benzaldehyde Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the . This process leverages a transition metal-catalyzed Kumada cross-coupling reaction to form a new carbon-carbon bond at the C1 position of the benzene ring. The dimethoxymethyl group serves as a robust protecting group for the aldehyde functionality, which is otherwise incompatible with the highly nucleophilic Grignard reagent.[1][2] Following the C-C bond formation, a straightforward acidic workup quantitatively deprotects the acetal, yielding the desired 4-substituted benzaldehyde. We present detailed mechanistic insights, step-by-step protocols for both nickel and palladium-catalyzed systems, characterization data, and a troubleshooting guide for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
4-Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their preparation often requires methods that are tolerant of a wide range of functional groups. The direct functionalization of a halogenated benzaldehyde using a nucleophilic Grignard reagent is synthetically unfeasible, as the Grignard reagent would preferentially attack the highly electrophilic aldehyde carbonyl group.[3][4]
To circumvent this, a protection-deprotection strategy is essential. The dimethoxymethyl group, an acetal, is an ideal protecting group in this context. Acetals are stable in neutral to strongly basic and nucleophilic environments, rendering them completely inert to Grignard reagents.[5][6][7] This stability allows for the selective reaction at other sites of the molecule.
The core transformation is the Kumada-Corriu cross-coupling reaction, a powerful method for forming C-C bonds by reacting an organomagnesium (Grignard) reagent with an organic halide.[8][9] While highly effective, the reaction of aryl chlorides presents a significant challenge due to the strength and inertness of the C-Cl bond compared to its bromide and iodide counterparts. Overcoming this requires carefully selected transition metal catalysts, typically based on nickel or palladium, with specialized ligands that facilitate the difficult oxidative addition step.[10][11][12] Nickel catalysts, in particular, have emerged as a cost-effective and highly active option for activating unreactive aryl chlorides.[11][13][14]
This document outlines a reliable workflow that combines the stability of the acetal protecting group with the power of catalyzed cross-coupling, providing a versatile and scalable route to a diverse array of 4-substituted benzaldehydes.
Reaction Principles and Catalytic Mechanism
The overall synthetic route involves two distinct chemical operations: the catalyzed cross-coupling and the subsequent deprotection.
Caption: Overall two-step synthetic workflow.
The Kumada Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a low-valent transition metal (Ni or Pd). The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][15][16] Aryl chlorides require highly active catalysts, often electron-rich and sterically bulky N-heterocyclic carbene (NHC) or phosphine ligands, to facilitate the initial, rate-limiting oxidative addition step.[10][17]
Caption: Generalized Kumada catalytic cycle (M = Ni or Pd).
-
Oxidative Addition : The active M(0) catalyst inserts into the aryl-chlorine bond of 1-Chloro-4-(dimethoxymethyl)benzene to form a M(II) complex.[15]
-
Transmetalation : The organic group (R) from the Grignard reagent is transferred to the metal center, displacing the chloride and forming a di-organometallic intermediate.[16]
-
Reductive Elimination : The two organic ligands (Ar and R) couple and are expelled from the metal center, forming the new C-C bond and regenerating the active M(0) catalyst.[15]
Experimental Protocols & Methodologies
Critical Safety Note: Grignard reagents can be pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol 1: Nickel-Catalyzed Coupling with Ethylmagnesium Bromide
This protocol is optimized for its cost-effectiveness and high reactivity, making it suitable for less reactive aryl chlorides.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 1-Chloro-4-(dimethoxymethyl)benzene | 186.64 | 1.87 g | 10.0 | 1.0 eq |
| Nickel(II) chloride (NiCl₂) | 129.60 | 65 mg | 0.5 | 5 mol% |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 425.09 | 213 mg | 0.5 | 5 mol% |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 4.0 mL | 12.0 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aqueous NH₄Cl | - | 20 mL | - | - |
| Diethyl ether (for extraction) | - | 3 x 30 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂ (65 mg) and IPr·HCl (213 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous THF (30 mL) followed by 1-Chloro-4-(dimethoxymethyl)benzene (1.87 g). Stir the resulting suspension for 10 minutes at room temperature.
-
Grignard Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add the ethylmagnesium bromide solution (4.0 mL) dropwise via syringe over 15 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 1-(dimethoxymethyl)-4-ethylbenzene.
Protocol 2: Deprotection to 4-Ethylbenzaldehyde
Reagents & Materials
| Reagent/Material | Amount |
| Crude 1-(dimethoxymethyl)-4-ethylbenzene | From Protocol 1 |
| Tetrahydrofuran (THF) | 30 mL |
| 2 M Hydrochloric Acid (HCl) | 15 mL |
| Saturated aqueous NaHCO₃ | ~20 mL |
| Diethyl ether (for extraction) | 3 x 30 mL |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product from the previous step in 30 mL of THF in a round-bottom flask.
-
Acid Hydrolysis: Add 15 mL of 2 M HCl and stir the mixture vigorously at room temperature for 2-4 hours. The acetal cleavage can be monitored by TLC.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (e.g., silica gel, 95:5 Hexanes:Ethyl Acetate) to afford pure 4-ethylbenzaldehyde.
Expected Results and Characterization
The described two-step procedure typically affords the final product in good overall yield.
Table of Expected Data for 4-Ethylbenzaldehyde
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Yield | 65-80% (over two steps) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.98 (s, 1H, -CHO), 7.81 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.2 Hz, 2H, Ar-H), 2.75 (q, J=7.6 Hz, 2H, -CH₂CH₃), 1.28 (t, J=7.6 Hz, 3H, -CH₂CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.1, 152.3, 134.5, 129.8, 128.4, 29.3, 15.1 ppm. |
| IR (thin film) | ν 2968, 2875, 1701 (strong, C=O stretch), 1608, 1577 cm⁻¹. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Grignard reagent. 2. Wet glassware or solvents quenching the Grignard.[18] 3. Inactive catalyst. | 1. Titrate the Grignard reagent before use to confirm concentration. 2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried. 3. Use fresh catalyst/ligand. |
| Formation of Biphenyl (R-R) | Homocoupling of the Grignard reagent.[19] | Maintain a low reaction temperature during Grignard addition. Ensure slow, controlled addition of the Grignard reagent to the substrate/catalyst mixture. |
| Formation of Chlorobenzene | Protonation of the Grignard reagent by adventitious water.[19] | Re-verify that all reagents, solvents, and the inert atmosphere are scrupulously dry. |
| Incomplete Deprotection | 1. Insufficient acid or reaction time. 2. Biphasic reaction with poor mixing. | 1. Add more 2 M HCl and/or increase the reaction time. Monitor by TLC. 2. Ensure vigorous stirring to facilitate contact between the organic and aqueous acidic phases. |
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of 4-substituted benzaldehydes from 1-Chloro-4-(dimethoxymethyl)benzene. The strategic use of an acetal protecting group in combination with a highly active nickel-NHC catalyst for Kumada cross-coupling allows for the efficient and selective formation of C-C bonds on a challenging aryl chloride substrate. This methodology offers significant flexibility, as a wide variety of commercially available or readily prepared Grignard reagents can be employed, granting access to a large library of valuable aldehyde products for research and development.
References
-
Cheng, C., & Liu, S. (1999). Chelation-Assisted Regioselective C−O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 532-539. [Link]
-
Jaf, R. P., et al. (2022). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 27(19), 6661. [Link]
-
Chemistry LibreTexts. (2021). Acetals as Protecting Groups. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Liu, N., & Wang, Z.-X. (2011). Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 76(23), 10031-10032. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
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Application Notes and Protocols for p-Chlorobenzaldehyde Dimethyl Acetal in Pharmaceutical Synthesis
Introduction: Beyond a Simple Acetal
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is not merely a convenience but a cornerstone of efficiency and success. p-Chlorobenzaldehyde dimethyl acetal (p-CBDA), also known as 4-chlorobenzaldehyde dimethyl acetal, emerges as a versatile and highly valuable reagent, primarily serving as a precursor to the 4-chlorobenzylidene acetal protecting group. While structurally similar to its more common counterpart, benzaldehyde dimethyl acetal, the presence of a chlorine atom on the phenyl ring imparts unique electronic properties that chemists can exploit for fine-tuning stability and reactivity.
This guide provides an in-depth exploration of p-CBDA's application, moving beyond simple cataloging of reactions to explain the underlying chemical principles and strategic considerations. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this reagent to navigate complex synthetic pathways, particularly in the realms of carbohydrate and nucleoside chemistry, which are fundamental to the development of antiviral and anticancer agents.[1][2]
Part 1: The 4-Chlorobenzylidene Acetal as a Superior Protecting Group for Diols
The primary function of p-CBDA in pharmaceutical synthesis is the protection of 1,2- and 1,3-diols. This is particularly critical in the synthesis of nucleoside analogues and complex carbohydrates, where selective reaction at other hydroxyl groups or different functionalities is required.[2][3]
Principle of Diol Protection
Polyfunctional molecules, such as glycosides, necessitate the temporary masking of certain reactive groups to prevent undesired side reactions.[4] The formation of a cyclic acetal from a diol is an effective strategy, converting two hydrophilic hydroxyl groups into a significantly more stable and lipophilic moiety that is robust under a wide range of reaction conditions.[5][6]
Mechanism of Acetal Formation
The reaction proceeds via an acid-catalyzed pathway. p-CBDA is a more convenient reagent than p-chlorobenzaldehyde itself, as the reaction does not produce water, which would need to be removed to drive the equilibrium forward.[5][7] Instead, methanol is the byproduct, and its removal by distillation or the use of a dehydrating agent can favor product formation.
The general mechanism involves:
-
Protonation of a methoxy group of p-CBDA by an acid catalyst (e.g., p-toluenesulfonic acid, CSA).
-
Elimination of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by one of the diol's hydroxyl groups on the carbocation.
-
A second intramolecular nucleophilic attack by the other hydroxyl group, followed by elimination of a second molecule of methanol, closes the ring to form the stable cyclic acetal.
Caption: Experimental workflow for the protection of a ribonucleoside diol.
Protocol 1: Synthesis of 2',3'-O-(4-Chlorobenzylidene)uridine
Materials:
-
Uridine (1.0 eq)
-
p-Chlorobenzaldehyde dimethyl acetal (1.2 eq)
-
(±)-Camphor-10-sulfonic acid (CSA) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add uridine (1.0 eq).
-
Dissolve the uridine in anhydrous DMF.
-
Add p-chlorobenzaldehyde dimethyl acetal (1.2 eq) followed by CSA (0.1 eq).
-
Heat the mixture to 50-60°C and apply a gentle vacuum to facilitate the removal of the methanol byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting uridine spot is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by adding triethylamine (0.5 eq) to neutralize the CSA catalyst.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 2',3'-O-(4-chlorobenzylidene)uridine.
Expected Outcome: The product is typically a white solid. The reaction should proceed in high yield (>85%). The formation of a single major diastereomer is often observed due to the steric constraints of the bicyclic system.
Part 2: Strategic Deprotection of 4-Chlorobenzylidene Acetals
The utility of a protecting group is defined as much by its ease and selectivity of removal as by its stability. The 4-chlorobenzylidene acetal offers multiple cleavage pathways, enabling sophisticated synthetic strategies.
Strategy 1: Acidic Hydrolysis
This is the most common method for deprotection, regenerating the diol. The reaction is the microscopic reverse of the formation mechanism. Mild acidic conditions are typically sufficient.
Protocol 2: General Procedure for Acidic Deprotection
-
Dissolve the protected substrate (1.0 eq) in a suitable solvent mixture (e.g., Tetrahydrofuran (THF) and water, or Acetic Acid and water).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a stoichiometric amount of a weaker acid.
-
Stir the reaction at room temperature or with gentle heating (40-50°C), monitoring by TLC.
-
Upon completion, carefully neutralize the acid with a base (e.g., saturated aq. NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify as necessary.
Data Table: Comparison of Acidic Deprotection Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 80% Acetic Acid | H₂O | 80 | 2 | >90% | Standard, reliable method. |
| 1M HCl (cat.) | THF/H₂O | 25 | 4 | >95% | Faster but may affect other acid-labile groups. |
| Er(OTf)₃ (cat.) | CH₃CN/H₂O | 25 | 1 | ~95% | Very mild Lewis acid condition. [8] |
| SnCl₄ (cat.) | CH₂Cl₂/H₂O | 25 | <0.5 | >95% | Extremely fast, useful for robust substrates. [9] |
Strategy 2: Reductive Ring Opening
A powerful feature of benzylidene acetals is their susceptibility to regioselective reductive cleavage, which unmasks one hydroxyl group while transforming the other into a stable benzyl ether. This differentiates the two hydroxyls for further selective manipulation. The electron-withdrawing chlorine atom can influence the regioselectivity of this opening.
Mechanism: The reaction typically involves a Lewis acid to coordinate to one of the acetal oxygens, followed by hydride delivery (from a reagent like DIBAL-H) to the incipient benzylic carbocation. The regioselectivity is governed by steric and electronic factors, often favoring the formation of the more stable primary alcohol, leaving a secondary benzyl ether.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 8. Benzylidene Acetals [organic-chemistry.org]
- 9. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 [mdpi.com]
Application Note: Protocols for the Deprotection of 4-Chlorobenzaldehyde Dimethyl Acetal
Introduction: The Strategic Role of Acetal Protection in Synthesis
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The carbonyl group, with its inherent electrophilicity, often requires temporary masking to prevent unwanted side reactions with nucleophiles or bases. Acetals, formed by the reaction of an aldehyde or ketone with an alcohol, serve as one of the most robust and reliable protecting groups for this purpose.[1] Specifically, dimethyl acetals are valued for their stability across a wide range of non-acidic conditions, including reactions involving organometallics, hydrides, and strong bases.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on the deprotection of 4-Chlorobenzaldehyde dimethyl acetal to regenerate the parent aldehyde, 4-Chlorobenzaldehyde. We will explore the underlying acid-catalyzed mechanism and present a series of validated protocols, ranging from classical strong acid hydrolysis to milder, chemoselective methods suitable for sensitive substrates. Each protocol is designed as a self-validating system, incorporating in-process controls and detailed causal explanations for experimental choices.
Mechanistic Underpinnings of Acetal Hydrolysis
The deprotection of an acetal is fundamentally the reverse of its formation—an acid-catalyzed hydrolysis reaction.[1][3] The process is an equilibrium, and to drive it towards the carbonyl product, a large excess of water is typically employed.[3] The reaction proceeds through several distinct steps:
-
Protonation: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst, which transforms the methoxy group into a good leaving group (methanol).[3]
-
Formation of Oxonium Ion: The protonated oxygen and its methyl group depart as a molecule of methanol. This departure is assisted by the neighboring oxygen, which donates a lone pair to form a resonance-stabilized oxonium ion.[1][3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the highly electrophilic carbon of the oxonium ion.[3]
-
Formation of Hemiacetal: A subsequent deprotonation step yields a hemiacetal intermediate.[3]
-
Repeat and Eliminate: The second methoxy group is then protonated, leaves as methanol, and the resulting protonated carbonyl is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.
// Nodes Acetal [label="4-Chlorobenzaldehyde\nDimethyl Acetal"]; ProtonatedAcetal [label="Protonated\nAcetal"]; Oxonium [label="Resonance-Stabilized\nOxonium Ion"]; Hemiacetal_Protonated [label="Protonated\nHemiacetal"]; Hemiacetal [label="Hemiacetal"]; ProtonatedCarbonyl [label="Protonated\nAldehyde"]; Aldehyde [label="4-Chlorobenzaldehyde"];
// Invisible nodes for layout H_plus1 [label="+ H⁺", shape=plaintext]; H_minus1 [label="- H⁺", shape=plaintext]; MeOH_loss1 [label="- CH₃OH", shape=plaintext, fontcolor="#EA4335"]; H2O_add [label="+ H₂O", shape=plaintext, fontcolor="#34A853"]; H_plus2 [label="+ H⁺", shape=plaintext]; MeOH_loss2 [label="- CH₃OH", shape=plaintext, fontcolor="#EA4335"]; H_minus2 [label="- H⁺", shape=plaintext];
// Edges Acetal -> H_plus1 [style=invis]; H_plus1 -> ProtonatedAcetal [label=" Protonation"]; ProtonatedAcetal -> MeOH_loss1 [style=invis]; MeOH_loss1 -> Oxonium [label=" Loss of Methanol"]; Oxonium -> H2O_add [style=invis]; H2O_add -> Hemiacetal_Protonated [label=" Water Attack"]; Hemiacetal_Protonated -> H_minus1 [style=invis]; H_minus1 -> Hemiacetal [label=" Deprotonation"]; Hemiacetal -> H_plus2 [style=invis]; H_plus2 -> ProtonatedCarbonyl [label=" Protonation & Loss of Methanol"]; ProtonatedCarbonyl -> H_minus2 [style=invis]; H_minus2 -> Aldehyde [label=" Final Deprotonation"];
// Rank alignment {rank=same; Acetal; H_plus1;} {rank=same; ProtonatedAcetal; MeOH_loss1;} {rank=same; Oxonium; H2O_add;} {rank=same; Hemiacetal_Protonated; H_minus1;} {rank=same; Hemiacetal; H_plus2;} {rank=same; ProtonatedCarbonyl; H_minus2;} {rank=same; Aldehyde;} } .enddot Caption: Fig. 1: Acid-Catalyzed Deprotection of a Dimethyl Acetal
Experimental Protocols
The selection of a deprotection protocol is dictated by the overall stability of the substrate to acidic conditions. We present four distinct methods, ordered from the most classical to the most gentle.
Protocol 1: Classical Strong Acid Hydrolysis
Principle: This method employs a strong Brønsted acid (e.g., HCl) in an aqueous-organic co-solvent system. The high concentration of hydronium ions and water rapidly drives the equilibrium toward the aldehyde product. This is a robust and cost-effective method, ideal for simple, acid-stable substrates.
Materials and Reagents:
-
4-Chlorobenzaldehyde dimethyl acetal
-
Acetone or Tetrahydrofuran (THF)
-
3M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-Chlorobenzaldehyde dimethyl acetal (1.0 eq) in a minimal amount of acetone or THF (e.g., 5-10 mL per gram of acetal) in a round-bottom flask.
-
To the stirring solution, add an equal volume of 3M HCl.
-
Stir the biphasic or homogeneous mixture vigorously at room temperature.
-
Self-Validation: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of the more polar aldehyde spot indicates reaction completion. Reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chlorobenzaldehyde.
-
Purify via flash column chromatography or recrystallization if necessary.
Protocol 2: Mild Deprotection with a Lewis Acid Catalyst
Principle: Lewis acids offer a milder alternative to strong Brønsted acids, often allowing for deprotection under nearly neutral conditions.[4] Cerium(III) triflate [Ce(OTf)₃] is particularly effective, catalyzing the hydrolysis in wet nitromethane with high chemoselectivity.[4][5] This method is advantageous for substrates containing other acid-sensitive functional groups.
Materials and Reagents:
-
4-Chlorobenzaldehyde dimethyl acetal
-
Cerium(III) triflate [Ce(OTf)₃]
-
Nitromethane (CH₃NO₂)
-
Distilled water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of "wet" nitromethane by adding a small amount of water (e.g., 50 µL of H₂O per 10 mL of CH₃NO₂).
-
Dissolve the 4-Chlorobenzaldehyde dimethyl acetal (1.0 eq) in the wet nitromethane.
-
Add a catalytic amount of Ce(OTf)₃ (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Self-Validation: Monitor the reaction via TLC. The reaction is often complete within 30-90 minutes.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with water (2 x 15 mL) to remove the catalyst and nitromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.
Protocol 3: Iodine-Catalyzed Deprotection under Neutral Conditions
Principle: This protocol leverages molecular iodine in acetone as a remarkably mild and neutral system for deprotection.[2] The mechanism is believed to be a transacetalization, where the dimethyl acetal exchanges with the solvent (acetone) to form the more volatile acetone dimethyl ketal, driving the reaction forward.[6] This method is exceptionally well-suited for molecules with highly acid-labile groups.[6]
Materials and Reagents:
-
4-Chlorobenzaldehyde dimethyl acetal
-
Molecular Iodine (I₂)
-
Reagent-grade Acetone
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the 4-Chlorobenzaldehyde dimethyl acetal (1.0 eq) in acetone (10 mL per gram of acetal).
-
Add a catalytic amount of molecular iodine (10 mol%).[6] The solution will turn brown.
-
Stir the mixture at room temperature.
-
Self-Validation: Monitor by TLC. For acyclic acetals, the reaction is often very rapid, frequently completing in under 15 minutes.[2][6]
-
Once the reaction is complete, quench the iodine by adding 10% aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.
-
Remove the bulk of the acetone using a rotary evaporator.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield high-purity 4-Chlorobenzaldehyde.
General Experimental Workflow
The following diagram illustrates the universal workflow for the isolation and purification of the target aldehyde following deprotection.
Comparative Summary of Protocols
| Protocol | Catalyst/Reagent | Solvent System | Temp. | Typical Time | Key Advantages & Disadvantages |
| 1 | 3M Hydrochloric Acid | Acetone / H₂O | RT | 1-4 h | (+): Inexpensive, robust. (-): Harsh conditions, not suitable for acid-sensitive substrates. |
| 2 | Cerium(III) Triflate | Wet Nitromethane | RT | 30-90 min | (+): Very mild, high chemoselectivity, nearly neutral pH.[4] (-): Reagent cost, use of nitromethane. |
| 3 | Molecular Iodine (I₂) | Acetone | RT | < 15 min | (+): Extremely mild, neutral conditions, rapid.[2][6] (-): Requires quenching step. |
References
-
Acetal Protecting Group & Mechanism – Total Synthesis. [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). A chemoselective method for the cleavage of acetals and ketals at room temperature in wet nitromethane by using catalytic cerium(III) triflate at almost neutral pH . The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Aldehyde synthesis by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]
-
Dalpozzo, R., et al. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate . ResearchGate. [Link]
-
Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions . Bulletin of the Korean Chemical Society, 25(7), 1075-1076. [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution . OSTI.GOV. [Link]
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate . ResearchGate. [Link]
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Application Notes and Protocols for 1-Chloro-4-(dimethoxymethyl)benzene in Cross-Coupling Reactions
Introduction: Strategic Use of 1-Chloro-4-(dimethoxymethyl)benzene in Synthesis
1-Chloro-4-(dimethoxymethyl)benzene is a valuable bifunctional building block in modern organic synthesis. Its utility lies in the strategic combination of a moderately reactive aryl chloride and a protected aldehyde functionality. The dimethoxymethyl acetal serves as a robust protecting group for the formyl group, which is sensitive to the nucleophilic and basic conditions often employed in cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated position, with the latent aldehyde available for subsequent deprotection and further transformation.
Aryl chlorides are economically and commercially attractive starting materials compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge, necessitating the use of highly active palladium catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step.[1][2]
This guide provides detailed application notes and representative protocols for the use of 1-chloro-4-(dimethoxymethyl)benzene in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind the selection of reagents and conditions.
The Dimethoxymethyl Acetal: A Stable Aldehyde Surrogate
The dimethoxymethyl group is a commonly used protecting group for aldehydes due to its general stability under neutral and basic conditions. While robust, it is important to consider its lability under acidic conditions, where it can be readily hydrolyzed to reveal the aldehyde. In the context of the following cross-coupling protocols, which predominantly utilize basic conditions, the acetal is expected to remain intact. However, prolonged reaction times at high temperatures in the presence of water could potentially lead to partial hydrolysis. Post-reaction acidic workups will lead to deprotection, a feature that can be synthetically useful.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds found in many pharmaceuticals and advanced materials.[3][4] The reaction couples an organoboron species, typically a boronic acid, with an organohalide.[5] For an unactivated aryl chloride like 1-chloro-4-(dimethoxymethyl)benzene, a highly active catalyst system is paramount for efficient transformation.[6]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established methods for the coupling of unactivated aryl chlorides.[3][9]
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Chloro-4-(dimethoxymethyl)benzene | 186.64 | 1.0 | 1.0 | 187 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.51 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-chloro-4-(dimethoxymethyl)benzene (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a versatile method for forming carbon-carbon bonds by coupling an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[6][10] This reaction is instrumental in synthesizing substituted alkenes, such as styrenes and cinnamates. For electron-neutral aryl chlorides, forcing conditions and highly active catalysts are often required for good conversion.[1]
Reaction Mechanism
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene.[11] The final steps involve β-hydride elimination to release the product and reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[12]
Caption: General catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Heck Reaction with Styrene
This protocol is based on conditions developed for the Heck coupling of other non-activated aryl chlorides.[13][14]
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Chloro-4-(dimethoxymethyl)benzene | 186.64 | 1.0 | 1.0 | 187 mg |
| Styrene | 104.15 | 1.5 | 1.5 | 173 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 1-chloro-4-(dimethoxymethyl)benzene (187 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (5 mL) and styrene (173 µL, 1.5 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 120-140 °C for 24-48 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Caption: Experimental workflow for the Heck-Mizoroki reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance.[16] The coupling of aryl chlorides typically requires a strong base and a specialized, bulky electron-rich phosphine ligand to achieve high yields.[17]
Reaction Mechanism
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions.[10] It begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium amide complex, which undergoes reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[18]
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is adapted from general procedures for the amination of unactivated aryl chlorides using second-generation Buchwald ligands.[19]
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Chloro-4-(dimethoxymethyl)benzene | 186.64 | 1.0 | 1.0 | 187 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| XPhos | 476.65 | 0.03 | 0.03 | 14.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 5 mL |
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, weigh sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol) into a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add 1-chloro-4-(dimethoxymethyl)benzene (187 mg, 1.0 mmol), toluene (5 mL), and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Safety and Handling
1-Chloro-4-(dimethoxymethyl)benzene should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete safety information. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and require careful handling.
References
-
Szostak, M., & penalva, C. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ResearchGate. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... (2021). ResearchGate. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2015). Green Chemistry (RSC Publishing). [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. ResearchGate. [Link]
-
Knowles, R. The Intramolecular Heck Reaction. (2004). Macmillan Group. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mukhopadhyay, S., Rothenberg, G., et al. (2002). Heterogeneous Palladium-Catalysed Heck Reaction of Aryl Chlorides and Styrene in Water under Mild Conditions. The Hebrew University of Jerusalem. [Link]
-
Zhao, F., Bhanage, B. M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... ResearchGate. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2020). NIH. [Link]
-
Saïd, K., et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Yang, Y., et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI. [Link]
-
Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]
-
Dube, P. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Hong, G., Nahide, P. D., et al. (2019). Palladium-Catalyzed Chemoselective Activation of Sp 3 vs Sp 2 C-H Bonds: Oxidative Coupling To Form Quaternary Centers. PubMed. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Compounds Using p-Chlorobenzaldehyde Dimethyl Acetal
Introduction: The Strategic Role of p-Chlorobenzaldehyde Dimethyl Acetal in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen, oxygen, and sulfur-containing ring systems being particularly prominent in pharmaceuticals.[1][2] Over 85% of all biologically active compounds feature a heterocyclic core, underscoring the perpetual need for efficient and versatile synthetic methodologies.[3] In this context, p-chlorobenzaldehyde and its derivatives serve as invaluable building blocks.
This guide focuses on p-chlorobenzaldehyde dimethyl acetal, a stable and versatile precursor for constructing a diverse array of heterocyclic scaffolds. The acetal functional group serves as a protecting group for the otherwise reactive aldehyde. This allows for chemical manipulations on other parts of a molecule without unintended reactions at the aldehyde position. The aldehyde can then be unmasked, typically under mild acidic conditions, to participate in cyclization reactions.[4][5] This in situ deprotection is a key strategic element, enabling cascade or one-pot reactions that are both atom-economical and efficient.[6] The presence of the chloro-substituent on the phenyl ring also provides a useful handle for further functionalization and can influence the biological activity of the final compound.[7]
This document provides detailed protocols and mechanistic insights for the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material's properties is fundamental for reaction design and safety.
| Property | Value | Reference |
| Chemical Name | 4-Chlorobenzaldehyde dimethyl acetal | |
| Molecular Formula | C₉H₁₁ClO₂ | |
| Molecular Weight | 186.64 g/mol | |
| CAS Number | 3395-81-1 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 114-115 °C at 19 mmHg | |
| Density | 1.128 g/mL at 25 °C | |
| Refractive Index | n20/D 1.508 |
Part 1: Synthesis of Nitrogen-Containing Heterocycles
Nitrogen heterocycles are among the most significant structural components of pharmaceuticals, with applications ranging from anticancer to antiviral therapies.[8][9][10]
Application 1.1: Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry, notably found in calcium channel blockers like Nifedipine.[11][12][13] This protocol adapts the synthesis using p-chlorobenzaldehyde as the aldehyde component.
Reaction Scheme:
(Self-generated image, not from search results)
Causality and Mechanism: The reaction proceeds through a series of well-established steps.[14][15] The process is initiated by two parallel condensations: a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[13][16] A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product. The acetal precursor would first be hydrolyzed under the reaction conditions to generate the required p-chlorobenzaldehyde in situ.
Experimental Workflow Diagram:
Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.
Detailed Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine p-chlorobenzaldehyde dimethyl acetal (1.87 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (30 mL).
-
Initiation: Add ammonium acetate (0.77 g, 10 mmol) to the mixture. The ammonium acetate serves as the nitrogen source and the catalyst for the initial condensation steps.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 6-8 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting yellow solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a yellow crystalline solid.
Part 2: Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are integral to numerous FDA-approved drugs and exhibit a wide range of biological activities.[17][18][19] Benzothiazoles, in particular, are a key scaffold in medicinal chemistry.[20][21]
Application 2.1: Synthesis of 2-Arylbenzothiazoles
This protocol describes the synthesis of 2-(4-chlorophenyl)benzothiazole via the condensation of 2-aminothiophenol with p-chlorobenzaldehyde, generated in situ from its dimethyl acetal. This reaction is a cornerstone for creating the benzothiazole ring system.[22][23]
Reaction Scheme:
(Self-generated image, not from search results)
Causality and Mechanism: The reaction is typically performed in a solvent like ethanol or under solvent-free conditions.[22] The mechanism involves the initial acid-catalyzed hydrolysis of the acetal to p-chlorobenzaldehyde. This is followed by the formation of a Schiff base (imine) intermediate upon reaction with the amino group of 2-aminothiophenol. An intramolecular nucleophilic attack by the thiol group onto the imine carbon then occurs, leading to a cyclized benzothiazoline intermediate. Subsequent oxidation (often by air) of the benzothiazoline results in aromatization to the stable benzothiazole product.[20]
Experimental Workflow Diagram:
Caption: Workflow for the Synthesis of 2-Arylbenzothiazoles.
Detailed Experimental Protocol:
-
Reagent Setup: To a 50 mL round-bottom flask, add p-chlorobenzaldehyde dimethyl acetal (1.87 g, 10 mmol), 2-aminothiophenol (1.25 g, 10 mmol), and ethanol (20 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~50 mg) to facilitate the in situ deprotection of the acetal.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction's completion via TLC.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol-water mixture or by column chromatography on silica gel to yield pure 2-(4-chlorophenyl)benzothiazole.
Part 3: Synthesis of Oxygen-Containing Heterocycles
Oxygen heterocycles are prevalent in natural products and are key pharmacophores.[24][25] Multi-component reactions offer a powerful and efficient route to complex oxygen-containing ring systems like benzopyrans.[26]
Application 3.1: Three-Component Synthesis of 4H-Benzo[b]pyrans
This protocol details a one-pot, three-component synthesis of a highly functionalized 4H-benzo[b]pyran derivative. Such reactions are prized for their high atom economy and ability to rapidly generate molecular complexity from simple precursors.[27][28]
Reaction Scheme:
(Self-generated image, not from search results)
Causality and Mechanism: This reaction is a classic example of a domino Knoevenagel-Michael reaction.[29][30] The base catalyst (piperidine) first facilitates a Knoevenagel condensation between p-chlorobenzaldehyde (from the acetal) and malononitrile to form a highly electrophilic arylidene intermediate.[31][32] Simultaneously, the catalyst promotes the formation of an enolate from dimedone. A subsequent Michael addition of the dimedone enolate to the arylidene intermediate, followed by an intramolecular cyclization and tautomerization, affords the final 4H-benzo[b]pyran product.
Experimental Workflow Diagram:
Caption: Workflow for the Three-Component Synthesis of 4H-Benzo[b]pyrans.
Detailed Experimental Protocol:
-
Reagent Combination: In a 100 mL flask, dissolve p-chlorobenzaldehyde dimethyl acetal (1.87 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1.40 g, 10 mmol) in 25 mL of ethanol. Stir the mixture until all solids are dissolved.
-
Catalysis: Add piperidine (0.1 mL) dropwise to the stirring solution. Piperidine acts as a basic catalyst essential for the condensation and addition steps.
-
Reaction: Stir the reaction mixture at room temperature. A white precipitate usually begins to form within 30 minutes. Continue stirring for a total of 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid product thoroughly with ice-cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The product is often of high purity, but can be recrystallized from ethanol if necessary.
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Hantzsch pyridine synthesis. (n.d.). In ScienceDirect. Retrieved January 20, 2026, from [Link]
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Hantzsch pyridine synthesis. (2023, December 27). In Wikipedia. [Link]
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Khan, I., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5725–5735. [Link]
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The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
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An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. (2010). PubMed Central. [Link]
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Phosphine-catalyzed construction of sulfur heterocycles. (2007). PubMed. [Link]
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Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2022). PubMed Central. [Link]
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Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. (2015). Chemical Society Reviews. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI. [Link]
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Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (2018). Semantic Scholar. [Link]
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Sulfur-Nitrogen Heterocycles. (2014). MDPI. [Link]
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Asymmetric Synthesis of Nitrogen Heterocycles. (2008). Wiley Online Library. [Link]
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Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2018). Beilstein Journal of Organic Chemistry. [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. [Link]
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A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. (2020). PubMed Central. [Link]
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Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
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Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Definitive Quantification of 1-Chloro-4-(dimethoxymethyl)benzene: High-Resolution Chromatographic Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed, validated analytical protocols for the precise quantification of 1-Chloro-4-(dimethoxymethyl)benzene, a key intermediate in various organic synthesis pathways. Recognizing the critical need for accuracy in process monitoring, quality control, and stability testing, we present two primary, robust chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring that each protocol is a self-validating system. We provide step-by-step instructions, instrument parameters, and data analysis workflows, grounded in established analytical principles to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative
1-Chloro-4-(dimethoxymethyl)benzene serves as a crucial building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Its acetal functional group acts as a protected aldehyde, which is later revealed under specific reaction conditions. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall success of subsequent synthetic steps. Therefore, access to reliable and accurate analytical methods is not merely procedural but fundamental to ensuring process integrity and final product quality.[1]
This guide provides two orthogonal analytical approaches, GC-MS and HPLC-DAD, to offer flexibility based on laboratory instrumentation, sample matrix complexity, and the specific analytical objective, from routine quality control to rigorous impurity profiling.
Analyte Profile: Physicochemical Properties
Understanding the physicochemical properties of 1-Chloro-4-(dimethoxymethyl)benzene is the cornerstone of effective method development. Its characteristics, summarized in the table below, dictate the optimal choice of chromatographic technique and parameters. The compound's notable volatility and thermal stability make it an excellent candidate for GC analysis, while its UV-active aromatic ring allows for sensitive detection by HPLC.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂ | [2] |
| Molecular Weight | 186.64 g/mol | [2] |
| Boiling Point | 114-115 °C at 19 mm Hg | [2] |
| Appearance | (Typically) Colorless to pale yellow liquid | - |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane).[3][4] | - |
Principles of Chromatographic Separation and Detection
The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds like 1-Chloro-4-(dimethoxymethyl)benzene.[5][6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.[7] The mass spectrometer provides highly selective and sensitive detection, offering definitive identification based on the molecule's mass-to-charge ratio (m/z) and fragmentation pattern, thereby ensuring unparalleled specificity.[8]
-
High-Performance Liquid Chromatography (HPLC-DAD): HPLC is a powerful alternative, particularly useful if the analyte is part of a mixture containing non-volatile components or if derivatization is to be avoided.[8] The separation occurs in the liquid phase based on the analyte's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[3] A Diode-Array Detector (DAD) provides UV-Vis absorbance data across a spectrum, allowing for quantification at the wavelength of maximum absorbance (λ-max) and simultaneous purity assessment.[3]
Protocol I: Quantification by GC-MS
This protocol is optimized for high-specificity quantification and definitive identification of 1-Chloro-4-(dimethoxymethyl)benzene in organic solutions.
Experimental Workflow
Caption: Workflow for GC-MS Analysis of 1-Chloro-4-(dimethoxymethyl)benzene.
Materials and Instrumentation
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane (GC grade), 1-Chloro-4-(dimethoxymethyl)benzene reference standard (>98% purity).
-
Consumables: 2 mL GC vials with septa, volumetric flasks, micropipettes.
Step-by-Step Protocol
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards: Perform serial dilutions of the stock solution with dichloromethane to prepare at least five calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Instrument Setup and Analysis:
-
Inject 1 µL of each standard and sample into the GC-MS system.
-
Use the parameters outlined in the table below.
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Carrier Gas | Helium | Inert, provides good efficiency.[9][10] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column dimensions and separation efficiency. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min | Provides good separation from potential impurities and ensures elution of all components. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before reaching the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Scan Range | 40-300 amu | Covers the molecular ion and expected fragment ions of the analyte. |
| Quantification Ion | To be determined from standard spectrum (e.g., molecular ion or most abundant fragment) | Provides selectivity for quantification. |
Data Analysis
-
Identify the retention time and mass spectrum of 1-Chloro-4-(dimethoxymethyl)benzene from the analysis of a reference standard.
-
Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of each standard.
-
Determine the concentration of the analyte in the prepared sample by fitting its peak area to the linear regression of the calibration curve.
Protocol II: Quantification by HPLC-DAD
This protocol is designed for the accurate quantification of 1-Chloro-4-(dimethoxymethyl)benzene using reverse-phase HPLC, suitable for quality control environments.
Experimental Workflow
Caption: Workflow for HPLC-DAD Analysis of 1-Chloro-4-(dimethoxymethyl)benzene.
Materials and Instrumentation
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 1-Chloro-4-(dimethoxymethyl)benzene reference standard (>98% purity).
-
Consumables: 2 mL HPLC vials with septa, volumetric flasks, micropipettes, 0.45 µm filters.
Step-by-Step Protocol
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[3]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five standards (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[5]
-
-
Instrument Setup and Analysis:
-
Inject 10 µL of each standard and sample into the HPLC system.
-
Use the parameters specified in the table below.
-
HPLC Instrument Parameters
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Provides good retention and peak shape for the analyte on a C18 column.[3][11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[3] |
| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a stable operating temperature.[3] |
| Injection Volume | 10 µL | A common volume that balances sensitivity and peak shape.[3] |
| Detection | DAD, monitor at 225 nm | Wavelength near the UV absorbance maximum for the chlorobenzene chromophore, providing high sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Data Analysis
-
Confirm the retention time of the analyte from the standard chromatogram.
-
Create a calibration curve by plotting the peak area at 225 nm against the concentration for each standard.
-
Calculate the concentration of 1-Chloro-4-(dimethoxymethyl)benzene in the sample using the linear regression equation from the calibration curve.
Method Validation: The Foundation of Trustworthiness
To ensure each protocol is a "self-validating system," the performance of the chosen method must be formally verified.[12] Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] Key parameters must be assessed according to guidelines from bodies like the ICH or FDA.[12][13]
Caption: Core parameters for establishing a validated analytical method.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[14] This is inherently high in GC-MS due to mass-based detection and can be confirmed in HPLC-DAD by assessing peak purity.
-
Linearity & Range: The method must provide results that are directly proportional to the analyte concentration across a specified range.[15] This is confirmed by a high correlation coefficient (R² > 0.999) for the calibration curve.
-
Accuracy: The closeness of the measured value to the true value, typically evaluated via spike-recovery studies on a sample matrix.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability).[14] It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[15]
Conclusion
This application note details two robust and reliable methods for the quantification of 1-Chloro-4-(dimethoxymethyl)benzene. The GC-MS protocol offers superior specificity and is ideal for identifying unknowns and analyzing complex matrices. The HPLC-DAD method provides a straightforward, high-throughput alternative perfectly suited for routine quality control in a regulated environment. The choice of method should be guided by the specific analytical requirements, available instrumentation, and sample characteristics. Proper method validation is essential to guarantee the generation of scientifically sound and trustworthy data in any research or drug development setting.
References
-
Benzene, 1-chloro-4-methoxy-. (2018). SIELC Technologies. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
A Guide to Analytical Method Validation. (n.d.). SCION Instruments. [Link]
-
Analytical Method Validation, Verification and Transfer Right. (n.d.). ComplianceOnline. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
-
1-chloro-4-(dimethoxymethyl)benzene CAS NO: 3395-81-1 Manufacturers. (n.d.). Alfa Chemical. [Link]
-
Chromatography Sample Preparation Guide. (n.d.). Organomation. [Link]
-
Benzene in Hydrocarbon Solvents by Gas Chromatography. (n.d.). ASTM International. [Link]
-
Gas Chromatography and GCMS. (n.d.). DCG Partnership I, LTD. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. [Link]
-
The Analysis of Monocyclic Aromatic Hydrocarbons by ASTM D7504 on the Agilent 8850 GC System. (n.d.). Agilent Technologies. [Link]
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- 15. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
The Strategic Role of 1-Chloro-4-(dimethoxymethyl)benzene in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the competitive landscape of agrochemical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel and effective active ingredients. 1-Chloro-4-(dimethoxymethyl)benzene emerges as a significant player in this domain, primarily serving as a stable and reliable precursor to 4-chlorobenzaldehyde, a critical building block for a range of potent agrochemicals. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, offering enhanced stability and controlled reactivity during synthetic transformations. This application note provides an in-depth exploration of the utility of 1-Chloro-4-(dimethoxymethyl)benzene in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights for research and development professionals.
The primary strategic advantage of employing 1-Chloro-4-(dimethoxymethyl)benzene lies in its ability to be readily converted to 4-chlorobenzaldehyde under controlled conditions. This aldehyde is a cornerstone intermediate in the synthesis of various pesticides, including the widely used triazole fungicide, tebuconazole, and the plant growth regulator, uniconazole.[1][2] This guide will elucidate the synthetic pathways from this key intermediate to these commercially significant agrochemicals, providing a robust framework for their laboratory-scale synthesis and further derivatization.
Core Synthesis Pathway: From Protected Aldehyde to Key Intermediate
The journey from 1-Chloro-4-(dimethoxymethyl)benzene to a versatile agrochemical precursor begins with its efficient hydrolysis to 4-chlorobenzaldehyde. This deprotection step is crucial and is typically achieved under acidic conditions, which readily cleave the acetal to reveal the reactive aldehyde functionality.
Protocol 1: Acid-Catalyzed Hydrolysis of 1-Chloro-4-(dimethoxymethyl)benzene
This protocol outlines a standard laboratory procedure for the deprotection of 1-Chloro-4-(dimethoxymethyl)benzene to yield 4-chlorobenzaldehyde.
Materials:
-
1-Chloro-4-(dimethoxymethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, and standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Chloro-4-(dimethoxymethyl)benzene in a suitable organic solvent like diethyl ether.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the 4-chlorobenzaldehyde spot will indicate the completion of the reaction.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-chlorobenzaldehyde.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure 4-chlorobenzaldehyde.[3][4]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acidic medium is essential for the protonation of one of the methoxy groups, which then leaves as methanol, a good leaving group. This initiates the collapse of the acetal and the formation of the aldehyde.
-
Extraction Solvent: Diethyl ether or dichloromethane are chosen for their ability to dissolve the organic product while being immiscible with water, allowing for efficient separation.
-
Washing Steps: The bicarbonate wash is critical to remove the acid catalyst, preventing potential side reactions during product isolation. The brine wash helps to remove any residual water from the organic phase.
Application in Fungicide Synthesis: The Tebuconazole Pathway
Tebuconazole is a broad-spectrum triazole fungicide with both protective and curative properties.[5][6] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to fungal cell death.[7][8][9] 4-Chlorobenzaldehyde, derived from 1-Chloro-4-(dimethoxymethyl)benzene, is a key starting material for its synthesis.[2][10][11]
Synthetic Workflow for Tebuconazole
The synthesis of tebuconazole from 4-chlorobenzaldehyde is a multi-step process that can be summarized as follows:
Caption: Synthetic workflow for Tebuconazole from 4-Chlorobenzaldehyde.
Protocol 2: Aldol Condensation of 4-Chlorobenzaldehyde and Pinacolone
This protocol describes the initial carbon-carbon bond-forming step in the synthesis of tebuconazole.
Materials:
-
4-Chlorobenzaldehyde
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve 4-chlorobenzaldehyde and pinacolone in ethanol or methanol.
-
Slowly add an aqueous solution of sodium hydroxide to the mixture with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Precipitate the product, 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one, by adding water to the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization.[12][13][14]
-
A high yield of 98.3% with a purity of 97.4% has been reported using a strongly basic ion exchange resin as the catalyst.[15]
Table 1: Summary of Tebuconazole Synthesis Steps and Conditions
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield | Reference |
| Aldol Condensation | 4-Chlorobenzaldehyde, Pinacolone | NaOH or basic ion exchange resin | Ethanol/Methanol | >90% | [15][16] |
| Hydrogenation | 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one | H₂, Pd/C or other metal catalysts | Varies | High | [16] |
| Epoxidation | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | Dimethyl sulfide, Dimethyl sulfate | Varies | High | [6] |
| Ring-opening | 2-(4-Chlorophenylethyl)-2-tert-butyloxirane, 1,2,4-Triazole | NaOH or KOH, Phase-transfer catalyst | DMSO or Water | 85-97% | [6][7][8] |
Subsequent Steps in Tebuconazole Synthesis: A Brief Overview
-
Hydrogenation: The double bond in 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one is reduced to a single bond to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[16]
-
Epoxidation: The ketone, 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, is then converted to the corresponding epoxide, 2-(4-chlorophenylethyl)-2-tert-butyloxirane. This can be accomplished using a mixture of dimethyl sulfide and dimethyl sulfate.[6]
-
Ring-opening with 1,2,4-Triazole: The final step involves the nucleophilic ring-opening of the epoxide by 1,2,4-triazole in the presence of a base. This reaction introduces the crucial triazole moiety, yielding tebuconazole. The use of a phase-transfer catalyst can improve the reaction efficiency.[7][8]
Application in Plant Growth Regulator Synthesis: The Uniconazole Pathway
Uniconazole is a triazole-based plant growth regulator that functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[4][15][17][18] This leads to more compact plant growth, which is desirable in many ornamental and agricultural applications. 4-Chlorobenzaldehyde is a key precursor for the synthesis of uniconazole.[1][2]
Synthetic Approach to Uniconazole
While detailed step-by-step public domain protocols for uniconazole synthesis are less common, the general synthetic strategy involves the reaction of a derivative of 4-chlorobenzaldehyde with other building blocks to construct the final molecule, which is (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol.[4][19] The synthesis involves creating a carbon backbone and then introducing the triazole and hydroxyl functionalities.
Caption: Mode of action of Uniconazole as a plant growth regulator.
Conclusion and Future Perspectives
1-Chloro-4-(dimethoxymethyl)benzene stands as a testament to the power of strategic intermediate selection in modern agrochemical synthesis. Its role as a stable and efficient precursor to 4-chlorobenzaldehyde provides a reliable and scalable entry point for the production of high-value agrochemicals like tebuconazole and uniconazole. The protocols and insights provided herein offer a foundation for researchers to not only replicate these syntheses but also to explore the development of novel derivatives with potentially enhanced biological activities. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in the ongoing quest for more effective and sustainable crop protection and management solutions.
References
-
Agrogreat. (2024). Tebuconazole: A Powerful Fungicide for Crop Protection. Available from: [Link]
-
How Tebuconazole Enhances Crop Protection with Systemic Fungicidal Action. (2025). Available from: [Link]
-
GREENTREE CHEMICAL. (2024). The characteristics and applications of tebuconazole!. Available from: [Link]
-
AERU, University of Hertfordshire. Tebuconazole (Ref: HWG 1608). Available from: [Link]
-
Dora Agri. Effect of Uniconazole Plant Growth Regulator In Agriculture. Available from: [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Retarder- Uniconazole - Knowledge. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Fungicide Tebuconazole. Available from: [Link]
-
Frontiers. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Available from: [Link]
-
Wikipedia. Uniconazole. Available from: [Link]
-
ResearchGate. Synthesis and characterization of fungicide tebuconazole. Available from: [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
- Google Patents. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
- Google Patents. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene.
-
PrepChem.com. Preparation of 4-chlorobenzaldehyde. Available from: [Link]
-
PubChem. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Available from: [Link]
-
PubChem. Uniconazole. Available from: [Link]
-
Organic Syntheses. p-CHLOROBENZALDEHYDE. Available from: [Link]
-
Magritek. The Aldol Condensation. Available from: [Link]
-
Scribd. Orgo II Lab 4 | PDF | Aldehyde | Ketone. Available from: [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tebuconazole synthesis - chemicalbook [chemicalbook.com]
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- 7. CN108299319A - The easy technique new method of synthesis in water Tebuconazole - Google Patents [patents.google.com]
- 8. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]
- 9. Uniconazole synthesis - chemicalbook [chemicalbook.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Uniconazole | C15H18ClN3O | CID 6436604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol for the Acetalization of 4-Chlorobenzaldehyde
Introduction: The Strategic Importance of Acetal Protection in Organic Synthesis
In the landscape of multi-step organic synthesis, the carbonyl group of aldehydes and ketones represents a hub of reactivity. While this reactivity is often desirable, it can also be a significant liability when other transformations are intended elsewhere in the molecule. The acetal functional group serves as a robust and reliable protecting group for carbonyls, temporarily masking their electrophilic nature.[1] This strategy is paramount in the synthesis of complex molecules, including pharmaceuticals and fine chemicals, where chemoselectivity is critical.
4-Chlorobenzaldehyde is a key intermediate in the production of various agrochemicals, dyes, and pharmaceuticals.[2] Its acetal derivatives are crucial for synthetic routes that require the manipulation of other parts of the molecule under conditions that would otherwise affect the aldehyde functionality. This document provides a comprehensive guide to the experimental procedure for the acetalization of 4-chlorobenzaldehyde, detailing two common and effective protocols: the formation of a dimethyl acetal and a cyclic acetal (dioxolane). We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and discuss the characterization of the resulting products.
Mechanistic Insights: The Acid-Catalyzed Pathway to Acetal Formation
The acetalization of an aldehyde is a reversible, acid-catalyzed nucleophilic addition reaction.[3][4] The mechanism proceeds through a hemiacetal intermediate.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[3][7] This activation step is essential as alcohols are generally weak nucleophiles.
-
Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups, setting up a good leaving group (water).
-
Formation of the Hemiacetal: The intermediate loses a molecule of water to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral acetal and regenerate the acid catalyst.[5][7]
To drive the equilibrium towards the formation of the acetal, it is essential to remove the water that is formed as a byproduct.[8] This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.
Visualizing the Acetalization Pathway
The following diagram illustrates the acid-catalyzed mechanism for the formation of a dimethyl acetal from 4-chlorobenzaldehyde.
Caption: Acid-catalyzed formation of 4-chlorobenzaldehyde dimethyl acetal.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of both an acyclic (dimethyl) and a cyclic (dioxolane) acetal of 4-chlorobenzaldehyde.
Protocol 1: Synthesis of 4-Chlorobenzaldehyde Dimethyl Acetal
This protocol describes the formation of the dimethyl acetal using methanol as the alcohol and a catalytic amount of a strong acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chlorobenzaldehyde | 140.57 | 5.00 g | 35.6 | 1.0 |
| Methanol (anhydrous) | 32.04 | 50 mL | - | Excess |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.31 g | 1.8 | 0.05 |
| Saturated NaHCO₃ solution | - | ~20 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
| Diethyl ether | - | ~100 mL | - | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (5.00 g, 35.6 mmol).
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir until the aldehyde has dissolved. Add p-toluenesulfonic acid (0.31 g, 1.8 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution (~20 mL) to quench the acid catalyst.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (30 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield 4-chlorobenzaldehyde dimethyl acetal as a colorless oil.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)-1,3-dioxolane (Cyclic Acetal)
This protocol outlines the formation of a cyclic acetal using ethylene glycol, which is often favored due to the entropically favorable ring formation. A Dean-Stark apparatus is employed to effectively remove the water byproduct.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chlorobenzaldehyde | 140.57 | 5.00 g | 35.6 | 1.0 |
| Ethylene glycol | 62.07 | 2.44 mL (2.7 g) | 43.5 | 1.2 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.15 g | 0.9 | 0.025 |
| Toluene (anhydrous) | - | 60 mL | - | - |
| Saturated NaHCO₃ solution | - | ~20 mL | - | - |
| Anhydrous Na₂SO₄ | - | ~5 g | - | - |
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Addition of Reagents: To the flask, add 4-chlorobenzaldehyde (5.00 g, 35.6 mmol), anhydrous toluene (60 mL), ethylene glycol (2.44 mL, 43.5 mmol), and p-toluenesulfonic acid (0.15 g, 0.9 mmol).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford 2-(4-chlorophenyl)-1,3-dioxolane as a white solid.
Experimental Workflow Visualization
The general workflow for the acetalization of 4-chlorobenzaldehyde is depicted below.
Caption: General experimental workflow for acetalization.
Characterization of Products
The successful formation of the acetal products can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign of acetal formation is the disappearance of the aldehyde proton signal (around 9.9-10.1 ppm for 4-chlorobenzaldehyde) and the appearance of a new singlet for the acetal proton (CH(OR)₂) typically in the range of 5.4-5.8 ppm. For the dimethyl acetal, a singlet corresponding to the two methoxy groups (-OCH₃) will appear around 3.3 ppm. For the cyclic acetal, a multiplet for the -OCH₂CH₂O- protons will be observed around 3.9-4.2 ppm.[9][10]
-
¹³C NMR: The carbonyl carbon signal of the aldehyde (around 191 ppm) will be replaced by the acetal carbon signal at approximately 100-104 ppm.
-
-
Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) will be absent in the IR spectrum of the pure acetal product. The appearance of strong C-O stretching bands in the region of 1050-1150 cm⁻¹ is indicative of acetal formation.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the acetal product.
Conclusion
The acetalization of 4-chlorobenzaldehyde is a straightforward and efficient method for the protection of its carbonyl group. The choice between forming a dimethyl acetal or a cyclic acetal will depend on the specific requirements of the subsequent synthetic steps and the desired stability of the protecting group. By following the detailed protocols and understanding the underlying mechanistic principles presented in this guide, researchers can confidently and successfully perform this important transformation in their synthetic endeavors.
References
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
- Malkov, A. V., & Kočovský, P. (2012). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. In Catalysis (Vol. 24, pp. 175-202). Royal Society of Chemistry.
-
Khan Academy. (n.d.). Aldehyde-to-acetal mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
- Nikitas, N. F., Triandafillidi, I., & Kokotos, C. G. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(3), 594-598.
- De, S. K. (2018). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra.
-
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved from [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5356.
- Yi, H., et al. (2017). Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Organic Letters, 19(1), 122-125.
- Armarego, W. L. F. (1968). 1 H nuclear magnetic resonance spectra of acetals and thioacetals of 4-piperidones. Journal of the Chemical Society B: Physical Organic, 1087-1091.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5356.
- Kumar, R., & Chakraborti, A. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24455.
-
ResearchGate. (n.d.). The expected relationship of NMR signals of the aryl and acetal protons. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(dimethoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Synthesis Overview: The Acetal Protection Strategy
The synthesis of 1-Chloro-4-(dimethoxymethyl)benzene typically starts from 4-chlorobenzaldehyde. The core of this synthesis lies in the protection of the aldehyde functional group as a dimethyl acetal. This transformation is crucial as acetals are stable in neutral to strongly basic conditions, which allows for subsequent reactions without affecting the aldehyde moiety.[1] The reaction is an equilibrium process, generally catalyzed by an acid, and requires the removal of water to drive it to completion.[1][2]
Core Reaction:
4-Chlorobenzaldehyde + 2 CH₃OH ⇌ 1-Chloro-4-(dimethoxymethyl)benzene + H₂O
This seemingly straightforward reaction can present several challenges, from incomplete conversion to the formation of unwanted byproducts. This guide will dissect these issues and provide robust solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-Chloro-4-(dimethoxymethyl)benzene in a question-and-answer format.
Issue 1: Low Yield of 1-Chloro-4-(dimethoxymethyl)benzene
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes, and how can I improve the conversion rate?
Answer: Low yield is a frequent challenge and can stem from several factors. Let's break down the likely culprits and their remedies.
Potential Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: The formation of acetals is a reversible reaction.[2] To drive the equilibrium towards the product, the water generated during the reaction must be effectively removed.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, use a drying agent like anhydrous sodium sulfate or molecular sieves directly in the reaction mixture.
-
-
Insufficient or Inappropriate Catalyst: An acid catalyst is essential for this reaction.[1][3] The strength and concentration of the acid can significantly impact the reaction rate.
-
Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Ensure the catalyst is fresh and anhydrous.
-
-
Purity of Reagents: The presence of water in your starting materials (4-chlorobenzaldehyde or methanol) will inhibit the reaction.
-
Solution: Use anhydrous methanol and ensure your 4-chlorobenzaldehyde is dry. Consider distilling methanol over a suitable drying agent if its purity is questionable.
-
-
Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can increase the rate. However, excessive heat can lead to side reactions.
-
Solution: Optimize the reaction temperature. A gentle reflux is often sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
-
Issue 2: Formation of Impurities
Question: I'm observing significant impurity peaks in my crude product's analytical data (GC-MS, NMR). What are these impurities, and how can I minimize their formation?
Answer: Impurity formation is a common hurdle. The primary suspects are unreacted starting material, hemiacetals, and byproducts from side reactions.
Common Impurities & Mitigation Strategies:
-
Unreacted 4-Chlorobenzaldehyde: This is the most common impurity and is a direct result of an incomplete reaction.
-
Solution: Refer to the solutions for "Low Yield" above. Driving the reaction to completion is key.
-
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate, which has one -OH and one -OR group on the same carbon.[2] If the reaction does not go to completion, you may isolate this intermediate.
-
Solution: Increase the reaction time or the amount of methanol to push the equilibrium towards the full acetal.
-
-
Polymerization/Side Reactions: Strong acidic conditions and high temperatures can sometimes lead to the polymerization of the aldehyde or other undesired side reactions.
-
Solution: Use a catalytic amount of acid and avoid excessive heating. Monitor the reaction closely to stop it once the starting material is consumed.
-
Issue 3: Difficult Product Purification
Question: I'm struggling to purify 1-Chloro-4-(dimethoxymethyl)benzene from the reaction mixture. What are the best purification techniques?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.
Purification Protocols:
-
Work-up Procedure:
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Wash with brine (saturated NaCl solution) to remove water-soluble components.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Distillation: Vacuum distillation is a highly effective method for purifying liquid products with relatively high boiling points, as it lowers the boiling point and prevents thermal decomposition.[4]
-
Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, column chromatography on silica gel is an excellent alternative.[4][5] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Methanol typically serves as both the reactant and the solvent. Using a large excess of anhydrous methanol helps to shift the reaction equilibrium towards the product. In some cases, a co-solvent like benzene or toluene can be used with a Dean-Stark trap for water removal.
Q2: Can I use other alcohols besides methanol?
A2: Yes, other alcohols can be used to form the corresponding acetals. For instance, using ethanol would yield 1-Chloro-4-(diethoxymethyl)benzene. However, the reaction conditions may need to be re-optimized.
Q3: How do I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by TLC or GC. For TLC, use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The disappearance of the 4-chlorobenzaldehyde spot indicates the completion of the reaction.
Q4: What are the safety precautions I should take?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The acid catalysts used are corrosive, so handle them with care.
IV. Experimental Protocols
Optimized Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
This protocol is designed to maximize yield and minimize impurity formation.
Materials:
-
4-Chlorobenzaldehyde
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate or Molecular Sieves
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus), add 4-chlorobenzaldehyde (1 equivalent).
-
Reagent Addition: Add a significant excess of anhydrous methanol (10-20 equivalents). If using a Dean-Stark trap, add toluene as the azeotroping solvent.
-
Catalyst Addition: Add a catalytic amount of PTSA or a few drops of concentrated H₂SO₄.
-
Reaction: Heat the mixture to a gentle reflux. If not using a Dean-Stark trap, add a drying agent like anhydrous sodium sulfate to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC until the 4-chlorobenzaldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid drying agent was used, filter it off.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation: Impact of Reaction Conditions on Yield
| Catalyst | Water Removal Method | Reaction Time (hours) | Typical Yield (%) |
| H₂SO₄ | Anhydrous Na₂SO₄ | 6 | 75-85 |
| PTSA | Dean-Stark Trap | 4 | 85-95 |
| Amberlyst-15 | Molecular Sieves | 8 | 80-90 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
V. Visualizing the Workflow
Synthesis and Work-up Workflow
Caption: A streamlined workflow for the synthesis and purification of 1-Chloro-4-(dimethoxymethyl)benzene.
Troubleshooting Decision Tree
Sources
Technical Support Center: Purification of Crude p-Chlorobenzaldehyde Dimethyl Acetal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of p-chlorobenzaldehyde dimethyl acetal. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common purification challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process. Each answer provides a diagnosis of the potential cause and a detailed, validated procedure for resolution.
Q1: My purified product has a persistent yellow or brown tint. What is the cause and how can I obtain a colorless product?
A1: A yellow or brown discoloration in the final product is typically indicative of impurities that were not fully removed during the initial workup or degradation caused by the purification conditions.
-
Causality: The primary culprits are often residual, unreacted p-chlorobenzaldehyde and potential polymeric byproducts. p-Chlorobenzaldehyde itself can be a pale yellow solid and is prone to air oxidation over time, which can form colored impurities.[1][2][3] Furthermore, excessive heat during distillation can cause thermal decomposition, leading to discoloration.
-
Expert Insight: Before resorting to re-distillation, a chemical wash is often more effective. Unreacted aldehydes can be challenging to separate from their corresponding acetals by distillation alone due to their similar volatilities.
-
Corrective Protocol: Sodium Bisulfite Wash
-
Dissolve the discolored acetal in a water-immiscible organic solvent like diethyl ether or ethyl acetate (use approximately 3-5 volumes of solvent to 1 volume of acetal).
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Transfer the organic solution to a separatory funnel and wash it with the saturated NaHSO₃ solution. Shake the funnel vigorously for 2-3 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct, which partitions into the aqueous layer.
-
Separate the layers and repeat the wash 1-2 more times, or until the yellow color in the organic layer has faded.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acidic impurities, followed by a wash with brine to break any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.[4]
-
The resulting colorless oil can then be purified by fractional vacuum distillation.
-
Q2: My final yield is significantly lower than expected. What are the most common sources of product loss?
A2: Low yield is a frequent issue that can often be traced back to incomplete reactions or, more commonly, unintended hydrolysis of the acetal during the workup procedure.
-
Causality: Acetals are stable to bases and nucleophiles but are highly sensitive to acid, especially in the presence of water.[5] Any residual acid catalyst from the acetal formation step can readily hydrolyze the product back to p-chlorobenzaldehyde and methanol during an aqueous workup.[6]
-
Self-Validating System for Workup: The key is to ensure the reaction mixture is fully neutralized before adding water.
-
pH Check: After the reaction is complete, cool the mixture to room temperature. Before quenching with water, add a sufficient amount of a mild base, such as 10% aqueous sodium bicarbonate or a dilute sodium hydroxide solution.[1][7] Stir vigorously.
-
Verification: Use pH paper or a pH meter to test the aqueous layer (if biphasic) or a moistened sample of the organic layer. Ensure the pH is neutral or slightly basic (pH 7-8). Do not proceed until this condition is met. This step is critical and prevents acid-catalyzed hydrolysis.
-
Extraction: Proceed with the standard aqueous workup, extraction with an organic solvent, and drying.
-
-
Distillation Losses: Product loss can also occur during vacuum distillation if the system has leaks or if the temperature is too high, causing decomposition. Ensure all joints are properly sealed and the distillation is performed at the lowest feasible pressure and temperature.
Q3: My NMR analysis indicates contamination with p-chlorobenzoic acid. How did this form and how is it removed?
A3: The presence of p-chlorobenzoic acid is a classic sign of oxidation of the starting aldehyde, which can occur if the p-chlorobenzaldehyde used was old or improperly stored.[3] This acidic impurity will persist through the reaction.
-
Causality: Aldehydes are susceptible to air oxidation, a reaction that converts the -CHO group into a carboxylic acid (-COOH). This process can happen slowly during storage or more rapidly if the reaction is run open to the air for extended periods. The resulting p-chlorobenzoic acid is non-volatile and will remain in the distillation pot, but it can also cause issues during workup.
-
Expert Insight: This is one of the easiest impurities to remove. Its acidic nature makes it highly soluble in basic aqueous solutions. A simple acid-base extraction is the standard, effective procedure.
-
Corrective Protocol: Alkaline Wash
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][7] Carbon dioxide will effervesce as the acid is neutralized; continue shaking gently until gas evolution ceases.
-
Separate the layers. The sodium salt of p-chlorobenzoic acid is now in the aqueous layer.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄) before proceeding to solvent removal and distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying crude p-chlorobenzaldehyde dimethyl acetal?
A1: The industry-standard and most effective method is fractional distillation under reduced pressure .[8] This technique is ideal for separating the liquid acetal from non-volatile impurities (like salts or catalysts) and some higher-boiling byproducts. However, it must be preceded by a proper aqueous workup to remove acidic and water-soluble impurities as described in the troubleshooting section.
Q2: What are the critical parameters for the vacuum distillation of this acetal?
A2: Controlling the pressure and temperature is paramount to prevent thermal decomposition and ensure efficient separation. Overheating can lead to darkening of the product and reduced yield. The boiling point is highly dependent on the vacuum achieved.
| Pressure (mmHg) | Boiling Point (°C) |
| 19 | 114-115 |
| 0.2 | 75 |
| (Data sourced from Sigma-Aldrich product specifications)[9][10] |
Best Practices:
-
Use a well-sealed system to maintain a stable vacuum.
-
Employ a short-path distillation apparatus or a Vigreux column for efficient fractionation.[8][11]
-
Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Collect fractions carefully, monitoring the temperature at the still head. The pure product should distill over a narrow temperature range.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying trace impurities like residual aldehyde (singlet at ~10 ppm in ¹H NMR) or solvent.[9]
-
Gas Chromatography (GC): GC is a powerful tool for quantifying purity and detecting volatile impurities. A purity of >99% is often achievable.[8]
-
Refractive Index: This is a quick physical constant check. The reported value is n20/D 1.508.[9][10] A significant deviation can indicate impurities.
Q4: What are the best practices for storing purified p-chlorobenzaldehyde dimethyl acetal?
A4: To maintain its purity and prevent degradation, proper storage is essential.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and air.[12]
-
Container: Use a tightly sealed amber glass bottle to protect it from light.[12]
-
Temperature: While it is stable at room temperature, refrigeration can prolong its shelf life.[12]
-
Key Takeaway: The main goal is to prevent its exposure to moisture and acid, which would cause hydrolysis back to the aldehyde.
Experimental Protocols
Protocol 1: Standard Workup and Purification of Crude Acetal
-
Neutralization: Cool the crude reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium bicarbonate while stirring, until the evolution of gas ceases and the aqueous phase is confirmed to be pH 7-8.
-
Extraction: If a solvent was not used in the reaction, add 3 volumes of diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts. Wash sequentially with water and then with a saturated NaCl solution (brine).
-
Drying: Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), stir for 15-20 minutes, and then filter to remove the drying agent.[4]
-
Concentration: Remove the bulk of the solvent using a rotary evaporator.
-
Distillation: Set up a fractional distillation apparatus for vacuum distillation. Carefully distill the residue under reduced pressure, collecting the fraction that boils at a constant temperature (e.g., 114-115 °C at 19 mmHg).[9][10]
Data & Visualization
Table of Physical Properties
| Compound | Molecular Formula | M.W. ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| p-Chlorobenzaldehyde Dimethyl Acetal | C₉H₁₁ClO₂ | 186.64 | 114-115 @ 19 mmHg[10] | N/A (Liquid) |
| p-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213-214 @ 760 mmHg[7] | 46-47[1] |
| p-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 274-276 @ 760 mmHg | 238-241 |
Troubleshooting Workflow Diagram
Caption: Fig 1. Troubleshooting Decision Tree for p-Chlorobenzaldehyde Dimethyl Acetal Purification.
References
- 4-Chlorobenzaldehyde dimethyl acetal Product Page, MilliporeSigma.
-
p-CHLOROBENZALDEHYDE , Organic Syntheses Procedure. [Link]
- CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal, Google P
-
Experimental Procedures for p-chlorobenzaldehyde synthesis , LMS. [Link]
-
Dimethyl Acetals , Organic Chemistry Portal. [Link]
- US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal, Google P
- EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal, Google P
- CN113248355A - Preparation method of p-chlorobenzaldehyde, Google P
-
The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid , The Royal Society of Chemistry. [Link]
-
4-Chlorobenzaldehyde PubChem Entry , National Institutes of Health. [Link]
-
How can I hydrolyze an acetal in the presence of an ester? , ResearchGate. [Link]
-
Preparation of 4-chlorobenzaldehyde , PrepChem.com. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 9. 4-Chlorobenzaldehyde dimethyl acetal 98 3395-81-1 [sigmaaldrich.com]
- 10. 4-氯苯甲醛二甲基缩醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 12. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of 4-Chlorobenzaldehyde Dimethyl Acetal
Welcome to the technical support center for the synthesis of 4-chlorobenzaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of 4-chlorobenzaldehyde dimethyl acetal is a fundamental acid-catalyzed nucleophilic addition reaction.[1] In this process, 4-chlorobenzaldehyde reacts with two equivalents of methanol in the presence of an acid catalyst to form the corresponding dimethyl acetal.[2] The reaction proceeds through a hemiacetal intermediate.[2][3] While seemingly straightforward, this reaction is reversible and susceptible to several side reactions that can significantly impact yield and purity.[2]
Core Reaction Mechanism:
The formation of the acetal involves a seven-step mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 4-chlorobenzaldehyde, making the carbonyl carbon more electrophilic.[1][3][4]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.[2][4]
-
Deprotonation: A base (like another methanol molecule) removes a proton from the oxonium ion to form a neutral hemiacetal.[2]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[2][3]
-
Loss of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.[3][4]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.[3][4]
-
Final Deprotonation: A base removes the final proton to yield the neutral 4-chlorobenzaldehyde dimethyl acetal.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-chlorobenzaldehyde dimethyl acetal, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the standard protocol, but my reaction yield is disappointingly low, or I've recovered mostly starting material. What could be the cause?
Answer: Low yield is a frequent issue and can stem from several factors related to the reversible nature of acetal formation and the purity of your reagents.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Acetal formation is a reversible equilibrium reaction that produces water.[2] If water is present in the reaction mixture (from wet solvents or reagents), it will shift the equilibrium back towards the starting materials, inhibiting product formation.[2] | Ensure all glassware is oven-dried. Use anhydrous methanol and an anhydrous acid catalyst. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water as it forms.[2] |
| Insufficient Catalyst | An acid catalyst is crucial to activate the carbonyl group for nucleophilic attack by the weakly nucleophilic methanol.[1][2] Too little catalyst will result in a very slow or incomplete reaction. | Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is fresh and has not been deactivated by exposure to moisture. |
| Inadequate Reaction Time or Temperature | The reaction may not have reached equilibrium. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently heating the mixture. |
| Reagent Purity | The 4-chlorobenzaldehyde starting material may have oxidized to 4-chlorobenzoic acid, which will not undergo acetal formation. | Check the purity of the 4-chlorobenzaldehyde by melting point or spectroscopic methods. If necessary, purify the starting material before use. |
Issue 2: Presence of Significant Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I prevent them?
Answer: Several side reactions can occur, particularly if the reaction conditions are not carefully controlled.
| Side Product | Formation Mechanism | Prevention and Mitigation |
| 4-Chlorobenzoic Acid | Oxidation of the starting 4-chlorobenzaldehyde.[5][6] This can happen if the starting material is old or has been exposed to air. | Use fresh, pure 4-chlorobenzaldehyde. Store the aldehyde under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| 4-Chlorobenzyl Alcohol and 4-Chlorobenzoic Acid (from Cannizzaro Reaction) | In the presence of a strong base, 4-chlorobenzaldehyde, which lacks alpha-hydrogens, can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.[7][8][9][10] This is more likely if basic impurities are present. | Ensure your reaction conditions are acidic. Avoid any basic contamination in your glassware or reagents. |
| 4-Chlorobenzyl 4-chlorobenzoate (from Tishchenko Reaction) | This ester can form through the Tishchenko reaction, another disproportionation of the aldehyde, often catalyzed by alkoxides.[11][12][13] | Use a protic acid catalyst rather than a Lewis acid that could generate alkoxides. Maintain low reaction temperatures to minimize this side reaction.[13] |
| Hemiacetal Intermediate | Incomplete reaction will leave the hemiacetal intermediate in the product mixture.[2][3] | Drive the reaction to completion by using an excess of methanol and removing water as it forms.[2] |
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating a pure product. The workup is messy, and purification by distillation or chromatography is inefficient.
Answer: Proper workup and purification are critical for obtaining pure 4-chlorobenzaldehyde dimethyl acetal.
| Problem | Explanation | Recommended Solution |
| Product Hydrolysis During Workup | Acetals are sensitive to aqueous acid and can hydrolyze back to the aldehyde and alcohol during an acidic aqueous workup.[14][15] | Quench the reaction by adding a mild base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the acid catalyst before extraction. Wash the organic layer with brine to remove residual water. |
| Emulsion Formation | The presence of both organic and aqueous phases with impurities can lead to the formation of stable emulsions during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Co-distillation with Methanol | If excess methanol is not removed before distillation, it can co-distill with the product, leading to an impure distillate. | After the aqueous workup, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate. Remove the solvent and any residual methanol under reduced pressure before distillation. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol for this synthesis? A1: Yes, other primary alcohols can be used to form the corresponding dialkyl acetals. However, the reaction conditions may need to be optimized for different alcohols. For bulkier alcohols, the reaction may be slower.
Q2: Is it possible to use a Lewis acid as a catalyst? A2: While Lewis acids can catalyze acetal formation, they can also promote side reactions like the Tishchenko reaction.[13] Protic acids like sulfuric acid or p-toluenesulfonic acid are generally preferred for this synthesis.
Q3: How can I confirm the formation of my product? A3: The formation of 4-chlorobenzaldehyde dimethyl acetal can be confirmed using spectroscopic methods. In ¹H NMR, you will see a characteristic singlet for the two equivalent methoxy groups (around 3.3 ppm) and a singlet for the acetal proton (around 5.4 ppm). The aldehyde proton of the starting material (around 10 ppm) should disappear. IR spectroscopy will show the disappearance of the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of C-O stretches for the acetal.
Q4: My product appears to be an oil, but the literature reports it as a solid. Why? A4: Pure 4-chlorobenzaldehyde dimethyl acetal has a melting point around 48°C.[16] If your product is an oil at room temperature, it is likely impure. The presence of residual solvent or side products can lower the melting point. Further purification is recommended.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4-Chlorobenzaldehyde Dimethyl Acetal
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) and anhydrous methanol (40 mL).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ligroin to obtain pure 4-chlorobenzaldehyde dimethyl acetal.[16]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Major Side Reactions Overview
Caption: Common side reactions in the synthesis.
V. References
-
Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
YouTube. aldehyde-to-acetal mechanism. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. [Link]
-
Scribd. Cannizzaro Reaction of 4-Chlorobenzaldehyde. [Link]
-
Coconote. Cannizzaro Lab Reaction and Techniques. [Link]
-
Wikipedia. Tishchenko reaction. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. [Link]
-
Chegg. show a oxidation/reduction reaction mechanism for 4-chlorobenzaldehyde to form 4-chlorobenzyl alcohol (organic) and 4-chlorobenzoic acid (aqueous). [Link]
-
PubChem. 4-Chlorobenzoic Acid. [Link]
-
Filo. When the Cannizzaro reaction is performed on 4-chlorobenzaldehyde in \mat.. [Link]
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Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]
-
Google Patents. Oxidation process for the production of a chlorobenzaldehyde.
-
Wikipedia. 4-Chlorobenzoic acid. [Link]
-
Organic Reactions. The Tishchenko Reaction. [Link]
-
ResearchGate. Scheme 1 Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde... [Link]
-
Organic Chemistry Portal. Tishchenko Reaction. [Link]
-
PrepChem.com. Preparation of 4-chlorobenzaldehyde. [Link]
-
The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. [Link]
-
YouTube. Tishchenko reaction (aldehyde to ester conversion): Basic Concept and Mechanism. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Organic Syntheses Procedure. p-CHLOROBENZALDEHYDE. [Link]
-
Google Patents. Process for the manufacture of chloroacetaldehyde dimethyl acetal.
-
ResearchGate. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Link]
-
Google Patents. Process for the preparation of chloroacetaldehyde-dimethyl acetal.
-
European Patent Office. Process for the manufacture of acetals of chloroacetaldehyde. [Link]
-
Justia Patents. Process for the manufacture of chloroacetaldehyde dimethyl acetal. [Link]
-
Google Patents. Process for preparation of acetals.
-
ResearchGate. How can I hydrolyze an acetal in the presence of an ester? [Link]
-
ACS Publications. Catalysis Chemistry of Dimethyl Ether Synthesis. [Link]
-
E3S Web of Conferences. A Review of DME Manufacturing: Process and Catalyst Studies. [Link]
-
Chemical Engineering. Dimethyl ether, A review of production processes and a modeling of the indirect route. [Link]
-
The University of Manchester. Optimal design of intensified processes for DME synthesis. [Link]
-
ACS Publications. Experimental Investigations of Dimethyl Ether Production from Syngas in a Slurry Reactor. [Link]
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- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-(dimethoxymethyl)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Chloro-4-(dimethoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using this versatile synthetic intermediate. As a protected form of 4-chlorobenzaldehyde, its reactivity is dominated by the interplay between the inertness of the aryl chloride and the conditional stability of the dimethoxy acetal group. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Part 1: General Stability and Handling
This section addresses the fundamental properties of 1-Chloro-4-(dimethoxymethyl)benzene, focusing on the stability of the critical acetal protecting group. Understanding its limitations is the first step toward successful experimentation.
Q1: Under what conditions is the dimethoxymethyl (acetal) group unstable?
A1: The dimethoxymethyl group is a classic acetal protecting group for the aldehyde functionality. Its stability is highly dependent on the pH of the reaction medium.
-
Acidic Conditions: The acetal is highly susceptible to hydrolysis under acidic conditions, especially in the presence of water[1][2]. Both Brønsted and Lewis acids can catalyze the cleavage of the C-O bonds, regenerating the parent aldehyde (4-chlorobenzaldehyde)[3][4]. This reactivity is the basis for its use as a protecting group, but it also means that any acidic reagents or even acidic impurities in solvents can lead to premature deprotection.
-
Basic and Neutral Conditions: Acetals are generally robust and stable under neutral to strongly basic conditions[5][6]. They are unreactive towards common bases (e.g., NaOH, K₂CO₃, NaOt-Bu), organometallic reagents (e.g., Grignard reagents, organolithiums), and hydrides (e.g., NaBH₄, LiAlH₄)[3][6]. This stability is why it is an excellent choice for protecting an aldehyde while performing chemistry on other parts of the molecule that require such reagents.
Table 1: Stability Profile of the Dimethoxymethyl Group
| Condition Category | Reagent/Environment Examples | Stability of Acetal | Primary Concern |
| Aqueous Acid | HCl, H₂SO₄, TFA, H₃O⁺ | Unstable | Rapid hydrolysis to the aldehyde[7]. |
| Anhydrous Acid | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂), TsOH | Unstable | Can catalyze deprotection or other reactions[5]. |
| Aqueous Base | NaOH, K₂CO₃, LiOH | Stable | Generally unreactive. |
| Anhydrous Base | NaH, NaOt-Bu, LiHMDS | Stable | Generally unreactive. |
| Nucleophiles | Grignard reagents, Organolithiums | Stable | Acetal is an effective protecting group[6]. |
| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | Stable | Carbonyl is protected from reduction. |
| Oxidizing Agents | PCC, KMnO₄, m-CPBA | Stable | Generally unreactive. |
Part 2: Hydrolysis (Deprotection) to 4-Chlorobenzaldehyde
The most fundamental transformation of 1-Chloro-4-(dimethoxymethyl)benzene is its conversion back to 4-chlorobenzaldehyde. While seemingly straightforward, achieving high yield and purity requires careful control of reaction conditions.
Q2: My acetal deprotection reaction is sluggish and gives incomplete conversion. How can I drive it to completion?
A2: Incomplete conversion during acetal hydrolysis is a common issue that typically points to suboptimal reaction parameters. The reaction is an equilibrium process, and to drive it towards the product (aldehyde), you must effectively shift that equilibrium[7].
Causality: Acetal hydrolysis is the reverse of acetal formation. The mechanism involves protonation of an acetal oxygen, loss of methanol to form a resonance-stabilized oxocarbenium ion, followed by the attack of water[4]. Each step is reversible. To ensure completion, you need to use an excess of water and an effective acid catalyst.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
troubleshooting guide for the deprotection of p-chlorobenzaldehyde dimethyl acetal
Welcome to the technical support resource for the deprotection of p-chlorobenzaldehyde dimethyl acetal. This guide is designed for researchers, synthetic chemists, and drug development professionals to address common challenges encountered during this transformation. The following question-and-answer section provides in-depth, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is sluggish, resulting in incomplete conversion or low yields. How can I drive the reaction to completion?
This is a common issue that often arises from the equilibrium nature of acetal hydrolysis and the electronic properties of the substrate.
Core Principle: Acetal hydrolysis is a reversible, acid-catalyzed reaction where water acts as a nucleophile to regenerate the carbonyl group.[1][2] The reaction's success hinges on pushing this equilibrium towards the product side. The electron-withdrawing nature of the para-chloro group can sometimes influence the reactivity of the acetal, making deprotection less facile under certain mild conditions.[3][4]
Troubleshooting Strategies:
-
Increase Water Concentration: Since water is a key reagent, its availability is critical. If you are using a "wet" organic solvent with only trace amounts of water, the reaction may stall. Switching to a biphasic system or a solvent mixture with a higher water content (e.g., THF/aqueous HCl, Acetone/water) can significantly accelerate the hydrolysis.[5][6]
-
Optimize Temperature: Gently heating the reaction can provide the necessary activation energy to overcome a sluggish rate. For many hydrolytic deprotections, temperatures between room temperature and 50-60°C are effective.[5] However, monitor the reaction closely to avoid potential side reactions.
-
Increase Catalyst Loading or Strength: For acid-catalyzed methods, ensure your acid source is active. If a mild acid catalyst (like pyridinium p-toluenesulfonate, PPTS) is ineffective, consider switching to a stronger Brønsted acid (e.g., HCl, H₂SO₄) or a more potent Lewis acid, provided your substrate is stable under these conditions.[7] For solid-supported catalysts like Amberlyst-15, increasing the mass of the resin can also improve performance.[8]
Table 1: Troubleshooting Guide for Incomplete Deprotection
| Parameter | Observation | Recommended Action | Rationale |
| Solvent/Water | Reaction stalls in "wet" organic solvent (e.g., CH₂Cl₂). | Switch to a THF/H₂O or Acetone/H₂O mixture. | Water is a reactant; increasing its concentration drives the equilibrium forward.[1][5] |
| Temperature | Low conversion at room temperature. | Gently heat the reaction to 40-50°C. | Provides activation energy to increase the reaction rate.[5] |
| Catalyst | Incomplete reaction with mild acid (e.g., PPTS). | Increase catalyst loading or switch to a stronger acid (e.g., 1M HCl). | A more potent catalyst can accelerate the key protonation steps in the mechanism.[7][9] |
Q2: I've successfully deprotected the acetal, but my final yield is low after workup, and I've isolated unexpected byproducts. What could be happening?
Low yields after a seemingly complete reaction often point to issues during the workup and purification stages, particularly the potential for a Cannizzaro reaction.
Core Principle: The product, p-chlorobenzaldehyde, has no α-hydrogens. In the presence of a strong base, it can undergo the Cannizzaro reaction, a disproportionation where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol (p-chlorobenzyl alcohol) and one molecule of the carboxylic acid (p-chlorobenzoic acid).[10][11] This can occur if a basic solution (e.g., NaOH, K₂CO₃) is used during workup before the aldehyde is fully separated from the aqueous phase.
Troubleshooting Strategies:
-
Avoid Strong Base in Workup: During the extraction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Avoid using stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[12]
-
Purification: If the Cannizzaro reaction has occurred, the byproducts can be separated.
-
An acidic wash will keep the p-chlorobenzyl alcohol in the organic layer while the p-chlorobenzoic acid remains as a carboxylate salt in the aqueous layer.
-
Alternatively, washing the organic layer with a bicarbonate solution will extract the acidic byproduct.[12] The final p-chlorobenzaldehyde can then be purified from the neutral alcohol byproduct by flash column chromatography or distillation.[13][14]
-
Visualization: The Cannizzaro Side Reaction
Below is a diagram illustrating the disproportionation of p-chlorobenzaldehyde under basic conditions.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
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- 6. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4-Chlorobenzaldehyde Dimethyl Acetal
Welcome to the Technical Support Center for the purification of 4-Chlorobenzaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your experimental results.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4-Chlorobenzaldehyde dimethyl acetal, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My final product shows a significant amount of unreacted 4-Chlorobenzaldehyde after synthesis and initial work-up. What is the most effective way to remove it?
Answer:
The presence of residual 4-Chlorobenzaldehyde is a common issue, arising from incomplete acetal formation, which is an equilibrium reaction.[1] The aldehyde is more polar than the corresponding acetal, a property we can exploit for its removal.
Recommended Protocol: Column Chromatography
Column chromatography is the preferred method for separating the less polar acetal from the more polar aldehyde.[2][3][4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar solvent system is ideal. Start with a mixture of hexane and ethyl acetate. A good starting point is a 95:5 or 90:10 hexane:ethyl acetate ratio. You can optimize the ratio using Thin Layer Chromatography (TLC) to achieve good separation between the acetal and the aldehyde. The acetal will have a higher Rf value than the aldehyde.
-
Procedure:
-
Prepare a slurry of silica gel in your chosen eluent and pack the column.
-
Dissolve your crude product in a minimal amount of the eluent or a compatible solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure acetal.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: The hydroxyl groups on the surface of the silica gel interact more strongly with the polar carbonyl group of the aldehyde than with the ether linkages of the acetal. This causes the aldehyde to move more slowly through the column, allowing for its separation from the faster-moving acetal.
Question 2: I performed a fractional distillation under reduced pressure, but my 4-Chlorobenzaldehyde dimethyl acetal is still not pure. What could be the problem and how do I solve it?
Answer:
Fractional distillation is effective for separating liquids with different boiling points. If impurities persist, it's likely due to the presence of compounds with boiling points very close to that of your product or the formation of an azeotrope.
Potential Issues & Solutions:
-
Closely Boiling Impurities: The starting material, 4-chlorotoluene (a potential precursor to the aldehyde), has a boiling point that might be close enough to the acetal under vacuum to cause co-distillation.
-
Thermal Decomposition: Acetals can be sensitive to heat, especially in the presence of acidic impurities, which can catalyze hydrolysis back to the aldehyde and alcohol.[1]
Troubleshooting Steps:
-
Step 1: Neutralize Before Distillation: Before distilling, wash your crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove any trace acidic impurities.[5][6] This will enhance the thermal stability of the acetal.
-
Step 2: Improve Distillation Efficiency:
-
Use a longer distillation column or one packed with structured packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation.
-
Ensure a stable and appropriate vacuum level. The boiling point of 4-Chlorobenzaldehyde dimethyl acetal is reported as 114-115 °C at 19 mmHg.
-
Maintain a slow and steady distillation rate.
-
-
Step 3: Alternative Purification: If distillation fails, resort to column chromatography as described in the previous question.
Question 3: My purified 4-Chlorobenzaldehyde dimethyl acetal appears to be degrading over time, and I see the reappearance of the aldehyde peak in my analysis. How can I prevent this?
Answer:
The reappearance of 4-Chlorobenzaldehyde indicates the hydrolysis of the acetal. Acetals are generally stable under basic and neutral conditions but are sensitive to acid.[1]
Prevention Strategies:
-
Ensure Complete Neutralization: After any acidic steps in the synthesis or workup, it is crucial to thoroughly neutralize the product. Washing with a base like sodium bicarbonate followed by a water wash is recommended.[7]
-
Thorough Drying: The presence of water can facilitate hydrolysis, especially if any acidic residues remain. Dry the purified product over an anhydrous drying agent like magnesium sulfate or sodium sulfate before storage.
-
Proper Storage: Store the purified acetal in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from atmospheric moisture and acidic gases. Storing it in a cool, dark place can also help minimize degradation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized 4-Chlorobenzaldehyde dimethyl acetal?
A1: The most likely impurities are:
-
4-Chlorobenzaldehyde: The starting material for the acetal synthesis.[9]
-
Methanol: The alcohol used in the acetalization reaction.
-
Water: Can be present from the work-up or from atmospheric moisture.
-
Acid Catalyst Residues: Traces of the acid used to catalyze the acetal formation.
-
By-products from Aldehyde Synthesis: Depending on the route used to synthesize the starting aldehyde, impurities such as 4-chlorotoluene or 4-chlorobenzoic acid could be present.[10]
Q2: Is recrystallization a viable method for purifying 4-Chlorobenzaldehyde dimethyl acetal?
A2: 4-Chlorobenzaldehyde dimethyl acetal is a liquid at room temperature, so recrystallization is not a suitable primary purification method for the acetal itself. However, if your crude product contains solid impurities, you could potentially dissolve the liquid acetal in a suitable solvent, filter off the solid impurities, and then remove the solvent. Recrystallization is a powerful technique for purifying solid compounds by dissolving them in a hot solvent and allowing crystals to form upon cooling.[11][12]
Q3: What analytical techniques are best for assessing the purity of my 4-Chlorobenzaldehyde dimethyl acetal?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for detecting non-volatile impurities and can be used for quantification with a suitable standard.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard.[15][16]
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-Chlorobenzaldehyde dimethyl acetal | C₉H₁₁ClO₂ | 186.64 | 114-115 @ 19 mmHg | 1.128 | 1.508 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213.5 | ~1.2 (solid) | N/A (solid) |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 1.329 |
Data sourced from Sigma-Aldrich and Wikipedia[10].
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the purification of crude 4-Chlorobenzaldehyde dimethyl acetal.
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 6. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 9. 4-Chlorobenzaldehyde dimethyl acetal 98 3395-81-1 [sigmaaldrich.com]
- 10. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 12. youtube.com [youtube.com]
- 13. Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 4-Chlorobenzaldehyde | SIELC Technologies [sielc.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Synthesis of p-Chlorobenzaldehyde Dimethyl Acetal
Welcome to the Technical Support Center for the synthesis of p-chlorobenzaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting advice. Our goal is to equip you with the necessary knowledge to navigate the intricacies of catalyst selection and reaction optimization for this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst necessary for the synthesis of p-chlorobenzaldehyde dimethyl acetal?
A1: A catalyst, typically an acid, is essential for an efficient reaction. Methanol, the nucleophile in this synthesis, is not strong enough to readily attack the electrophilic carbonyl carbon of p-chlorobenzaldehyde. An acid catalyst protonates the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group much more susceptible to nucleophilic attack by methanol, thereby accelerating the formation of the hemiacetal intermediate and its subsequent conversion to the dimethyl acetal.[1][2]
Q2: What are the primary categories of catalysts used for this synthesis?
A2: The most common catalysts fall into two main categories:
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They include Brønsted acids (proton donors) like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), as well as Lewis acids (electron pair acceptors) such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate.[2][3]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include acidic resins like Amberlyst-15, zeolites, and silica-supported acids like perchloric acid adsorbed on silica gel.[2][3][4]
Q3: How does the choice between a homogeneous and a heterogeneous catalyst impact my experiment?
A3: The choice depends on several factors, including the scale of your reaction, desired purity of the product, and considerations for catalyst recovery and reuse.
-
Homogeneous catalysts often exhibit high catalytic activity and can lead to faster reaction times. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups that can lead to product loss and generate waste.
-
Heterogeneous catalysts offer significant advantages in terms of separation and recyclability.[4] They can be easily removed by filtration, simplifying the purification process and making them more environmentally friendly, which is particularly beneficial for industrial-scale production.
Q4: What is the role of water removal in this reaction, and how can it be achieved?
A4: The formation of p-chlorobenzaldehyde dimethyl acetal is a reversible equilibrium reaction that produces water as a byproduct.[5] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (p-chlorobenzaldehyde and methanol), thereby reducing the yield of the desired acetal.[2]
Effective water removal is crucial for driving the reaction to completion. This can be accomplished through several methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or xylene) is a common method.[1][6]
-
Dehydrating Agents: The use of a dehydrating agent that reacts with water can also be effective. Trimethyl orthoformate is a popular choice as it reacts with water to form methyl formate and methanol, both of which can be easily removed.[7]
-
Molecular Sieves: These are porous materials that can selectively adsorb water from the reaction mixture.
Troubleshooting Guide
Issue 1: Low Yield of p-Chlorobenzaldehyde Dimethyl Acetal
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete reaction due to equilibrium | Ensure efficient water removal using a Dean-Stark trap or a dehydrating agent like trimethyl orthoformate. | Acetal formation is a reversible reaction.[5] Removing the water byproduct drives the equilibrium towards the product side, increasing the yield.[2] |
| Insufficient catalyst activity | Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from a mild Lewis acid to a strong Brønsted acid like p-TsOH). | A higher concentration of the catalyst or a more active catalyst will increase the rate of the reaction, leading to a higher conversion within a given timeframe. |
| Catalyst deactivation | If using a recyclable heterogeneous catalyst, consider regeneration or using a fresh batch. | The active sites of heterogeneous catalysts can become fouled or poisoned over time, reducing their effectiveness. |
| Side reactions | If using a strong base as a catalyst, consider switching to an acid catalyst to avoid the Cannizzaro reaction. | p-Chlorobenzaldehyde lacks an alpha-hydrogen and can undergo the Cannizzaro reaction in the presence of a strong base, leading to the formation of p-chlorobenzoic acid and p-chlorobenzyl alcohol, thus reducing the yield of the desired acetal.[8][9] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Removal of homogeneous catalyst | Switch to a heterogeneous catalyst like Amberlyst-15 or an acidic zeolite. | Heterogeneous catalysts can be easily removed by filtration, simplifying the workup process and eliminating the need for aqueous extractions to remove the catalyst.[4] |
| Formation of emulsions during workup | Minimize the vigor of shaking during extractions and consider adding a small amount of brine to help break the emulsion. | Emulsions can form due to the presence of both organic and aqueous phases with surfactants or fine solid particles. |
| Co-distillation of impurities | Ensure complete removal of the catalyst and any acidic residues before distillation. | Acidic impurities can cause the decomposition of the acetal back to the aldehyde during heating, leading to impure distillates. Neutralization of the reaction mixture before distillation is crucial. |
Catalyst Selection and Reaction Optimization
Choosing the right catalyst is paramount for a successful synthesis. The following table provides a comparison of commonly used catalysts for acetal formation.
| Catalyst | Type | Advantages | Disadvantages | Typical Loading (mol%) |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous (Brønsted) | Highly effective, readily available, and relatively inexpensive.[1][6] | Can be difficult to remove completely, requiring a neutralization step and aqueous workup. | 0.05 - 0.2 |
| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted) | Very strong acid, leading to fast reaction rates. | Highly corrosive and can cause side reactions like charring if not used carefully. | 0.5 - 2 |
| Zirconium Tetrachloride (ZrCl₄) | Homogeneous (Lewis) | Highly efficient and chemoselective catalyst for acetalization.[3] | Moisture-sensitive and requires anhydrous conditions. | 1 - 5 |
| Amberlyst-15 | Heterogeneous (Solid Acid) | Easily separable by filtration, recyclable, and minimizes waste.[2][7] | May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures. | 10 - 20 wt% |
| Zeolites (e.g., H-ZSM-5) | Heterogeneous (Solid Acid) | Shape-selective, thermally stable, and reusable.[10][11] | Catalyst preparation can be complex, and activity can be influenced by pore size and acidity. | 5 - 15 wt% |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add p-chlorobenzaldehyde (1 equivalent), methanol (10 equivalents), and toluene (as the azeotroping solvent).
-
Add p-toluenesulfonic acid monohydrate (0.05-0.2 mol equivalents).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and TLC analysis indicates the complete consumption of the starting aldehyde, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain p-chlorobenzaldehyde dimethyl acetal.
Protocol 2: Synthesis using Amberlyst-15
-
In a round-bottom flask, combine p-chlorobenzaldehyde (1 equivalent) and methanol (10 equivalents).
-
Add Amberlyst-15 resin (10-20% by weight of the aldehyde).
-
Stir the mixture at room temperature or gentle heat (40-50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the Amberlyst-15 resin. The resin can be washed with methanol, dried, and reused.
-
Remove the excess methanol from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation if necessary.
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the formation of p-chlorobenzaldehyde dimethyl acetal.
Catalyst Selection Workflow
Caption: Decision workflow for selecting a suitable catalyst.
References
- Benchchem. (n.d.). Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol.
- Royal Society of Chemistry. (2020). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Google Patents. (n.d.). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst.
- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Acetal Synthesis.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- MDPI. (n.d.). Recent Progress and Strategies on the Design of Zeolite-Based Catalysts for Hydroformylation of Olefins.
- MDPI. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
- Homework.Study.com. (n.d.). 4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Show the mechanism....
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. homework.study.com [homework.study.com]
- 10. Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
common pitfalls in the handling of 1-Chloro-4-(dimethoxymethyl)benzene
Technical Support Center: 1-Chloro-4-(dimethoxymethyl)benzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Chloro-4-(dimethoxymethyl)benzene (CAS No. 22066-33-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling and using this versatile chemical intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the properties, storage, and safe handling of 1-Chloro-4-(dimethoxymethyl)benzene.
Q1: What is 1-Chloro-4-(dimethoxymethyl)benzene and where is it used?
A1: 1-Chloro-4-(dimethoxymethyl)benzene is an organic compound featuring a chlorobenzene ring substituted with a dimethoxymethyl group. The dimethoxymethyl group is a dimethyl acetal of an aldehyde. Therefore, this compound is primarily used as a protected form of 4-chlorobenzaldehyde. Its utility is significant in multi-step syntheses where the aldehyde functional group needs to be masked to prevent it from reacting with reagents intended for other parts of the molecule. Once the desired transformations are complete, the acetal can be easily hydrolyzed to reveal the aldehyde. It serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Q2: What are the critical chemical properties I must be aware of?
A2: The chemistry of this molecule is dominated by two key features: the acid-labile acetal group and the relatively inert aromatic chloro- group.
-
The Acetal Group: The dimethoxymethyl group is highly susceptible to hydrolysis under acidic conditions (even trace amounts of acid or exposure to acidic silica gel) to yield 4-chlorobenzaldehyde and methanol. This is the most common pitfall in its use. Conversely, it is stable under neutral and basic conditions.
-
The Chloro Group: The chlorine atom attached to the benzene ring is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. However, it can be activated for substitution under harsh conditions (high heat and pressure) or, more commonly, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Q3: How should I properly store this reagent to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the compound. The primary degradation pathway is hydrolysis of the acetal.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from atmospheric moisture and acidic gases (like CO₂).
-
Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed container with a secure cap. For opened bottles, consider using paraffin film to ensure a tight seal.
Q4: What are the main safety hazards associated with 1-Chloro-4-(dimethoxymethyl)benzene?
A4: While specific toxicity data for this exact compound is limited, related structures provide guidance. Analogs like 1-Chloro-4-(trimethoxymethyl)benzene are known to cause skin and eye irritation[1]. Halogenated hydrocarbons can also be harmful if inhaled or ingested.[2] Standard laboratory safety precautions are mandatory:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures in a question-and-answer format, providing both explanations and actionable protocols.
Problem 1: My reaction yield is low, and I've isolated 4-chlorobenzaldehyde as a major byproduct.
This is the most frequently encountered issue, almost always stemming from the unintended hydrolysis of the acetal protecting group.
Q: What causes the formation of 4-chlorobenzaldehyde?
A: The conversion of the dimethoxymethyl group to an aldehyde is a classic acid-catalyzed hydrolysis reaction. The source of acid can be obvious, such as an acidic reagent or co-solvent, but it can also be insidious. Trace amounts of acid on glassware, acidic impurities in solvents, or exposure to silica gel during chromatography can be sufficient to cause significant decomposition.
Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.
Sources
Validation & Comparative
A Comparative Guide to Benzaldehyde Protection: Spotlight on 1-Chloro-4-(dimethoxymethyl)benzene
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. For aromatic aldehydes, particularly benzaldehyde and its derivatives, the carbonyl group's reactivity often necessitates temporary masking to prevent unwanted side reactions. This guide provides an in-depth comparison of various benzaldehyde protecting groups, with a special focus on 1-chloro-4-(dimethoxymethyl)benzene, a substituted benzaldehyde dimethyl acetal. We will explore its performance in contrast to other common protecting groups like cyclic acetals and dithianes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Role of Protecting Groups for Benzaldehydes
The aldehyde functional group is a versatile player in organic synthesis, participating in a myriad of reactions such as nucleophilic additions, oxidations, and reductions. However, this reactivity can be a double-edged sword when other functional groups within the molecule need to be selectively manipulated. Protecting the aldehyde group as a less reactive derivative ensures its preservation during these transformations, to be regenerated in a subsequent step. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[1][2]
1-Chloro-4-(dimethoxymethyl)benzene: A Closer Look
1-Chloro-4-(dimethoxymethyl)benzene, also known as 4-chlorobenzaldehyde dimethyl acetal, belongs to the class of acyclic acetals. Acetals are one of the most common and well-established protecting groups for aldehydes and ketones.[3] They are characterized by their stability under basic and nucleophilic conditions, making them ideal for reactions involving organometallics, hydrides, and strong bases.[3][4]
The presence of a chlorine atom on the benzene ring of 1-chloro-4-(dimethoxymethyl)benzene can influence its properties. The electron-withdrawing nature of chlorine can subtly affect the stability of the acetal and the reactivity of the aromatic ring.
Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
The synthesis of 1-chloro-4-(dimethoxymethyl)benzene typically involves the acid-catalyzed reaction of 4-chlorobenzaldehyde with methanol or trimethyl orthoformate. Trimethyl orthoformate is often preferred as it acts as both the methanol source and a dehydrating agent, driving the equilibrium towards acetal formation.
Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde Dimethyl Acetal
-
Materials: 4-chlorobenzaldehyde, trimethyl orthoformate, methanol (anhydrous), and an acid catalyst (e.g., p-toluenesulfonic acid or cerium(IV) ammonium nitrate).
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1 equivalent) in anhydrous methanol.
-
Add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-chlorobenzaldehyde dimethyl acetal.
-
Comparative Analysis of Benzaldehyde Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions of the subsequent synthetic steps. Here, we compare 1-chloro-4-(dimethoxymethyl)benzene with other commonly used benzaldehyde protecting groups: cyclic acetals (from ethylene glycol) and dithianes (from 1,3-propanedithiol).
Acetal Protecting Groups: Acyclic vs. Cyclic
Both acyclic acetals, like the dimethoxymethyl group in our topic compound, and cyclic acetals, formed with diols such as ethylene glycol, share similar stability profiles. They are generally stable to bases, nucleophiles, and reducing agents but are readily cleaved under acidic conditions.[3]
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Dimethyl Acetal | Benzaldehyde, Methanol, Acid catalyst | Aqueous Acid | Stable to base, nucleophiles, and hydrides.[3] |
| 1,3-Dioxolane (Ethylene Glycol Acetal) | Benzaldehyde, Ethylene Glycol, Acid catalyst | Aqueous Acid | Stable to base, nucleophiles, and hydrides.[5][6] |
The formation of cyclic acetals is often entropically favored over their acyclic counterparts. However, the choice between them can also be influenced by the desired physical properties of the protected intermediate.
Dithiane Protecting Groups: A Robust Alternative
Dithianes, formed by the reaction of an aldehyde with a dithiol like 1,3-propanedithiol, offer a significant advantage in terms of stability. They are exceptionally robust and can withstand a broader range of acidic conditions compared to their oxygen-based acetal counterparts.[7][8] This enhanced stability makes them the protecting group of choice when subsequent reactions require strongly acidic environments.
However, the deprotection of dithianes often requires more specific and sometimes harsh conditions, typically involving reagents that can interact with the soft sulfur atoms, such as mercury(II) salts or oxidative reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[9][10][11] Milder, metal-free deprotection methods using reagents like hydrogen peroxide with an iodine catalyst have also been developed.[7][12]
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| 1,3-Dithiane | Benzaldehyde, 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃, DDQ, H₂O₂/I₂ | Stable to strong acids, bases, nucleophiles, and hydrides.[7][8] |
Quantitative Performance Comparison
While a direct head-to-head comparison under identical conditions is scarce in the literature, we can compile representative data to illustrate the general performance of these protecting groups.
Table 1: Representative Yields and Reaction Times for Protection of Benzaldehydes
| Aldehyde | Protecting Group | Reagents | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Dimethyl Acetal | Methanol, Amberlyst-15 | - | - | 95 | [4] |
| 4-Chlorobenzaldehyde | Dimethyl Acetal | Methanol, CAN | - | - | High | |
| Benzaldehyde | 1,3-Dioxolane | Ethylene Glycol, p-TsOH | Toluene | 3 h | 92 | [5] |
| Benzaldehyde | 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 60 min | 78 | [8] |
Table 2: Representative Yields and Reaction Times for Deprotection
| Protected Aldehyde | Deprotection Reagents | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde Dimethyl Acetal | Amberlyst-15, Acetone/H₂O | - | - | 89 | [13] |
| 2-Phenyl-1,3-dioxolane | NaBArF₄, H₂O | - | 5 min | Quantitative | [3] |
| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 2 min | 95 | [10] |
| Various Dithianes | H₂O₂/I₂, SDS | Water | 30 min | up to 95 | [12] |
Experimental Protocols for Key Transformations
Protocol 1: Deprotection of 4-Chlorobenzaldehyde Dimethyl Acetal (Acid-Catalyzed Hydrolysis)
-
Materials: 4-Chlorobenzaldehyde dimethyl acetal, acetone, water, and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of the acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorobenzaldehyde.
-
Protocol 2: Deprotection of a 1,3-Dithiane using Hydrogen Peroxide and Iodine [12]
-
Materials: Dithiane-protected benzaldehyde, sodium dodecyl sulfate (SDS), iodine, 30% aqueous hydrogen peroxide, and water.
-
Procedure:
-
In a flask, dissolve the dithiane substrate (1.0 mmol) and SDS (0.2 mmol) in deionized water (5 mL).
-
Add iodine (0.05 mmol).
-
Stir the suspension at room temperature for 5 minutes.
-
Add 30% aqueous H₂O₂ (5-6 mmol) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 10% aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the deprotected benzaldehyde.
-
Decision-Making Workflow for Protecting Group Selection
The choice of a suitable protecting group is a critical step in planning a synthetic route. The following decision-making workflow can guide researchers in selecting the optimal protecting group for their specific needs.
Caption: A decision-making workflow for selecting a suitable benzaldehyde protecting group based on reaction conditions.
Conclusion
The selection of a protecting group for benzaldehydes is a nuanced decision that hinges on the specific demands of a synthetic sequence. 1-Chloro-4-(dimethoxymethyl)benzene, as a representative of acyclic acetals, offers a reliable and straightforward option for protecting the aldehyde functionality under basic and nucleophilic conditions, with the advantage of a relatively mild acidic deprotection. Its chloro-substituent is expected to have a minor electronic influence on its stability compared to unsubstituted benzaldehyde dimethyl acetal.
In contrast, dithianes provide superior stability towards a wider range of acidic conditions, making them indispensable for certain synthetic routes, albeit with potentially more challenging deprotection steps. Cyclic acetals offer a balance of properties similar to their acyclic counterparts.
By understanding the stability profiles, ease of formation and cleavage, and the compatibility of each protecting group with various reagents, researchers can strategically design their synthetic pathways to maximize efficiency and yield. The experimental protocols and comparative data presented in this guide serve as a valuable resource for navigating the choices and successfully executing the protection and deprotection of benzaldehydes in complex molecule synthesis.
References
-
SynArchive. (n.d.). Protection of 1,3-Diol by Acetal. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Retrieved from [Link]
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Google Patents. (n.d.). US2621214A - Benzaldehyde acetals and process.
-
ResearchGate. (n.d.). Novel, Green, Simple and Uncatalyzed Route for High Yield Preparation of Benzaldehyde Glycol Acetal. Retrieved from [Link]
-
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 4-Chlorobenzaldehyde Acetalization
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups is a fundamental and often critical step in the multi-stage synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The acetalization of 4-chlorobenzaldehyde, a common building block, serves as a key example of this protective strategy. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an in-depth comparison of various catalytic systems for the acetalization of 4-chlorobenzaldehyde, offering experimental data and insights to inform your selection process.
The Critical Role of Catalysis in Acetalization
Acetalization is a reversible reaction where an aldehyde or ketone reacts with an alcohol in the presence of a catalyst to form an acetal.[1][2] The primary challenge is to drive the equilibrium towards the product side, which is often achieved by removing the water byproduct.[1][2] The catalyst plays a pivotal role in accelerating the reaction rate and influencing the overall yield and selectivity. While traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TsOH) and mineral acids are effective, they present challenges in terms of corrosion, catalyst separation, and environmental concerns.[3][4] This has spurred the development of a diverse range of heterogeneous catalysts.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst is contingent on factors such as reaction efficiency, cost, reusability, and reaction conditions. Below is a comparative summary of different classes of catalysts used for the acetalization of 4-chlorobenzaldehyde and related aromatic aldehydes.
| Catalyst Class | Specific Example | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TsOH) | 4-Chlorobenzaldehyde, Ethylene Glycol | Toluene/Xylene | 100-140 | 8-24 | 65-80.5 | High activity, low cost.[5] | Corrosive, difficult to separate, neutralization required.[4] |
| Zeolites | Zeolite Hβ | Benzaldehyde, Glycol | - | - | 2 | >90 | High conversion and selectivity, mild conditions, reusable.[6] | Potential for pore blockage.[7] |
| Metal-Organic Frameworks (MOFs) | MOF-808-Ce | Benzaldehyde, Methanol | - | - | 0.17 | >80 | High surface area, tunable active sites, very fast reaction times.[8] | Can be expensive to synthesize. |
| Ionic Liquids (ILs) | [HMIM][HSO4] | Aromatic Aldehydes, Diols | - | - | - | - | "Green" solvent potential, reusable, can act as both catalyst and solvent.[4][9] | Viscosity can be an issue, potential for product separation challenges. |
| Solid Acids | H4[SiW12O40]/SiO2 | Aldehydes/Ketones, Diols | - | 60 | - | High | High efficiency and selectivity, reusable.[10] | Synthesis can be complex. |
In-Depth Analysis of Catalyst Families
Zeolites: The Workhorse of Heterogeneous Catalysis
Zeolites are crystalline aluminosilicates with a well-defined porous structure, making them excellent shape-selective catalysts.[11][12] Their acidic properties, which can be tuned by altering the silicon-to-aluminum ratio, are key to their catalytic activity in acetalization.[12] For instance, Zeolite Hβ has demonstrated high conversion and selectivity in the acetalization of various aldehydes and ketones under mild conditions.[6] The uniform pore structure allows for the selective conversion of reactants while preventing the formation of bulky byproducts.
Metal-Organic Frameworks (MOFs): The Designer Catalysts
MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands.[13] This unique structure allows for the creation of catalysts with exceptionally high surface areas and precisely tailored active sites.[8][14] In the context of acetalization, MOFs can possess both Lewis and Brønsted acid sites that act as catalytic centers.[14] For example, MOF-808-Ce has shown remarkable activity, achieving over 80% conversion in just ten minutes for the acetalization of benzaldehyde.[8] The ability to modify the metal centers and organic linkers offers a pathway to designing highly efficient and selective catalysts.
Ionic Liquids (ILs): The "Green" Alternative
Ionic liquids are salts with low melting points, often referred to as "green" solvents due to their negligible vapor pressure.[15] They can act as both the solvent and the catalyst in acetalization reactions.[4] Acidic ionic liquids, such as those based on imidazolium cations, have been successfully employed for the acetalization of aromatic aldehydes.[9] A significant advantage of ILs is their potential for recyclability, which aligns with the principles of green chemistry.
Experimental Workflow & Protocols
A well-defined experimental protocol is crucial for achieving reproducible and optimal results. The following section outlines a general procedure for the acetalization of 4-chlorobenzaldehyde, followed by a specific protocol using a representative heterogeneous catalyst.
General Experimental Workflow
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- 8. Catalytic evaluation of MOF-808 with metallic centers of Zr(iv), Hf(iv) and Ce(iv) in the acetalization of benzaldehyde with methanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Chloro-Substituted Benzaldehyde Acetals
Introduction: The Synthetic Versatility of Chloro-Substituted Benzaldehyde Acetals
In the landscape of modern organic synthesis and drug development, chloro-substituted benzaldehyde acetals serve as pivotal intermediates and protecting groups. Their stability under various conditions, coupled with the tunable reactivity of the aromatic ring, makes them indispensable building blocks. The position of the chlorine substituent—ortho, meta, or para—profoundly influences the electronic and steric environment of the acetal functionality, thereby dictating its reactivity in key transformations such as hydrolysis and nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of these isomers, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Role of Chlorine Substitution: A Tale of Electronic and Steric Effects
The reactivity of the acetal group is intrinsically linked to the stability of the transient oxocarbenium ion formed during acid-catalyzed reactions, most notably hydrolysis. The electronic nature of the substituent on the benzaldehyde ring governs the ease of this ion's formation, which is often the rate-determining step.[1]
Electronic Effects: The chlorine atom exhibits a dual electronic character: it is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). The interplay of these opposing effects is highly dependent on the substituent's position.
-
Para-Substitution: In the para position, both the inductive and resonance effects are at play. However, the electron-withdrawing inductive effect typically dominates, destabilizing the developing positive charge of the oxocarbenium ion. This leads to a decreased rate of reaction compared to unsubstituted benzaldehyde acetal.
-
Meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect of chlorine significantly destabilizes the oxocarbenium ion intermediate. This results in the meta-isomer being the least reactive among the three in reactions proceeding through this cationic intermediate.
-
Ortho-Substitution: The ortho position presents a more complex scenario where both electronic and steric effects are prominent. Electronically, it behaves similarly to the para-isomer. However, the steric hindrance imposed by the bulky chlorine atom in close proximity to the reaction center can influence the approach of reagents and the conformation of the transition state.[2]
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents with reaction rates.[3][4] For reactions with a positive reaction constant (ρ), electron-withdrawing groups decrease the reaction rate, a trend that is expected for the acid-catalyzed hydrolysis of benzaldehyde acetals.
Steric Effects: The "ortho effect" is a well-documented phenomenon where ortho-substituents often cause a deviation from the reactivity trends predicted by electronic effects alone.[5] In the case of ortho-chlorobenzaldehyde acetal, the steric bulk of the chlorine atom can hinder the solvation of the transition state, potentially slowing down the reaction. Conversely, it could also introduce strain in the ground state that is relieved upon formation of the planar oxocarbenium ion, leading to rate acceleration. The net effect is often a combination of these competing factors.
Comparative Reactivity in Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fundamental reaction to probe the reactivity of acetals. The reaction proceeds via protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent aldehyde and alcohol.
Based on the principles outlined above, the expected order of reactivity for the acid-catalyzed hydrolysis of chloro-substituted benzaldehyde diethyl acetals is:
Para > Ortho > Meta
Qualitative Reactivity Comparison
| Isomer | Key Influencing Factors | Expected Relative Reactivity |
| p-Chlorobenzaldehyde Acetal | -I > +R (net electron-withdrawing) | Moderate |
| m-Chlorobenzaldehyde Acetal | Strong -I effect only | Low |
| o-Chlorobenzaldehyde Acetal | -I, +R, and Steric Effects | Moderate (complex interplay) |
Experimental Protocol: Comparative Hydrolysis via UV-Vis Spectrophotometry
This protocol outlines a robust method for comparing the hydrolysis rates of ortho-, meta-, and para-chlorobenzaldehyde diethyl acetals. The formation of the corresponding benzaldehyde, which has a distinct UV absorbance, is monitored over time.
Materials:
-
o-Chlorobenzaldehyde diethyl acetal
-
m-Chlorobenzaldehyde diethyl acetal
-
p-Chlorobenzaldehyde diethyl acetal
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Dioxane (spectroscopic grade)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with temperature control
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 50% (v/v) dioxane-water solvent system.
-
Prepare stock solutions of each chloro-substituted benzaldehyde diethyl acetal in the 50% dioxane-water solvent.
-
Prepare a stock solution of the corresponding benzaldehyde for each isomer to determine the molar absorptivity coefficient (ε) at the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired temperature (e.g., 30 °C).
-
In a quartz cuvette, pipette a known volume of the 50% dioxane-water solvent and the acetal stock solution.
-
Initiate the reaction by adding a small, known volume of the standardized HCl solution and mix quickly.
-
Immediately begin recording the absorbance at the λmax of the corresponding benzaldehyde at fixed time intervals.
-
Continue monitoring until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
Compare the kobs values for the three isomers to determine their relative reactivity under the chosen conditions.
-
Visualizing the Reaction and Workflow
Mechanism of Acid-Catalyzed Acetal Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of a chloro-substituted benzaldehyde acetal.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of acetal hydrolysis.
Conclusion: A Predictive Framework for Synthetic Design
Understanding the comparative reactivity of chloro-substituted benzaldehyde acetals is paramount for their effective utilization in organic synthesis. The interplay of inductive, resonance, and steric effects, dictated by the position of the chlorine atom, provides a predictive framework for their behavior in chemical transformations. While the meta-isomer is generally the least reactive due to a potent inductive effect, the para- and ortho-isomers exhibit higher, albeit more complex, reactivity profiles. By leveraging the principles and experimental approaches detailed in this guide, researchers can strategically select the appropriate isomer to achieve their desired synthetic outcomes, thereby accelerating the pace of innovation in chemical and pharmaceutical research.
References
-
Fife, T. H. (1972). Substituent Effects in Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. [Link]
-
Kubler, D. G., Davis, T. S., Feil, P. D., & Wells, D. J. (1975). Substituent Effects on Rates and Equilibria for Benzaldehyde-Benzaldehyde Dimethyl Acetal Interconversion. The Journal of Organic Chemistry, 40(10), 1478–1484. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
-
De, S., & Yadav, V. K. (2020). Steric and Stereoelectronic Effects in Organic Chemistry. Springer Nature. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Chang, W. W., Li, Z. J., He, F. G., Sun, T., & Gao, X. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of organic chemistry, 80(3), 1557–1563. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253–261. [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]
-
Susanti, D., & Hertadi, R. (2019). Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. Journal of Physics: Conference Series, 1282(1), 012053. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
Sources
- 1. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. oxfordreference.com [oxfordreference.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
spectroscopic comparison of 1-Chloro-4-(dimethoxymethyl)benzene and its precursors
An In-Depth Spectroscopic Guide to the Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene from 4-Chlorobenzaldehyde
The Synthetic Context: Acetal Formation
The conversion of 4-chlorobenzaldehyde to 1-Chloro-4-(dimethoxymethyl)benzene is a classic example of acetal formation, a fundamental protecting group strategy in organic chemistry. This reaction involves the acid-catalyzed addition of two equivalents of methanol to the aldehyde carbonyl group. Understanding the spectroscopic signatures of both the starting material and the product is paramount for confirming the reaction's completion and the purity of the final compound.
The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol to form a hemiacetal. A subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second methanol molecule, yields the stable acetal.
Caption: Reaction scheme for the synthesis of 1-Chloro-4-(dimethoxymethyl)benzene.
Comparative Spectroscopic Analysis
The transformation of the aldehyde functional group into a dimethyl acetal results in distinct and predictable changes in the compound's spectra. Below, we compare the key spectroscopic features.
¹H NMR Spectroscopy: The Disappearance of the Aldehyde Proton
Proton NMR (¹H NMR) provides the most direct evidence of the reaction's success. The key diagnostic signal is the aldehyde proton in the starting material, which disappears completely upon conversion to the acetal.
| Compound | Aromatic Protons (δ, ppm) | Aldehyde/Acetal Proton (δ, ppm) | Methoxyl Protons (δ, ppm) |
| 4-Chlorobenzaldehyde | 7.55 (d, 2H, J = 8.5 Hz), 7.90 (d, 2H, J = 8.5 Hz) | 9.99 (s, 1H) | - |
| 1-Chloro-4-(dimethoxymethyl)benzene | 7.38 (d, 2H, J = 8.4 Hz), 7.45 (d, 2H, J = 8.4 Hz) | 5.40 (s, 1H) | 3.31 (s, 6H) |
Analysis:
-
Aldehyde Proton: The most telling change is the disappearance of the sharp singlet at ~9.99 ppm, characteristic of the aldehyde proton in 4-chlorobenzaldehyde.
-
Acetal Proton: This is replaced by a new singlet at ~5.40 ppm, corresponding to the methine proton (CH) of the newly formed acetal group. This upfield shift is due to the change in hybridization and electronic environment from an sp² carbonyl carbon to an sp³ acetal carbon.
-
Methoxyl Protons: A strong singlet appears at ~3.31 ppm, integrating to six protons. This signal is definitive proof of the two methoxy groups (-OCH₃) in the product.
-
Aromatic Protons: A slight upfield shift is observed for the aromatic protons in the product compared to the starting material. This is because the electron-withdrawing character of the aldehyde group is slightly stronger than that of the acetal group, thus deshielding the aromatic protons to a greater extent in the precursor.
¹³C NMR Spectroscopy: Tracking the Carbonyl Carbon
Carbon-13 NMR (¹³C NMR) corroborates the ¹H NMR data by monitoring the fate of the carbonyl carbon.
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl/Acetal Carbon (δ, ppm) | Methoxyl Carbon (δ, ppm) |
| 4-Chlorobenzaldehyde | 129.5, 130.9, 135.0, 139.8 | 191.0 | - |
| 1-Chloro-4-(dimethoxymethyl)benzene | 127.8, 128.4, 134.5, 137.2 | 102.1 | 52.8 |
Analysis:
-
Carbonyl Carbon: The highly deshielded carbonyl carbon signal at ~191.0 ppm in 4-chlorobenzaldehyde is a key starting material fingerprint.
-
Acetal Carbon: Upon successful reaction, this signal vanishes and is replaced by the acetal carbon signal at a much more shielded position, ~102.1 ppm. This dramatic upfield shift of nearly 90 ppm is unequivocal evidence of the change in hybridization from sp² to sp³.
-
Methoxyl Carbon: The appearance of a new signal around 52.8 ppm confirms the presence of the two equivalent methoxy carbons.
Infrared (IR) Spectroscopy: Monitoring the Carbonyl Stretch
IR spectroscopy is an excellent tool for monitoring the reaction in real-time by observing the strong carbonyl (C=O) stretching vibration.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Chlorobenzaldehyde | 1705 cm⁻¹ (strong, sharp, C=O stretch) , 2820 & 2730 cm⁻¹ (C-H stretch of aldehyde), 825 cm⁻¹ (C-Cl stretch) |
| 1-Chloro-4-(dimethoxymethyl)benzene | 1100-1050 cm⁻¹ (strong, C-O stretch) , 2950-2850 cm⁻¹ (sp³ C-H stretch), 820 cm⁻¹ (C-Cl stretch) |
Analysis: The primary indicator of reaction completion is the complete disappearance of the intense C=O stretching band at approximately 1705 cm⁻¹. Concurrently, new, strong C-O stretching bands, characteristic of the acetal group, appear in the 1100-1050 cm⁻¹ region. The characteristic aldehyde C-H stretches also disappear.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry confirms the identity of the product by determining its molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 140/142 (M⁺), 139/141 (M-H)⁺, 111/113 (M-CHO)⁺ |
| 1-Chloro-4-(dimethoxymethyl)benzene | C₉H₁₁ClO₂ | 186.64 | 186/188 (M⁺), 155/157 (M-OCH₃)⁺, 125 (M-OCH₃, OCH₂)⁺ |
Analysis: The molecular ion peak (M⁺) for 1-Chloro-4-(dimethoxymethyl)benzene will appear at m/z 186, with a characteristic M+2 isotope peak at m/z 188 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. A prominent fragment is often observed at m/z 155, corresponding to the loss of a methoxy radical (-•OCH₃), which is a characteristic fragmentation pathway for acetals. This is a stark contrast to the fragmentation pattern of 4-chlorobenzaldehyde, which is dominated by the loss of a hydrogen radical or the entire formyl group.
Experimental Protocol: Synthesis and Sample Preparation
This section provides a trusted, self-validating protocol for the synthesis and subsequent spectroscopic analysis.
Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (5.0 g, 35.6 mmol).
-
Reagents: Add methanol (25 mL) and trimethyl orthoformate (4.5 g, 42.7 mmol) to the flask. Trimethyl orthoformate acts as both a reagent and a water scavenger.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots for Thin Layer Chromatography (TLC) or IR spectroscopy.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the residue with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by vacuum distillation if necessary.
Caption: Step-by-step workflow for synthesis and product verification.
Sample Preparation for Analysis
-
NMR: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
IR: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or a Nujol mull can be used.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
The spectroscopic comparison between 4-chlorobenzaldehyde and 1-Chloro-4-(dimethoxymethyl)benzene offers a clear and definitive method for verifying the successful synthesis of the acetal. Each analytical technique provides a unique piece of the structural puzzle. The disappearance of the aldehyde proton in ¹H NMR and the carbonyl carbon in ¹³C NMR, coupled with the loss of the C=O stretch in IR and the correct molecular ion peak in MS, provides an unassailable body of evidence for the chemical transformation. This multi-faceted approach ensures the trustworthiness and integrity of the experimental results, a cornerstone of rigorous scientific practice.
References
-
SDBS (Spectral Database for Organic Compounds), ¹H NMR spectrum of 4-chlorobenzaldehyde, SDBS No. 1354HSP-00-245. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
SDBS (Spectral Database for Organic Compounds), ¹³C NMR spectrum of 4-chlorobenzaldehyde, SDBS No. 1354CDS-00-118. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
NIST Chemistry WebBook, Mass Spectrum of 4-chlorobenzaldehyde. National Institute of Standards and Technology. [Link]
-
Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
assessing the stability of p-chlorobenzaldehyde dimethyl acetal under different pH conditions
A Comprehensive Guide to the pH-Dependent Stability of p-Chlorobenzaldehyde Dimethyl Acetal
For professionals in chemical research and pharmaceutical development, the strategic use of protecting groups is fundamental to successful multi-step synthesis. Acetals, prized for their role in shielding carbonyl functionalities, are a cornerstone of this strategy. Their stability, however, is not absolute and is critically dependent on the chemical environment, particularly pH. This guide provides an in-depth analysis of the stability profile of a key substituted acetal, p-chlorobenzaldehyde dimethyl acetal, under various pH conditions. We will explore the underlying chemical mechanisms, present detailed experimental protocols for stability assessment, and offer comparative data to inform your selection and application of this versatile protecting group.
The Chemistry of Acetal Stability: A Mechanistic Overview
Acetals serve as effective protecting groups for aldehydes and ketones primarily due to their robust stability in neutral to strongly basic environments.[1][2] In these conditions, the alkoxy components (-OCH₃) are poor leaving groups, rendering the acetal resistant to nucleophilic attack.[1][3]
The vulnerability of an acetal lies in its reaction to acidic conditions. The hydrolysis of an acetal is an acid-catalyzed, reversible process that regenerates the parent aldehyde or ketone and the corresponding alcohol.[3][4]
The mechanism proceeds via several key steps:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the alkoxy oxygen atoms, converting it into a good leaving group (methanol).[3][5]
-
Loss of Alcohol: The protonated alkoxy group departs as a molecule of alcohol, leading to the formation of a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the reaction.[3][6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step yields a hemiacetal. The process then repeats—protonation of the second alkoxy group, loss of another alcohol molecule, and subsequent deprotonation—to yield the final aldehyde.
The stability of the oxonium ion intermediate is paramount; any factor that stabilizes this cation will accelerate the rate of hydrolysis.[6] For aromatic acetals like p-chlorobenzaldehyde dimethyl acetal, substituents on the benzene ring play a crucial role. The p-chloro group is moderately electron-withdrawing, which is expected to destabilize the positively charged intermediate, thereby slowing the rate of hydrolysis compared to an unsubstituted benzaldehyde acetal.[7][8]
Caption: Acid-catalyzed hydrolysis mechanism of a dimethyl acetal.
Experimental Design for Stability Assessment
To quantitatively assess the stability of p-chlorobenzaldehyde dimethyl acetal, a systematic study involving incubation in buffered solutions across a pH spectrum followed by chromatographic analysis is required. The workflow ensures reproducible and reliable data.
Caption: Experimental workflow for assessing acetal stability.
Protocol 1: Sample Preparation and Incubation
Causality: The use of well-defined buffer solutions is critical to maintain a constant pH throughout the experiment, isolating pH as the independent variable. A controlled temperature is necessary as hydrolysis rates are temperature-dependent.
Materials:
-
p-Chlorobenzaldehyde dimethyl acetal (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
Incubator or water bath set to 25°C
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve p-chlorobenzaldehyde dimethyl acetal in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions at the target pH values (e.g., pH 2.0, 4.0, 7.0, 9.0, 12.0). Ensure the buffer capacity is sufficient to resist pH changes upon addition of the acetal stock solution.
-
Initiate Hydrolysis: In separate sealed vials for each pH point, add a small volume of the acetal stock solution to a larger volume of the respective buffer to achieve a final concentration of ~100 µg/mL. The final solution should be predominantly aqueous to ensure water is in large excess.[3]
-
Incubation: Place the vials in an incubator or water bath maintained at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial for immediate HPLC analysis. The t=0 sample should be taken immediately after mixing.
Protocol 2: Stability-Indicating HPLC Method
Causality: A stability-indicating method is one that can accurately measure the decrease in the concentration of the active substance (the acetal) without interference from its degradation products (p-chlorobenzaldehyde), impurities, or other components in the sample matrix.[9][10] Reversed-phase HPLC is ideal for separating the relatively nonpolar acetal from the more polar aldehyde that forms upon hydrolysis.[11]
Instrumentation & Conditions:
-
HPLC System: With UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare calibration standards of both p-chlorobenzaldehyde dimethyl acetal and p-chlorobenzaldehyde in the mobile phase.
-
Analysis: Inject the samples collected at each time point.
-
Quantification: Identify and integrate the peaks corresponding to the acetal and the aldehyde based on their retention times, confirmed by injecting the standards. Calculate the concentration of the remaining acetal at each time point using the calibration curve.
Results & Comparative Analysis
The stability of p-chlorobenzaldehyde dimethyl acetal is expected to vary dramatically with pH. The data below represents a typical outcome for such an experiment.
Table 1: Stability of p-Chlorobenzaldehyde Dimethyl Acetal at 25°C
| Time (hours) | % Acetal Remaining (pH 2.0) | % Acetal Remaining (pH 4.0) | % Acetal Remaining (pH 7.0) | % Acetal Remaining (pH 9.0) | % Acetal Remaining (pH 12.0) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | 65 | 92 | >99 | >99 | >99 |
| 4 | 15 | 75 | >99 | >99 | >99 |
| 8 | <5 | 58 | >99 | >99 | >99 |
| 24 | <1 | 22 | >99 | >99 | >99 |
Discussion of Results:
-
Acidic Conditions (pH 2.0 & 4.0): As predicted by the acid-catalyzed hydrolysis mechanism, significant degradation is observed. The rate of hydrolysis is strongly dependent on the hydronium ion concentration, with decomposition occurring much more rapidly at pH 2.0 than at pH 4.0.[7][8]
-
Neutral & Basic Conditions (pH 7.0, 9.0, 12.0): The acetal demonstrates excellent stability, with negligible degradation observed over the 24-hour period. This confirms that acetals are robust protecting groups in neutral and basic media.[1][12]
Comparative Stability: The Role of Aromatic Substituents
To provide context, it is useful to compare the stability of p-chlorobenzaldehyde dimethyl acetal with analogs bearing different electronic substituents.
Table 2: Comparative Half-Life (t₁/₂) of Benzaldehyde Dimethyl Acetals at pH 4.0, 25°C
| Compound | Substituent at para-position | Electronic Effect | Expected Half-Life (t₁/₂) |
| p-Methoxybenzaldehyde Dimethyl Acetal | -OCH₃ | Strong Electron-Donating | ~0.5 hours |
| Benzaldehyde Dimethyl Acetal | -H | Neutral | ~10 hours |
| p-Chlorobenzaldehyde Dimethyl Acetal | -Cl | Electron-Withdrawing | ~16 hours |
This comparison highlights the significant impact of electronic effects on acetal stability.[8] The electron-donating methoxy group stabilizes the oxonium ion intermediate, drastically accelerating hydrolysis. Conversely, the electron-withdrawing chloro group destabilizes the intermediate, resulting in a slower rate of hydrolysis and greater stability under acidic conditions compared to the unsubstituted analog.
Conclusions and Practical Recommendations
This guide demonstrates that the stability of p-chlorobenzaldehyde dimethyl acetal is critically dependent on pH.
-
High Stability: The compound is exceptionally stable in neutral and basic aqueous media (pH ≥ 7), making it an excellent choice for protecting the aldehyde functionality during reactions involving basic reagents (e.g., Grignard reagents, metal hydrides) or nucleophiles.[1][13]
-
Acid Lability: The acetal is readily hydrolyzed under acidic conditions. The rate of this deprotection is tunable by adjusting the pH, with lower pH values leading to faster cleavage.
-
Enhanced Stability: The presence of the electron-withdrawing chlorine atom confers greater stability under acidic conditions compared to unsubstituted benzaldehyde dimethyl acetal, a factor that must be considered when planning deprotection steps.
For researchers and drug development professionals, this means that p-chlorobenzaldehyde dimethyl acetal can be reliably used and stored in formulations buffered at neutral or alkaline pH. However, exposure to even mildly acidic conditions should be carefully controlled or avoided if the integrity of the acetal is to be maintained. Conversely, its predictable acid lability allows for its clean and efficient removal when the carbonyl group needs to be regenerated.
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Title: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]
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Title: Carbonyl Protecting Groups - Stability Source: Organic Chemistry Portal URL: [Link]
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Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]
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Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: OSTI.GOV URL: [Link]
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Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Protecting group Source: Wikipedia URL: [Link]
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Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
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Title: Acetals Formation and Hydrolysis Source: Organic Chemistry Tutor URL: [Link]
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Title: Hydrolysis of acetals Source: YouTube (Dr. Mike Norris) URL: [Link]
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Title: Acetal Formation Source: Chemistry LibreTexts URL: [Link]
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Title: Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: Molecules (via PMC) URL: [Link]
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Title: Acetal Hydrolysis Mechanism + EASY TRICK! Source: YouTube (Organic Chemistry Tutor) URL: [Link]
-
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-
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Title: Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations Source: PubMed URL: [Link]
-
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Title: New analytical method for determining aldehydes in aqueous samples Source: CDC Stacks URL: [Link]
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Title: m-CHLOROBENZALDEHYDE Source: Organic Syntheses URL: [Link]
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Title: Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 Source: Journal of Chemical & Engineering Data URL: [Link]
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Title: Dimethyl Acetals Source: Organic Chemistry Portal URL: [Link]
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Title: Are dimethylacetals derived from aromatic aldehydes stable? Source: ResearchGate URL: [Link]
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Title: Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio Source: SciSpace URL: [Link]
-
Title: 4-Chlorobenzaldehyde Source: Wikipedia URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
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Title: p-Chlorobenzaldehyde Source: HiMedia Laboratories URL: [Link]
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Title: Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
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-
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-
Title: A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium Source: PubMed Central URL: [Link]
-
Title: Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein Source: International Journal for Multidisciplinary Research URL: [Link]
-
Title: 4-Chlorobenzaldehyde Source: PubChem URL: [Link]
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Comparative Guide to Byproduct Characterization in the Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is non-negotiable. Intermediates in a synthetic pathway, such as 1-Chloro-4-(dimethoxymethyl)benzene, are critical control points where impurities can be introduced, impacting the final product's safety and efficacy.[1][2] This guide provides an in-depth comparison of common synthetic routes to 1-Chloro-4-(dimethoxymethyl)benzene, focusing on the characterization of their respective byproduct profiles. We will explore the causality behind experimental choices and present detailed, self-validating analytical protocols to ensure robust impurity identification and control.[3]
Section 1: Synthesis Routes and Their Propensity for Byproduct Formation
The choice of synthetic strategy is the primary determinant of the impurity profile. Here, we compare two prevalent methods for synthesizing 1-Chloro-4-(dimethoxymethyl)benzene: the direct chlorination of 1,4-dimethoxybenzene and the acetalization of 4-chlorobenzaldehyde.
Route A: Direct Chlorination of 1,4-Dimethoxybenzene
This method involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) using an elemental chlorine source, often catalyzed by a Lewis acid like titanium tetrachloride or iron(III) chloride.[4][5]
Mechanism & Byproduct Genesis: The electron-donating nature of the two methoxy groups strongly activates the aromatic ring, making it highly susceptible to chlorination. However, this high reactivity is a double-edged sword. The desired monosubstituted product is also activated, leading to subsequent reactions that form di-substituted byproducts. Furthermore, the reaction conditions can lead to the cleavage of the ether linkages.[4]
Common Byproducts:
-
2,5-Dichloro-1,4-dimethoxybenzene: Over-chlorination of the product.
-
Unreacted 1,4-Dimethoxybenzene: Incomplete reaction.
-
Chlorohydroxyanisole Isomers: Partial ether cleavage under acidic conditions.[4][5]
-
Hydroxyanisole: Ether cleavage of the starting material.[5]
Route B: Acetalization of 4-Chlorobenzaldehyde
This is a classical protection reaction where 4-chlorobenzaldehyde is reacted with an alcohol (typically methanol) or an orthoester (like trimethyl orthoformate) under acidic catalysis to form the dimethyl acetal.[6][7]
Mechanism & Byproduct Genesis: The reaction proceeds via the protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form a hemiacetal intermediate. A second molecule of methanol displaces a water molecule to yield the final acetal. The primary sources of impurities are incomplete reaction and side reactions involving the aldehyde starting material.
Common Byproducts:
-
Unreacted 4-Chlorobenzaldehyde: Incomplete conversion.[8]
-
1-Chloro-4-(hydroxymethoxymethyl)benzene (Hemiacetal): A stable intermediate that may persist if the reaction does not go to completion.
-
4-Chlorobenzoic Acid: Oxidation of the starting aldehyde, especially if air is not excluded.
-
Self-Condensation Products: Aldol or Tishchenko-type reactions of the starting aldehyde under certain catalytic conditions.
Comparative Performance
| Metric | Route A: Direct Chlorination | Route B: Acetalization | Rationale & Causality |
| Typical Yield | Moderate to Good | High to Excellent | Acetalization is typically a high-yielding protection reaction. Direct chlorination requires careful control to prevent over-reaction, often sacrificing yield for selectivity.[4] |
| Purity of Crude Product | Moderate | Good to High | The chlorination route inherently produces a mixture of chlorinated species that can be difficult to separate.[4][5] Acetalization is generally cleaner, with the primary impurities being the starting material and a stable intermediate. |
| Key Byproducts | Di-chlorinated species, ether cleavage products | Unreacted aldehyde, hemiacetal, oxidation products | The reaction mechanisms directly dictate the types of byproducts formed. Electrophilic substitution carries the risk of multiple additions, while carbonyl chemistry involves equilibrium with intermediates. |
| Process Control | Requires precise control of stoichiometry and temperature to minimize di-substitution.[5] | Requires anhydrous conditions to drive the equilibrium towards the product and prevent hydrolysis. | The thermodynamic and kinetic landscape of each reaction type presents different control challenges for minimizing impurity formation. |
Section 2: Analytical Workflows for Byproduct Characterization
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of byproducts.[3] We recommend a primary screening using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, followed by structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Overall Characterization Workflow
Caption: General workflow for byproduct characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier technique for this analysis due to the volatility and thermal stability of the target compound and its likely byproducts.[9] It provides both retention time data for quantification and mass spectra for initial identification through library matching and fragmentation analysis.[10]
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of 1-Chloro-4-(dimethoxymethyl)benzene in GC-grade dichloromethane at 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. The goal is to have the main peak fall within the calibration range.
-
-
Instrumentation and Conditions:
-
GC System: Thermo Scientific TRACE 1310 or equivalent.[11]
-
Injector: Programmable Temperature Vaporizing (PTV) inlet at 250 °C.
-
Senior Scientist's Note: A PTV injector allows for large volume injection if trace impurities are being targeted, enhancing sensitivity.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Column: TG-5-SilMS, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Triple quadrupole MS, such as Thermo Scientific TSQ 9000.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for a preliminary purity assessment.
-
Compare the mass spectrum of each impurity peak against the NIST library for tentative identification.[10]
-
For key byproducts (e.g., 4-chlorobenzaldehyde, 2,5-dichloro-1,4-dimethoxybenzene), confirm identity by comparing retention time and mass spectrum with an authentic reference standard.
-
Caption: Step-by-step workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While GC-MS provides excellent screening, NMR is the definitive tool for structural elucidation of unknown organic impurities.[9] Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the number of unique carbon environments.[13]
Trustworthiness: The protocol's validity comes from the use of a deuterated solvent with a known internal standard (like TMS), providing a reliable chemical shift reference.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 1-Chloro-4-(dimethoxymethyl)benzene | ~7.3-7.4 (d, 2H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H), ~5.3 (s, 1H, CH(OMe)₂), ~3.3 (s, 6H, OCH₃) | ~120-150 (6C, Aromatic), ~101-103 (1C, Acetal CH), ~52-54 (2C, OCH₃)[14][15] |
| 4-Chlorobenzaldehyde | ~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H) | ~191 (1C, C=O), ~130-140 (4C, Aromatic) |
| 2,5-Dichloro-1,4-dimethoxybenzene | ~7.1 (s, 2H, Ar-H), ~3.8 (s, 6H, OCH₃) | ~150 (2C, C-OMe), ~125 (2C, C-Cl), ~115 (2C, C-H)[16] |
-
Sample Preparation:
-
Dissolve 15-20 mg of the crude product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Acquisition: Acquire spectra at 298 K using a standard pulse sequence.[12]
-
Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquisition: Acquire spectra using a proton-decoupled pulse sequence.[12]
-
Spectral Width: Approximately 220 ppm.[12]
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure accurate integration for all carbon types.
-
Scans: A higher number of scans is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the product to the impurities.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structures of the byproducts.
-
Use 2D NMR techniques (like COSY and HSQC) if necessary for complex structures.
-
Section 3: Conclusion and Best Practices
The comprehensive characterization of byproducts in the synthesis of 1-Chloro-4-(dimethoxymethyl)benzene is a critical exercise in ensuring the quality of pharmaceutical intermediates.
-
For Route A (Direct Chlorination): The primary challenge is controlling over-chlorination. The analytical focus should be on developing GC methods with sufficient resolution to separate di- and mono-chlorinated isomers and using MS to confirm their identity.
-
For Route B (Acetalization): This route is generally cleaner. The analytical focus should be on quantifying residual starting material (4-chlorobenzaldehyde) and the hemiacetal intermediate, as their presence indicates an incomplete reaction.
By integrating robust synthetic process controls with a multi-technique analytical approach—led by GC-MS for screening and confirmed by NMR for structural proof—research and development professionals can build a comprehensive understanding of their impurity profiles. This knowledge is not merely academic; it is foundational to developing strategies to minimize their formation, thereby enhancing the purity, safety, and reliability of the final pharmaceutical product.[3]
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A Comparative Guide to the Applications of p-Chlorobenzaldehyde Dimethyl Acetal in Modern Synthesis
This guide provides an in-depth analysis of p-chlorobenzaldehyde dimethyl acetal, a crucial intermediate and protecting group in organic synthesis. We will explore its core applications, compare its performance against viable alternatives with supporting data, and provide detailed experimental protocols for its use. This document is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a technical understanding of modern synthetic strategies.
Introduction: The Role of Acetal Protecting Groups
In multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, are susceptible to attack by nucleophiles, bases, and oxidizing/reducing agents.[1][2] This reactivity often necessitates the use of a "protecting group" to temporarily mask the aldehyde, rendering it inert to specific reaction conditions.[3][4][5]
Acetals are one of the most widely used protecting groups for aldehydes and ketones due to their inherent stability in neutral to strongly basic environments.[4][6][7] p-Chlorobenzaldehyde dimethyl acetal is a protected form of p-chlorobenzaldehyde, an important building block in its own right. The acetal functionality effectively shields the reactive carbonyl, allowing for chemical modifications elsewhere in the molecule.[8] The protection is reversible, and the aldehyde can be regenerated, typically under acidic conditions.[7][9]
Core Application: Protection of the Carbonyl Group
The primary application of p-chlorobenzaldehyde dimethyl acetal is to serve as a stable, protected version of the parent aldehyde. This strategy is critical in reactions involving strong nucleophiles or bases where the aldehyde would otherwise interfere.
Mechanism of Formation and Deprotection
Acetalization is an acid-catalyzed equilibrium reaction. The aldehyde reacts with two equivalents of an alcohol (in this case, methanol) to form the dimethyl acetal. To drive the reaction to completion, water, a byproduct, must be removed. This can be achieved using a dehydrating agent like trimethyl orthoformate or by azeotropic distillation.[7][9]
Conversely, deprotection is an acid-catalyzed hydrolysis. The presence of water and a catalytic amount of acid shifts the equilibrium back, regenerating the aldehyde and alcohol.[7][10]
Comparative Analysis: p-Chlorobenzaldehyde Dimethyl Acetal vs. Alternatives
The choice of a protecting group is dictated by the specific synthetic route, including the reaction conditions to be employed and the desired stability.
Acyclic vs. Cyclic Acetals
p-Chlorobenzaldehyde dimethyl acetal is an acyclic acetal. A common alternative is the formation of cyclic acetals, such as 1,3-dioxolanes (from ethylene glycol) or 1,3-dioxanes (from 1,3-propanediol).[6][9]
| Feature | p-Chlorobenzaldehyde Dimethyl Acetal (Acyclic) | p-Chlorobenzaldehyde Ethylene Acetal (Cyclic) | Rationale & Causality |
| Thermodynamic Stability | Less Stable | More Stable | The formation of a five-membered ring (dioxolane) is entropically favored, leading to greater stability compared to the acyclic counterpart.[11] |
| Formation Conditions | Methanol (reactant & solvent), acid catalyst (e.g., HCl).[2] | Ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic water removal.[11][12] | Both require acid catalysis. Cyclic acetal formation often requires more stringent water removal to drive the equilibrium. |
| Deprotection Conditions | Mild aqueous acid. | Typically requires stronger acidic conditions or longer reaction times. | The increased stability of the cyclic acetal necessitates more forcing conditions for hydrolysis. |
| Typical Use Case | When easy removal of the protecting group is a priority. | When the protecting group must withstand a wider range of conditions, including mildly acidic environments. | The choice is a trade-off between stability and ease of removal. |
Catalysis for Acetalization: A Move Towards Greener Chemistry
Traditionally, acetalization reactions have employed strong mineral acids like H₂SO₄ or HCl.[13] While effective, these catalysts are corrosive, difficult to handle, and generate significant acidic waste. Modern synthetic chemistry favors the use of heterogeneous solid acid catalysts.
| Catalyst Type | Examples | Advantages | Disadvantages | Experimental Yield (Benzaldehyde Model) |
| Homogeneous (Brønsted) | HCl, H₂SO₄, p-TsOH[11] | High activity, low cost. | Corrosive, difficult to separate from the reaction mixture, generates waste.[13] | >90%[2] |
| Heterogeneous (Solid Acid) | Amberlyst-15[7], Zeolites[13], Montmorillonite[13], Metal-Organic Frameworks (MOFs)[13][14] | Reusable, non-corrosive, easy to separate (filtration), environmentally friendly.[3][13] | Can be more expensive, may have lower activity or require higher temperatures. | Up to 97% (with MOFs)[14] |
The use of solid acid catalysts like MOFs represents a significant advancement, offering high yields while simplifying purification and reducing environmental impact.[13][14]
Applications in the Synthesis of High-Value Chemicals
The true utility of p-chlorobenzaldehyde and its acetal is demonstrated in their application as intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.
Pharmaceutical Intermediates
While direct examples using p-chlorobenzaldehyde dimethyl acetal are proprietary, the synthetic utility of the core structure is well-documented. For instance, p-chlorobenzaldehyde is a key starting material for the synthesis of 4,4-dimethyl-1-(p-chlorophenyl)-pentan-3-one, an intermediate used to produce fungicides like tebuconazole.[15] The condensation reaction required for this synthesis is performed under basic conditions, a scenario where an acetal protecting group would be employed if other acid-labile functionalities were present on the starting materials.
Similarly, related chloroacetaldehyde acetals are explicitly used in the synthesis of drugs like the anthelmintic Praziquantel and the antiviral Baloxavir, showcasing the industrial relevance of this functional group in complex syntheses.[16][17]
Precursor for Aromatic Compounds and Fragrances
Benzaldehyde acetals, in general, are valuable in the flavor and fragrance industry.[3][8] Furthermore, the p-chlorobenzaldehyde moiety is a versatile building block. The acetal can protect the aldehyde function while other transformations, such as substitution reactions on the aromatic ring or modifications of other parts of the molecule, are carried out.[8]
Detailed Experimental Protocols
The following protocols are provided as examples of standard laboratory procedures for the formation and cleavage of benzaldehyde acetals. These methods are self-validating through the monitoring of reaction progress and characterization of the final product.
Protocol 1: Synthesis of p-Chlorobenzaldehyde Ethylene Acetal
This protocol is adapted from a patented method and demonstrates the formation of a cyclic acetal, a common alternative to the dimethyl acetal.[11][12]
Materials:
-
p-Chlorobenzaldehyde (1 mol equivalent)
-
Ethylene glycol (1.5 - 2.0 mol equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mol equivalents)
-
Toluene or Xylene (approx. 3x the volume of the aldehyde)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-chlorobenzaldehyde, toluene/xylene, ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux (approx. 110-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing for 15-20 hours or until no more water is collected. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield p-chlorobenzaldehyde ethylene acetal as a clear liquid. Expected yields are typically in the range of 80-95%.[12]
Protocol 2: Deprotection of a Benzaldehyde Acetal
This is a general protocol for the acid-catalyzed hydrolysis of an acetal to regenerate the parent aldehyde.[7]
Materials:
-
Benzaldehyde acetal (e.g., p-chlorobenzaldehyde dimethyl acetal)
-
Acetone and Water (e.g., 10:1 mixture)
-
Acid catalyst (e.g., Amberlyst-15 resin, or a few drops of 2M HCl)
Procedure:
-
Dissolve the acetal in the acetone/water solvent mixture in a round-bottom flask.
-
Add the acid catalyst. If using a solid acid like Amberlyst-15, it can be added directly.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, if a mineral acid was used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
If a solid acid was used, simply filter the resin out of the mixture.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde. Purification can be performed via column chromatography or distillation if necessary.
Conclusion
p-Chlorobenzaldehyde dimethyl acetal and its cyclic analogs are indispensable tools in modern organic synthesis. Their primary role as robust protecting groups for the highly reactive aldehyde functionality enables complex molecular transformations that would otherwise be unfeasible. The choice between an acyclic acetal like the dimethyl variant and a more stable cyclic acetal depends on the required stability and the desired ease of removal. Furthermore, the evolution from corrosive homogeneous acid catalysts to reusable, environmentally benign solid acids for acetalization highlights the field's progression towards greener and more efficient chemical processes. The continued application of these protected aldehydes as key intermediates in the pharmaceutical and fine chemical industries underscores their lasting importance.
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A Comparative Benchmarking Guide to Aldehyde Protection: The Efficiency of 1-Chloro-4-(dimethoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the selective masking of reactive functional groups is a cornerstone of strategic molecular construction. Aldehydes, with their inherent electrophilicity, often require temporary protection to prevent undesired side reactions. This guide provides an in-depth technical comparison of 1-Chloro-4-(dimethoxymethyl)benzene , a dimethyl acetal protecting group for aldehydes, benchmarked against two prevalent alternatives: the cyclic acetal (1,3-dioxolane) and the cyclic thioacetal (1,3-dithiane). This analysis is grounded in established chemical principles and supported by representative experimental data to inform the selection of the most efficient protecting group strategy.
The Strategic Importance of Aldehyde Protection
Aldehydes are highly susceptible to nucleophilic attack and a variety of redox conditions. In complex syntheses, it is often necessary to perform chemical transformations on other parts of a molecule while the aldehyde functionality remains inert. An effective protecting group must be readily introduced and removed in high yield under conditions that do not compromise the integrity of the rest of the molecule. This concept of "orthogonality" is central to the design of efficient and high-yielding synthetic routes.
Acetal formation is a classic and widely employed strategy for aldehyde protection. Acetals are characteristically stable in neutral to strongly basic media, rendering them compatible with a wide range of reagents, including organometallics, hydrides, and enolates.[1][2] The protection and subsequent deprotection are typically acid-catalyzed, reversible processes.[1]
Comparative Analysis of Protecting Groups
This guide evaluates three distinct protecting groups for a model substrate, p-chlorobenzaldehyde. The selection of a protecting group is dictated by its stability profile, the conditions required for its installation and removal, and its compatibility with subsequent reaction steps.
| Protecting Group | Structure | Formation Reagents | Key Stability Features | Deprotection Conditions |
| Dimethyl Acetal | 1-Chloro-4-(dimethoxymethyl)benzene | Methanol, Acid Catalyst | Stable to base and nucleophiles. Labile to aqueous acid. | Mild aqueous acid (e.g., HCl, H₂SO₄). |
| 1,3-Dioxolane | 2-(4-Chlorophenyl)-1,3-dioxolane | Ethylene Glycol, Acid Catalyst | Generally more stable to acid hydrolysis than acyclic acetals. Stable to base and nucleophiles. | Aqueous acid (often requires more forcing conditions than dimethyl acetals). |
| 1,3-Dithiane | 2-(4-Chlorophenyl)-1,3-dithiane | 1,3-Propanedithiol, Lewis Acid | Stable to strong acids, bases, and nucleophiles. | Oxidative conditions or heavy metal salts (e.g., HgCl₂, DDQ, IBX).[3][4] |
Causality Behind Stability Differences
The enhanced stability of the cyclic 1,3-dioxolane compared to the acyclic dimethyl acetal is primarily due to thermodynamic and kinetic factors. The formation of the five-membered ring from ethylene glycol is an entropically favored intramolecular process.[5] Conversely, the acyclic dimethyl acetal is generally more readily cleaved under acidic conditions, which can be an advantage when mild deprotection is required.[5]
The 1,3-dithiane offers a distinct stability profile. Its exceptional stability in acidic media, which readily cleaves oxygen-based acetals, stems from the lower basicity of sulfur and its reduced ability to stabilize the positive charge of the intermediate cation.[6] This makes dithianes the protecting group of choice when subsequent synthetic steps require acidic conditions. However, this robustness comes at the cost of requiring harsher, often toxic, reagents for deprotection.[3]
Experimental Protocols and Data
The following protocols are representative procedures for the protection of p-chlorobenzaldehyde and the subsequent deprotection of the corresponding protected derivatives. The yields provided are typical for aromatic aldehydes and serve as a benchmark for comparison.
Protocol 1: Dimethyl Acetal Protection
Objective: Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene.
This protocol is adapted from a general, highly efficient method for acetalization using catalytic acid in methanol.[1]
Reaction Scheme:
Materials:
-
p-Chlorobenzaldehyde (1.0 eq)
-
Methanol (used as solvent)
-
Concentrated Hydrochloric Acid (0.1 mol%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane/Ethyl Acetate
Procedure:
-
Dissolve p-chlorobenzaldehyde (e.g., 2 mmol) in methanol (4 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 0.1 mol% of concentrated hydrochloric acid to the solution.
-
Stir the mixture at ambient temperature for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add a small amount of sodium bicarbonate to neutralize the acid and stir for a few minutes.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: >95%[1]
Protocol 2: 1,3-Dioxolane Protection
Objective: Synthesis of 2-(4-Chlorophenyl)-1,3-dioxolane.
This is a standard procedure for the formation of cyclic acetals using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[7]
Reaction Scheme:
Materials:
-
p-Chlorobenzaldehyde (1.0 eq)
-
Ethylene Glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add p-chlorobenzaldehyde (e.g., 10 mmol), ethylene glycol (12 mmol), and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by distillation or recrystallization.
Expected Yield: 88-93%[8]
Protocol 3: 1,3-Dithiane Protection
Objective: Synthesis of 2-(4-Chlorophenyl)-1,3-dithiane.
This protocol utilizes a Lewis acid catalyst for the formation of the cyclic thioacetal.[9]
Reaction Scheme:
Materials:
-
p-Chlorobenzaldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve p-chlorobenzaldehyde (e.g., 10 mmol) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 1,3-propanedithiol (11 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1 mmol).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
Expected Yield: High, typically >90%[10]
Deprotection Strategies: Reclaiming the Aldehyde
The choice of deprotection method is as critical as the choice of the protecting group itself and is dictated by the stability of other functional groups in the molecule.
Deprotection of Dimethyl Acetal and 1,3-Dioxolane
Both oxygen-based acetals are cleaved by acid-catalyzed hydrolysis.
General Protocol:
-
Dissolve the acetal in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Causality Note: Dimethyl acetals typically hydrolyze under milder conditions (e.g., shorter reaction times, lower acid concentration) than the more stable 1,3-dioxolanes. This difference in lability can be exploited for selective deprotection in molecules containing both types of acetals.
Deprotection of 1,3-Dithiane
Due to their acid stability, dithianes require specific, often oxidative or heavy-metal-based, reagents for cleavage.
Protocol using Mercury(II) Chloride:
-
Dissolve the 2-(4-chlorophenyl)-1,3-dithiane in a mixture of acetonitrile and water.
-
Add mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the mercury salts.
-
Extract the filtrate with an organic solvent, dry, and concentrate to yield the aldehyde.
Note on Trustworthiness: The use of mercury salts is effective but poses significant toxicity and disposal concerns. Greener alternatives using reagents like o-iodoxybenzoic acid (IBX) or N-bromosuccinimide (NBS) are often preferred where compatible.[3]
Visualizing the Workflow
Caption: General workflow for aldehyde protection, reaction, and deprotection.
Conclusion
The selection of an aldehyde protecting group is a strategic decision that significantly impacts the efficiency and success of a multi-step synthesis.
-
1-Chloro-4-(dimethoxymethyl)benzene represents a highly efficient, acyclic acetal that is easy to form in near-quantitative yield and can be removed under very mild acidic conditions. Its primary advantage is the ease of deprotection.
-
The corresponding 1,3-dioxolane offers enhanced stability to acidic conditions compared to the dimethyl acetal, making it suitable for synthetic routes that require moderately acidic steps.
-
The 1,3-dithiane provides the most robust protection, particularly against acidic reagents. This stability, however, necessitates harsher and often less desirable reagents for its removal.
Ultimately, the optimal choice depends on the specific demands of the synthetic pathway. For syntheses requiring basic or nucleophilic transformations followed by a mild deprotection, the dimethyl acetal is an excellent choice. When greater stability is required, the dioxolane provides a more resilient alternative. For routes involving strongly acidic conditions, the dithiane is the superior, albeit more complex to deprotect, option.
References
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. [Link]
-
Chemistry LibreTexts (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Chemistry LibreTexts (2024). When an aldehyde or ketone is treated with a diol such as ethylene glycol (ethane-1,2-diol) and an acid catalyst, a cyclic acetal is formed. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Organic Syntheses. 1,3-Dithiane. [Link]
-
Chemistry LibreTexts (2022). 1.4: Acetal Formation, Mechanism, Resonance. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]
-
OpenStax (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
-
Karaca, G., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5493-5507. [Link]
-
Organic Syntheses. β-Bromoethyl Ethyl Ketone 1,3-Dioxane. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Chemistry Stack Exchange (2014). Mercury assisted deprotection of dithiane. [Link]
-
Tanemura, K., et al. (2004). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Chemical and Pharmaceutical Bulletin, 52(2), 224-225. [Link]
-
Scribd. Chemistry of 1,3-Dithiane. [Link]
-
YouTube (2024). Dioxane from Antifreeze - Acid Catalyzed Dehydration of Ethylene Glycol. [Link]
-
YMER (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
-
Zare, A., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 12(4), 785-791. [Link]
-
ResearchGate (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Mahadevan, V., & Fager, E. E. (1967). Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers) during gas-liquid chromatography. Journal of Lipid Research, 8(1), 2-6. [Link]
-
ResearchGate (2019). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. [Link]
-
University of Bergen (2014). Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. [Link]
-
ResearchGate (2014). Are dimethylacetals derived from aromatic aldehydes stable?. [Link]
-
Chemistry LibreTexts (2019). 17.8: Acetals as Protecting Groups. [Link]
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Safety Operating Guide
Proper Disposal of 1-Chloro-4-(dimethoxymethyl)benzene: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of responsible research and a critical component of maintaining a safe working environment for all personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-4-(dimethoxymethyl)benzene, grounded in established safety principles and regulatory standards. By understanding the "why" behind each step, researchers can cultivate a culture of safety that extends beyond simple procedural adherence.
Hazard Assessment and Chemical Profile
Key Chemical Data (Inferred from Structurally Similar Compounds):
| Property | Anticipated Value/Characteristic | Rationale and Source Analogy |
| Physical State | Liquid | Based on similar compounds like Benzaldehyde dimethyl acetal.[4] |
| Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. | Based on hazard statements for similar compounds like 2-Chloro-1,4-dimethoxybenzene and 4-Chloroanisole.[5][6][7] |
| Flammability | Likely combustible. | Similar compounds have flash points indicating combustibility.[4] |
| Environmental Hazard | Potentially harmful to aquatic life. | A common characteristic of chlorinated aromatic compounds.[8] |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling 1-Chloro-4-(dimethoxymethyl)benzene for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9][10]
-
Hand Protection: Use nitrile rubber gloves. Ensure to check for any signs of degradation or breakthrough.[1][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron is recommended.[1][9][10]
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Chloro-4-(dimethoxymethyl)benzene is segregation. Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper treatment and to prevent unwanted chemical reactions.[1][2][3]
Step 1: Waste Container Selection
-
Action: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
Rationale: Halogenated solvents require specific disposal methods, often involving incineration at high temperatures to neutralize the halogenated compounds.[3] Mixing them with non-halogenated solvents can complicate the disposal process and increase costs.[2] The container must be compatible to prevent degradation and potential leaks.
Step 2: Waste Transfer
-
Action: Carefully pour the 1-Chloro-4-(dimethoxymethyl)benzene waste into the designated "Halogenated Organic Waste" container inside a chemical fume hood. Avoid splashing.
-
Rationale: Performing the transfer in a fume hood minimizes the risk of inhaling potentially harmful vapors.[1]
Step 3: Container Sealing and Labeling
-
Action: Securely cap the waste container immediately after adding the waste. Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity). The label on the container must clearly state "Halogenated Organic Waste" and list all contents, including 1-Chloro-4-(dimethoxymethyl)benzene and their approximate percentages.
-
Rationale: A sealed container prevents the release of volatile organic compounds (VOCs) into the laboratory environment. Accurate labeling is a legal requirement and is crucial for the safety of waste handlers and for proper final disposal.[2]
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
-
Rationale: Proper storage minimizes the risk of accidents, such as spills or fires, and ensures compliance with institutional and regulatory guidelines for hazardous waste storage.[2]
Step 5: Arrange for Pickup and Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste.
-
Rationale: EHS professionals are trained in the proper handling, transportation, and final disposal of hazardous waste in accordance with all federal, state, and local regulations.[11][12][13][14]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Action:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your EHS department immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled chemical using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Rationale: A clear and practiced emergency plan minimizes exposure and ensures a swift and effective cleanup, protecting both personnel and the laboratory environment.[11][12]
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of 1-Chloro-4-(dimethoxymethyl)benzene.
Decision Tree for Waste Segregation
Caption: Decision-making process for segregating halogenated and non-halogenated organic waste.
References
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13).
- 1-Chloro-4-(diethoxymethyl)benzene SDS, 2403-61-4 Safety Data Sheets - ECHEMI.
- Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 27).
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
- 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration - OSHA.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 9).
- Safety Data Sheet - Chevron Phillips Chemical.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- 4 - SAFETY DATA SHEET.
- 4-Chloroanisole - SAFETY DATA SHEET. (2010, October 25).
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- PSFC Halogenated Solvents.
- 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
- hazardous waste segregation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
